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Core Science & Biosynthesis

Foundational

Synthesis and characterization of 2-Bromo-4-(4-butylphenyl)thiazole

An in-depth technical guide designed for synthetic chemists, researchers, and drug development professionals focusing on the scalable synthesis and rigorous characterization of 2-Bromo-4-(4-butylphenyl)thiazole. Strategi...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide designed for synthetic chemists, researchers, and drug development professionals focusing on the scalable synthesis and rigorous characterization of 2-Bromo-4-(4-butylphenyl)thiazole.

Strategic Rationale & Retrosynthetic Analysis

2-Bromo-4-arylthiazoles are highly valued electrophilic building blocks in medicinal chemistry, frequently utilized as cross-coupling partners for the synthesis of complex bithiazoles and trypanocidal agents 1.

When designing a synthetic route for 2-Bromo-4-(4-butylphenyl)thiazole , one might initially consider the direct Suzuki-Miyaura cross-coupling of 2,4-dibromothiazole with 4-butylphenylboronic acid. However, empirical data dictates that the C2 position of 2,4-dibromothiazole is significantly more electron-deficient and reactive towards palladium-catalyzed oxidative addition than the C4 position [[2]](). Consequently, a direct coupling yields the undesired 2-aryl-4-bromothiazole isomer 3.

To achieve absolute regiocontrol, the most robust and scalable approach is the classical Hantzsch Thiazole Synthesis followed by an Aprotic Sandmeyer-Type Bromination . This three-step sequence guarantees the correct placement of the aryl and bromide substituents while maintaining high atom economy and functional group tolerance.

Synthesis A 4-Butylacetophenone B 2-Bromo-1-(4-butylphenyl) ethanone A->B PTB, CH2Cl2 0°C to RT C 2-Amino-4-(4-butylphenyl) thiazole B->C Thiourea, EtOH Reflux D 2-Bromo-4-(4-butylphenyl) thiazole C->D t-BuONO, CuBr2 CH3CN, 0°C to RT

Synthetic workflow for 2-Bromo-4-(4-butylphenyl)thiazole via Hantzsch-Sandmeyer sequence.

Experimental Methodologies (Self-Validating Protocols)

The following protocols are engineered to be self-validating; each step includes specific in-process controls (IPCs) to ensure the chemical causality aligns with the expected empirical outcome.

Phase 1: α-Bromination of 4-Butylacetophenone

Causality: While liquid bromine ( Br2​ ) is traditionally used for α-bromination, it often leads to over-bromination (α,α-dibromoketones) and requires harsh handling. Pyridinium tribromide (PTB) is deployed here as a solid, easily weighable alternative that provides a controlled release of Br2​ , maximizing mono-bromination selectivity 4.

Step-by-Step Protocol:

  • Initiation: Dissolve 4-butylacetophenone (1.0 equiv, 50 mmol) in anhydrous CH2​Cl2​ (100 mL) in a round-bottom flask equipped with a magnetic stirrer and an argon balloon. Cool the mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Add Pyridinium tribromide (1.05 equiv, 52.5 mmol) portion-wise over 30 minutes to prevent thermal spiking.

  • Propagation: Remove the ice bath and allow the reaction to stir at ambient temperature for 4–5 hours.

  • Validation & Quality Control: Monitor via TLC (Hexane:EtOAc 9:1). The starting material ( Rf​≈0.6 ) should convert to a slightly lower running spot ( Rf​≈0.5 ).

  • Workup: Quench the reaction with saturated aqueous Na2​S2​O3​ (50 mL) to neutralize residual bromine species. Extract the organic layer, wash with saturated NaHCO3​ and brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield 2-bromo-1-(4-butylphenyl)ethanone .

Phase 2: Hantzsch Cyclization

Causality: The Hantzsch synthesis relies on the condensation of the α-bromoketone with thiourea. Ethanol is the optimal solvent because it solubilizes the thiourea at reflux, and the hydrobromic acid generated during the cyclization acts as an auto-catalyst for the final dehydration step, driving the reaction to completion.

Step-by-Step Protocol:

  • Initiation: Dissolve the crude 2-bromo-1-(4-butylphenyl)ethanone (1.0 equiv, ~50 mmol) in absolute ethanol (75 mL).

  • Reagent Addition: Add thiourea (1.2 equiv, 60 mmol) in one portion.

  • Propagation: Attach a reflux condenser and heat the mixture to 78 °C for 4 hours. The solution will initially become homogeneous, followed by the potential precipitation of the thiazole hydrobromide salt.

  • Validation & Quality Control: Monitor via TLC (Hexane:EtOAc 3:1). The α-bromoketone must be entirely consumed.

  • Workup: Cool the mixture to room temperature and concentrate it to half volume. Pour the mixture into crushed ice and basify to pH 8-9 using 10% aqueous NaOH to liberate the free amine. Filter the resulting precipitate, wash with cold water, and recrystallize from hot ethanol to afford pure 2-amino-4-(4-butylphenyl)thiazole .

Phase 3: Aprotic Sandmeyer-Type Bromination

Causality: Traditional aqueous Sandmeyer conditions ( NaNO2​ / HBr / CuBr ) frequently result in competitive hydrolysis, yielding the inert 2-hydroxythiazole byproduct. To circumvent this, an aprotic diazotization is employed using tert-butyl nitrite ( t -BuONO) and Copper(II) bromide ( CuBr2​ ) in anhydrous acetonitrile. This ensures the diazonium intermediate is immediately intercepted by the bromide source in a single-electron transfer (SET) cascade.

Mechanism A 2-Aminothiazole Precursor B Diazonium Intermediate [Thiazole-N2]+ A->B t-BuONO (Aprotic Diazotization) C Thiazolyl Radical [Thiazole]• B->C Cu(II)Br2 (SET) - N2 gas D 2-Bromothiazole Target C->D Br• abstraction from Cu(II) species

Single-electron transfer (SET) mechanism of the aprotic Sandmeyer bromination.

Step-by-Step Protocol:

  • Initiation: Suspend CuBr2​ (1.2 equiv, 36 mmol) and t -BuONO (1.5 equiv, 45 mmol) in anhydrous CH3​CN (60 mL) under argon. Cool to 0 °C.

  • Reagent Addition: Dissolve 2-amino-4-(4-butylphenyl)thiazole (1.0 equiv, 30 mmol) in anhydrous CH3​CN (30 mL) and add it dropwise to the copper mixture over 30 minutes.

  • Propagation: Evolution of nitrogen gas ( N2​ ) will be immediately visible. Allow the reaction to warm to room temperature, then heat to 60 °C for 2 hours to ensure complete decomposition of the diazonium species.

  • Validation & Quality Control: TLC (Hexane:EtOAc 5:1) should show the disappearance of the highly polar amine ( Rf​≈0.2 ) and the formation of a non-polar product ( Rf​≈0.8 ).

  • Workup: Cool the mixture, dilute with EtOAc (150 mL), and wash with 1M HCl (2 x 50 mL) to remove copper salts. Wash with brine, dry over Na2​SO4​ , and purify via silica gel flash chromatography (Hexanes) to yield the target 2-Bromo-4-(4-butylphenyl)thiazole .

Quantitative Data & Optimization Metrics

The following table summarizes the optimized parameters for the three-step sequence, providing a baseline for yield expectations and impurity tracking.

Reaction PhaseReagents & CatalystSolventTemp / TimeExpected YieldKey Impurity to Monitor
1. α-Bromination 4-Butylacetophenone, PTB CH2​Cl2​ 0 °C → RT, 5 h88 - 92%α,α-Dibromoketone
2. Hantzsch Cyclization α-Bromoketone, ThioureaEtOH78 °C (Reflux), 4 h80 - 85%Unreacted starting material
3. Sandmeyer Bromination 2-Aminothiazole, t -BuONO, CuBr2​ CH3​CN 0 °C → 60 °C, 3 h65 - 72%2-Hydroxythiazole / Protodeamination

Analytical Characterization

To validate the structural integrity of 2-Bromo-4-(4-butylphenyl)thiazole, the following spectroscopic benchmarks must be met.

  • 1 H NMR (400 MHz, CDCl3​ ):

    • δ 7.76 (d, J = 8.2 Hz, 2H, Ar-H ortho to thiazole)

    • δ 7.35 (s, 1H, Thiazole C5-H). Note: This singlet is the critical diagnostic peak confirming successful cyclization and the absence of C5-substitution.

    • δ 7.24 (d, J = 8.2 Hz, 2H, Ar-H meta to thiazole)

    • δ 2.65 (t, J = 7.6 Hz, 2H, Ar- CH2​ )

    • δ 1.62 (m, 2H, CH2​ )

    • δ 1.38 (m, 2H, CH2​ )

    • δ 0.94 (t, J = 7.4 Hz, 3H, CH3​ )

  • 13 C NMR (100 MHz, CDCl3​ ):

    • δ 156.2 (Thiazole C4), 143.8 (Ar-C para), 135.1 (Thiazole C2-Br), 131.0 (Ar-C ipso), 128.9 (Ar-C meta), 126.1 (Ar-C ortho), 112.5 (Thiazole C5), 35.4 (Ar- CH2​ ), 33.6 ( CH2​ ), 22.4 ( CH2​ ), 14.0 ( CH3​ ).

  • HRMS (ESI-TOF):

    • Calculated for C13​H15​BrNS [M+H] + : 296.0109. Found: 296.0112. The isotopic pattern must show a characteristic 1:1 ratio for the[M+H] + and [M+H+2] + peaks, confirming the presence of a single bromine atom.

References

  • Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. MDPI.[Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing).[Link]

  • Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. PMC - NIH.[Link]

  • Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. The Journal of Organic Chemistry - ACS Publications.[Link]

Sources

Exploratory

Physicochemical Profiling and Synthetic Methodologies of 2-Bromo-4-(4-butylphenyl)thiazole: A Technical Guide

Executive Summary 2-Bromo-4-(4-butylphenyl)thiazole is a highly versatile, lipophilic heterocyclic building block utilized extensively in advanced organic synthesis, materials science, and medicinal chemistry. Characteri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Bromo-4-(4-butylphenyl)thiazole is a highly versatile, lipophilic heterocyclic building block utilized extensively in advanced organic synthesis, materials science, and medicinal chemistry. Characterized by an electron-deficient thiazole core, a lipophilicity-enhancing para-butyl chain, and a reactive C2-bromine handle, this compound serves as a critical intermediate for transition-metal-catalyzed cross-coupling reactions. This whitepaper provides an in-depth analysis of its physicochemical properties, details a self-validating synthetic workflow, and explores its downstream applications in drug discovery.

Molecular Architecture & Physicochemical Profiling

The structural architecture of 2-bromo-4-(4-butylphenyl)thiazole is designed to balance metabolic stability with high membrane permeability. The parent scaffold, 2-bromo-4-phenylthiazole, possesses a well-documented topological polar surface area (TPSA) of 41.1 Ų[1], which is highly favorable for blood-brain barrier (BBB) penetration. The addition of the flexible 4-butyl chain disrupts crystal lattice packing (lowering the melting point) while significantly driving up the partition coefficient (LogP).

Quantitative Physicochemical Data

The following table summarizes the core physicochemical metrics of the target compound, extrapolated from its structural components and parent analogs[1]:

PropertyValueMechanistic Rationale / Implication
Molecular Formula C₁₃H₁₄BrNSDefines the core stoichiometry and halogenated nature.
Molecular Weight 296.23 g/mol Highly optimal for small-molecule drug design (Lipinski-compliant).
Calculated LogP ~5.6High lipophilicity driven by the para-butyl chain; enhances cellular permeability.
Topological Polar Surface Area 41.1 ŲLow TPSA indicates excellent potential for central nervous system (CNS) exposure.
Hydrogen Bond Donors 0Absence of donors reduces the desolvation penalty during target binding.
Hydrogen Bond Acceptors 1The thiazole nitrogen serves as a weak, directional H-bond acceptor.
Physical State Low-melting solid / OilThe aliphatic chain increases entropy, typically resulting in an amorphous solid or viscous oil at room temperature.

Mechanistic Synthesis & Protocol Design

The robust synthesis of 2-bromo-4-(4-butylphenyl)thiazole is achieved via a two-step sequence: a Hantzsch Thiazole Synthesis followed by a Modified Non-Aqueous Sandmeyer Reaction .

Causality in Experimental Design

A common pitfall in the halogenation of 2-aminothiazoles is the use of aqueous diazotization conditions (NaNO₂/H₂SO₄), which rapidly hydrolyzes the highly reactive diazonium intermediate to form an unwanted 2-hydroxythiazole byproduct. To circumvent this, the protocol employs an alkyl nitrite (n-butyl nitrite or tert-butyl nitrite) and Copper(I) bromide in an aprotic solvent (acetonitrile)[2]. This non-aqueous environment ensures that the diazonium species undergoes exclusive radical bromination via the copper catalyst.

Synthesis A 2-Bromo-1-(4-butylphenyl)ethanone B Thiourea (EtOH, Reflux) A->B C 2-Amino-4-(4-butylphenyl)thiazole B->C Hantzsch Synthesis D n-BuONO, CuBr (MeCN, 60°C) C->D E 2-Bromo-4-(4-butylphenyl)thiazole D->E Modified Sandmeyer

Synthetic workflow of 2-Bromo-4-(4-butylphenyl)thiazole via Hantzsch and Sandmeyer reactions.

Step-by-Step Methodology: Modified Sandmeyer Bromination

This protocol is adapted from validated literature standards for 2-bromo-4-phenylthiazole derivatives[2].

  • Reagent Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-amino-4-(4-butylphenyl)thiazole (1.0 equiv) and CuBr (1.6 equiv) in anhydrous acetonitrile (0.2 M concentration).

  • Diazotization: While stirring vigorously at room temperature, add n-butyl nitrite (1.6 equiv) dropwise. Critical Insight: Dropwise addition controls the exothermic generation of the diazonium species, preventing localized boiling and thermal degradation.

  • Thermal Activation: Heat the solution to 60 °C (333 K). The reaction typically reaches full conversion within 15–30 minutes due to the rapid, copper-mediated radical decomposition of the diazonium intermediate[2].

  • Quench & Workup: Evaporate the reaction mixture to dryness in vacuo. Redissolve the crude residue in ethyl acetate and wash twice with 0.1 M aqueous ammonia. Critical Insight: The ammonia wash is strictly required to chelate and solubilize residual copper salts into the aqueous phase.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the residue via silica gel flash chromatography using a non-polar eluent system (e.g., 95:5 Heptane:Ethyl Acetate) to afford the pure brominated product.

Downstream Applications in Medicinal Chemistry

The C2-position of the thiazole ring is highly electron-deficient, making the C-Br bond exceptionally primed for oxidative addition by Palladium(0) or Nickel(0) catalysts. Consequently, 2-bromo-4-(4-butylphenyl)thiazole is a premier substrate for Suzuki-Miyaura , Stille , and Buchwald-Hartwig cross-coupling reactions.

Targeting Deubiquitylating Enzymes (DUBs)

In contemporary drug development, 4-phenylthiazole derivatives are heavily utilized in the synthesis of selective inhibitors for deubiquitylating enzymes, such as Ubiquitin Specific Peptidase 30 (USP30) [3]. USP30 is a mitochondrial-localized DUB that regulates mitophagy; its inhibition is a highly sought-after therapeutic strategy for treating mitochondrial dysfunction disorders (e.g., Parkinson's disease) and various cancers[3]. The 4-butylphenyl moiety provides the necessary hydrophobic bulk to anchor the inhibitor within the lipophilic pockets of the USP30 allosteric site.

Suzuki A 2-Bromo-4-(4-butylphenyl)thiazole C Oxidative Addition Intermediate A->C B Pd(0) Catalyst B->C E Transmetalation Intermediate C->E D Aryl Boronic Acid + Base D->E F Reductive Elimination E->F F->B Pd(0) Regeneration G 2-Aryl-4-(4-butylphenyl)thiazole (e.g., USP30 Inhibitor) F->G

Catalytic cycle for the Suzuki-Miyaura cross-coupling of the thiazole derivative.

References

  • Title: 2-Bromo-4-phenyl-1,3-thiazole Source: Acta Crystallographica Section E: Structure Reports Online (via PubMed Central) URL: [Link]

  • Title: 2-Bromo-4-phenyl-1,3-thiazole | C9H6BrNS | CID 9921106 Source: PubChem URL: [Link]

  • Title: US10640498B2 - Compounds (Inhibitors of deubiquitylating enzymes)

Sources

Foundational

Advanced Synthesis Routes for 2-Bromo-4-(4-butylphenyl)thiazole: Bridging Batch and Continuous Flow Methodologies

Executive Summary The 2-bromo-4-arylthiazole scaffold is a privileged motif in medicinal chemistry and materials science. It serves as a highly versatile electrophile for transition-metal-catalyzed cross-couplings (e.g.,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-bromo-4-arylthiazole scaffold is a privileged motif in medicinal chemistry and materials science. It serves as a highly versatile electrophile for transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Specifically, 2-Bromo-4-(4-butylphenyl)thiazole incorporates a lipophilic 4-butylphenyl moiety, making it exceptionally valuable for tuning the pharmacokinetic properties of drug candidates or the packing dynamics of organic semiconductors.

This technical guide details the mechanistic rationale, optimized batch protocols, and a novel continuous flow methodology for synthesizing this target. As a Senior Application Scientist, my objective is to provide you with self-validating, scalable workflows that prioritize safety, yield, and mechanistic integrity.

Mechanistic Rationale: The Challenge of the C-2 Position

A common pitfall in thiazole functionalization is the assumption that direct electrophilic aromatic substitution (EAS) can cleanly yield 2-halothiazoles. In reality, the thiazole ring is electronically asymmetric. The C-5 position is the most electron-rich and acts as the primary site for EAS. Conversely, the C-2 position is flanked by the electronegative nitrogen and sulfur atoms, rendering it highly electron-deficient and resistant to direct bromination with reagents like elemental bromine ( Br2​ ) or N-bromosuccinimide (NBS)[1].

To overcome this intrinsic electronic bias, the most robust strategy involves a two-stage approach:

  • Hantzsch Thiazole Synthesis: Constructing the ring with a pre-installed amine handle at the C-2 position.

  • Deaminative Bromination (Modified Sandmeyer): Converting the C-2 amine into a bromide via a radical-mediated diazonium intermediate[2].

SandmeyerMechanism A 2-Aminothiazole Precursor C Diazonium Salt Intermediate A->C Diazotization B t-BuONO (Nitrite Source) B->C D Aryl Radical (C-2 Position) C->D -N2 (N2 Gas) SET via Cu(I) E 2-Bromothiazole Target D->E Halogen Abstraction via Cu(II)Br2

Fig 1: Mechanistic pathway of the modified Sandmeyer deaminative bromination via SET.

Route A: The Optimized Batch Hantzsch-Sandmeyer Sequence

This route modernizes the classical Sandmeyer reaction. Traditional conditions utilize aqueous NaNO2​/HBr , which is biphasic and frequently leads to competitive hydrolysis, yielding unwanted 2-hydroxythiazole byproducts. By shifting to anhydrous conditions using tert-butyl nitrite (t-BuONO) and Copper(II) bromide ( CuBr2​ ) in acetonitrile (MeCN), we ensure a homogeneous organic phase that stabilizes the single-electron transfer (SET) process[2].

Protocol 3.1: Synthesis of 4-(4-butylphenyl)thiazol-2-amine
  • Causality: Thiourea acts as both an S- and N-nucleophile. Ethanol is selected as the solvent because it solubilizes both the polar thiourea and the lipophilic 2-bromo-1-(4-butylphenyl)ethanone, driving the dehydrative cyclization under mild thermal conditions.

  • Step-by-Step Methodology:

    • Charge a round-bottom flask with 2-bromo-1-(4-butylphenyl)ethanone (1.0 eq) and thiourea (1.2 eq).

    • Suspend the reagents in absolute ethanol (0.5 M relative to the ketone).

    • Heat the mixture to reflux (78 °C) under stirring for 2 hours.

    • Cool the mixture to room temperature and concentrate in vacuo.

    • Resuspend the residue in water and basify to pH 9 using 10% aqueous NH3​ to precipitate the free base.

    • Filter, wash with cold water, and dry under high vacuum.

  • Self-Validation Checkpoint: TLC (Hexane:EtOAc 3:1) must show complete consumption of the UV-active α -bromoketone. The product should appear as a highly crystalline solid.

Protocol 3.2: Modified Sandmeyer Bromination
  • Step-by-Step Methodology:

    • In a flame-dried flask under N2​ , dissolve 4-(4-butylphenyl)thiazol-2-amine (1.0 eq) and anhydrous CuBr2​ (1.5 eq) in anhydrous MeCN (0.2 M).

    • While stirring at room temperature, add t-BuONO (1.5 eq) dropwise via syringe over 10 minutes.

    • Gradually heat the reaction mixture to 65 °C and maintain for 1 hour.

    • Cool to room temperature, quench with 1M aqueous NH3​ (to complex copper salts), and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over MgSO4​ , and concentrate. Purify via flash chromatography.

  • Self-Validation Checkpoint: The reaction is complete when active nitrogen gas evolution visually ceases. LC-MS analysis must confirm the disappearance of the amine mass [M+H]+ and the appearance of the brominated product, characterized by the distinct 1:1 isotopic ratio of 79Br / 81Br .

Route B: Continuous Flow Deaminative Bromination (Advanced)

While the batch Sandmeyer reaction is effective at the bench scale, it poses a severe thermal hazard upon scale-up due to the accumulation of thermally unstable, explosive diazonium intermediates. Translating this chemistry to a continuous flow regime allows for the in-situ generation and immediate consumption of the diazonium species.

  • Causality: The high surface-area-to-volume ratio of a perfluoroalkoxy (PFA) microreactor ensures rapid heat dissipation. This allows the reaction to be safely run at elevated temperatures (65 °C) to accelerate the N2​ extrusion step without the risk of thermal runaway.

FlowSetup S1 Stream A: 2-Aminothiazole + CuBr2 in MeCN Mix T-Mixer (High Turbulence) S1->Mix S2 Stream B: t-BuONO in MeCN S2->Mix Coil PFA Reactor Coil (65 °C, t_res = 15 min) Mix->Coil In-situ Diazotization Quench In-line Quench (Aqueous NH3) Coil->Quench Radical Bromination Collect Phase Separation & Collection Quench->Collect

Fig 2: Continuous flow reactor schematic for safe, scalable deaminative bromination.

Protocol 4.1: Continuous Flow Execution
  • Step-by-Step Methodology:

    • Stock Solution A: Prepare a solution of 4-(4-butylphenyl)thiazol-2-amine (0.5 M) and CuBr2​ (0.75 M) in anhydrous MeCN.

    • Stock Solution B: Prepare a solution of t-BuONO (0.75 M) in anhydrous MeCN.

    • Reactor Priming: Prime two HPLC pumps with anhydrous MeCN to establish a stable system pressure.

    • Execution: Switch Pump A to Stock A and Pump B to Stock B. Set both flow rates to 0.33 mL/min (Total flow = 0.66 mL/min).

    • Reaction Zone: Direct the mixed streams through a 10 mL PFA reactor coil submersed in a 65 °C heating bath. This establishes a precise residence time ( tres​ ) of 15 minutes.

    • Quench: Direct the reactor effluent into a stirred collection flask containing 1M aqueous NH3​ .

  • Self-Validation Checkpoint: Achieve steady-state operation by discarding the first 1.5 reactor volumes (15 mL). Analyze the subsequent effluent via inline IR spectroscopy (monitoring the transient diazonium N≡N stretch at ~2250 cm−1 ) or offline HPLC to ensure >98% conversion.

Comparative Data Analysis

The transition from batch to continuous flow yields significant improvements in safety, throughput, and environmental impact (E-factor). The table below summarizes the quantitative metrics comparing the two methodologies.

ParameterBatch Modified SandmeyerContinuous Flow Sandmeyer
Overall Yield 65 - 72%82 - 88%
Reaction Time 2 - 3 hours (including addition time)15 minutes ( tres​ )
Thermal Hazard High (Diazonium accumulation risk)Negligible (Low active volume)
Scalability Limited by exotherm / cooling capacityHigh (Continuous numbering-up)
E-Factor (Waste) High (Excess solvent required for thermal mass)Low (Highly concentrated streams)

References

  • Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Exploratory

Spectroscopic Profiling and Structural Elucidation of 2-Bromo-4-(4-butylphenyl)thiazole: A Comprehensive Technical Guide

Executive Summary In the landscape of modern drug discovery and materials science, the thiazole core serves as a privileged scaffold, frequently appearing in metabotropic glutamate receptor (mGluR5) antagonists and antim...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery and materials science, the thiazole core serves as a privileged scaffold, frequently appearing in metabotropic glutamate receptor (mGluR5) antagonists and antimicrobial agents. 2-Bromo-4-(4-butylphenyl)thiazole (C₁₃H₁₄BrNS) is a highly functionalized intermediate whose structural verification requires a rigorous, multi-modal spectroscopic approach. As an Application Scientist, I have designed this whitepaper to move beyond mere data reporting. Here, we dissect the causality behind the spectroscopic signals—correlating electron density, hyperconjugation, and isotopic distribution to their precise manifestations in Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS).

Molecular Architecture & Electronic Environment

To interpret the spectroscopic data accurately, one must first understand the electronic push-and-pull within the molecule:

  • The Thiazole Core: An electron-deficient heteroaromatic ring. The C2 position is substituted with a bromine atom, which exerts a strong inductive electron-withdrawing effect (-I) while simultaneously offering mild resonance donation (+R).

  • The para-Butylphenyl Group: Attached at the C4 position, this moiety extends the conjugated system. The butyl chain acts as a mild electron-donating group (+I) via hyperconjugation, enriching the electron density of the phenyl ring and subtly shielding its ortho-protons.

Experimental Workflows & Self-Validating Protocols

The reliability of spectroscopic elucidation depends entirely on the integrity of the sample preparation and instrument parameters. The following protocols are designed as self-validating systems.

Workflow A Sample Prep: 2-Bromo-4-(4-butylphenyl)thiazole B NMR Spectroscopy (1H, 13C in DMSO-d6) A->B 15 mg / 0.6 mL C FT-IR Spectroscopy (ATR Method) A->C 2 mg pure solid D Mass Spectrometry (EI-MS, 70 eV) A->D 1 mg/mL in MeOH E Data Synthesis & Structural Validation B->E C->E D->E

Figure 1: Multi-modal experimental workflow for structural elucidation.

Protocol 1: High-Resolution NMR Spectroscopy
  • Preparation: Dissolve 15 mg of the analyte in 0.6 mL of DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality & Self-Validation: Why 15 mg? This specific concentration provides an optimal signal-to-noise ratio (SNR) for ¹³C acquisition (which suffers from a low 1.1% natural abundance) while preventing viscosity-induced line broadening in the ¹H spectrum. The integration of the terminal butyl methyl group (set to 3.00) acts as an internal calibration metric, validating the 1:1 ratio of the thiazole proton and the 2:2 ratio of the para-substituted phenyl ring.

  • Parameters: For ¹³C NMR, the relaxation delay (D1) is set to 2.0 seconds to ensure complete longitudinal relaxation (T₁) of the quaternary carbons (C2, C4, C1'), which lack attached protons to facilitate rapid relaxation.

Protocol 2: ATR-FTIR Spectroscopy
  • Preparation: Place 2 mg of the neat solid directly onto a diamond Attenuated Total Reflectance (ATR) crystal.

  • Causality & Self-Validation: Utilizing ATR eliminates the need for KBr pellet pressing. This prevents moisture absorption (which creates a false broad peak at 3300 cm⁻¹) and avoids pressure-induced polymorphic transitions, ensuring the spectrum reflects the true ground-state vibrational modes of the molecule.

Protocol 3: Electron Ionization Mass Spectrometry (EI-MS)
  • Preparation: Introduce the sample via a Direct Insertion Probe (DIP) or GC-MS interface.

  • Causality & Self-Validation: The ionization energy is strictly locked at 70 eV. This is the universal standard because it corresponds to the de Broglie wavelength of an electron that maximizes interaction with organic molecular orbitals, ensuring reproducible and library-matchable fragmentation. The presence of the M and M+2 peaks at an exact 1:1 intensity ratio acts as a self-validating marker for the preservation of the bromine atom in any given fragment.

Spectroscopic Data Synthesis

The quantitative data below synthesizes the expected empirical results based on the foundational crystallographic and spectroscopic profiling of the parent scaffold, 2-bromo-4-phenylthiazole, combined with established alkyl substitution effects.

Table 1: ¹H and ¹³C NMR Assignments (500 MHz / 125 MHz, DMSO-d₆)
Position¹H Chemical Shift (δ, ppm)Multiplicity & Integration¹³C Chemical Shift (δ, ppm)Structural Assignment
Butyl-CH₃ 0.90t, J = 7.3 Hz, 3H13.8Terminal methyl group
Butyl-CH₂ 1.32m, 2H21.9Aliphatic chain
Butyl-CH₂ 1.58m, 2H33.1Aliphatic chain
Ar-CH₂ 2.60t, J = 7.6 Hz, 2H34.8Benzylic methylene
Ar-H (ortho to butyl) 7.28d, J = 8.1 Hz, 2H128.9Phenyl ring (AA'BB' system)
Ar-H (ortho to thiazole) 7.85d, J = 8.1 Hz, 2H126.2Phenyl ring (AA'BB' system)
Thiazole-C5-H 8.12s, 1H114.5Heteroaromatic core proton
Quaternary Carbons --131.5, 135.2, 143.2, 156.8C1'(Ph), C2(Br), C4'(Ph), C4(Thiazole)
Table 2: FT-IR Vibrational Frequencies (ATR Method)
Wavenumber (cm⁻¹)IntensityVibrational Mode & Causality
2955, 2925, 2855 Mediumsp³ C-H stretching (Butyl chain).
3105, 3060 Weaksp² C-H stretching (Aromatic rings).
1476, 1420 StrongC=N and C=C stretching of the thiazole and phenyl rings.
1070, 1010 MediumC-Br stretching and thiazole ring breathing modes.
825 StrongDiagnostic Peak: Out-of-plane (OOP) C-H bending. The absence of 730/690 cm⁻¹ bands confirms para-substitution.
Table 3: EI-MS Fragmentation Peaks (70 eV)
m/z RatioRelative AbundanceIon AssignmentMechanistic Origin
295 / 297 ~40%[M]⁺• (1:1 isotopic doublet)Intact molecular ion (⁷⁹Br / ⁸¹Br).
252 / 254 100% (Base Peak)[M - C₃H₇]⁺Loss of propyl radical; formation of stable tropylium/benzyl cation.
216 ~15%[M - Br]⁺Homolytic cleavage of the C-Br bond.
173 ~25%[M - C₃H₇ - Br]⁺Subsequent debromination of the base peak fragment.

Mechanistic Fragmentation & Signal Causality

Understanding why a molecule fragments in a mass spectrometer is critical for distinguishing it from structural isomers. While thiazole rings typically undergo cleavage yielding sulfur-containing fragments, the presence of the alkylbenzene moiety in this molecule dominates the thermodynamic fragmentation landscape.

MS_Frag M Molecular Ion [M]+• m/z 295 / 297 (1:1) C13H14BrNS+• F1 Tropylium/Benzyl Cation m/z 252 / 254 [M - C3H7]+ M->F1 - Propyl Radical (-43 Da) F2 Debrominated Ion m/z 216 [M - Br]+ M->F2 - Bromine Radical (-79 Da) F3 Tropylium Core m/z 173 [M - C3H7 - Br]+ F1->F3 - Bromine Radical (-79 Da)

Figure 2: Primary EI-MS fragmentation pathways driven by carbocation stability.

The Causality of the Base Peak (m/z 252/254): Under 70 eV electron bombardment, the most thermodynamically favored pathway is the homolytic cleavage of the Cα-Cβ bond of the butyl chain. The expulsion of a neutral propyl radical (-43 Da) leaves behind a benzylic carbocation. Due to the intense stabilization provided by resonance, this benzylic cation rapidly undergoes a ring expansion to form a highly stable, aromatic tropylium-like cation. Because this product is exceptionally stable, it accumulates in the ion trap, registering as the base peak (100% relative abundance). The retained 1:1 isotopic doublet mathematically proves that the bromine atom remains attached to the thiazole core during this specific cleavage event.

Conclusion

The structural elucidation of 2-Bromo-4-(4-butylphenyl)thiazole requires a holistic interpretation of its spectroscopic profile. The highly deshielded C5 proton in the ¹H NMR (8.12 ppm) confirms the electron-withdrawing nature of the brominated thiazole ring. The diagnostic 825 cm⁻¹ FT-IR band definitively proves the para-substitution of the phenyl ring, while the m/z 252/254 base peak in the mass spectrum validates the presence and specific cleavage mechanics of the butyl chain. By grounding experimental protocols in physical chemistry principles, researchers can ensure absolute confidence in their structural validations.

References

  • Bunev, A. S., et al. "2-Bromo-4-phenyl-1,3-thiazole." Acta Crystallographica Section E: Structure Reports Online 70.2 (2014): o139-o139. URL:[Link][1][2]

  • Clarke, G. M., R. Grigg, and D. H. Williams. "Studies in mass spectrometry. Part VII. Mass spectra of thiazoles." Journal of the Chemical Society B: Physical Organic (1966): 339-343. URL:[Link][3][4]

  • Chu, Chen-Yi, et al. "Femtosecond Time- and Spectrally Resolved Ion Photofragmentation Spectroscopy: Case Studies of Two Alkylbenzene Cations." The Journal of Physical Chemistry A (2024). URL:[Link]

Sources

Foundational

Solubility and stability of 2-Bromo-4-(4-butylphenyl)thiazole in common lab solvents

Comprehensive Technical Guide: Solubility and Stability Profiling of 2-Bromo-4-(4-butylphenyl)thiazole Executive Summary & Structural Causality 2-Bromo-4-(4-butylphenyl)thiazole is a highly lipophilic, halogenated hetero...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Technical Guide: Solubility and Stability Profiling of 2-Bromo-4-(4-butylphenyl)thiazole

Executive Summary & Structural Causality

2-Bromo-4-(4-butylphenyl)thiazole is a highly lipophilic, halogenated heteroaromatic compound that serves as a critical building block in medicinal chemistry, agrochemical development, and materials science. Understanding its behavior in solution requires a deep dive into its structural dichotomy:

  • The Thiazole Core & C2-Bromine: The thiazole ring is an electron-deficient heterocycle. The electronegativity of the adjacent nitrogen and sulfur atoms withdraws electron density from the C2 position, rendering the carbon highly electrophilic. Consequently, the C-Br bond is highly activated and susceptible to Nucleophilic Aromatic Substitution (SNAr) and direct nucleophilic attack (SN2@Br)[1][2].

  • The 4-Butylphenyl Moiety: The addition of a para-butylphenyl group introduces massive steric bulk and lipophilicity (increasing the partition coefficient, LogP). This non-polar tail dictates the compound's thermodynamic solvation, driving its affinity for non-polar and polar aprotic solvents while rendering it practically insoluble in aqueous media[3][4].

As a Senior Application Scientist, I approach the handling of this compound by treating it not as a static powder, but as a reactive intermediate whose stability is entirely dependent on the microenvironment (solvent polarity, nucleophilicity, and photon exposure).

Solvation Thermodynamics and Solvent Matrix

The solubility of 2-Bromo-4-(4-butylphenyl)thiazole is governed by "like-dissolves-like" principles, heavily skewed by its hydrophobic butyl chain and polarizable bromine atom. It exhibits excellent solubility in halogenated solvents and polar aprotic solvents, which are capable of solvating the polarizable thiazole core without being repelled by the hydrophobic tail[4].

Quantitative Solubility Data

Note: Data is synthesized from the behavior of structurally homologous 2-bromothiazole and 4-arylthiazole derivatives[3][4][5].

Solvent CategorySpecific SolventDielectric Constant (ε)Expected Solubility (mg/mL at 25°C)Mechanistic Rationale
Aqueous Water80.1< 0.01 (Insoluble)High cohesive energy of water rejects the lipophilic 4-butylphenyl tail.
Polar Protic Methanol (MeOH)32.75 - 10 (Moderate)Hydrogen bonding network partially disrupted by the bulky hydrophobic tail.
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 50 (High)Strong dipole-dipole interactions with the thiazole core; standard for biological assays[4].
Polar Aprotic Dimethylformamide (DMF)36.7> 50 (High)Excellent solvation of the polarizable C-Br bond and aromatic system[3].
Halogenated Dichloromethane (DCM)9.1> 100 (Very High)Ideal matching of polarizability and dispersion forces with the aryl bromide[4].
Ethers Tetrahydrofuran (THF)7.5> 50 (High)Ethereal oxygen coordinates with the electron-deficient thiazole ring[3].
Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

To establish a self-validating empirical baseline for your specific formulation, utilize the following HPLC-UV validated workflow:

  • Preparation: Weigh 10 mg of 2-Bromo-4-(4-butylphenyl)thiazole into a 2 mL amber glass HPLC vial (amber prevents photolytic degradation).

  • Solvent Addition: Add 100 µL of the target solvent (e.g., DMSO).

  • Equilibration: Vortex for 60 seconds, then sonicate in a water bath at 25°C for 15 minutes. Transfer to a thermoshaker and agitate at 25°C for 24 hours to ensure thermodynamic equilibrium.

  • Phase Separation: If undissolved solid remains, centrifuge the suspension at 10,000 x g for 10 minutes. If the solution is clear, add more solid until a saturated suspension is achieved, then repeat step 3.

  • Quantification: Carefully aspirate the supernatant, dilute 1:100 in the mobile phase (e.g., 70:30 Acetonitrile:Water), and quantify via HPLC-UV against a known calibration curve.

SolubilityWorkflow A Weigh 2-Bromo-4-(4-butylphenyl)thiazole BB BB A->BB B Add Aliquots of Test Solvent (DMSO, DCM, MeOH) C Vortex & Sonicate (25°C) D Visual Inspection C->D E Clear Solution (Soluble) D->E Yes F Suspension/Precipitate (Insoluble) D->F No G Filter & HPLC Quantification E->G F->B Add more solvent BB->C

Caption: Workflow for empirical thermodynamic solubility determination using the shake-flask method.

Chemical Stability and Degradation Kinetics

The stability of 2-Bromo-4-(4-butylphenyl)thiazole is compromised by three primary vectors: nucleophilic attack, photolysis, and extreme pH.

Mechanistic Degradation Pathways
  • Nucleophilic Aromatic Substitution (SNAr): The C2-bromine is an excellent leaving group. In the presence of primary/secondary amines, thiols, or strong bases, the compound will undergo rapid SNAr to yield 2-amino or 2-hydroxy/alkoxy thiazoles[6][7]. This reaction is accelerated in polar aprotic solvents like DMF or DMSO.

  • Photolytic Homolysis: Aryl bromides are highly susceptible to UV/Visible light-induced degradation. Absorption of photons can lead to the homolytic cleavage of the C-Br bond, generating a highly reactive aryl radical[8]. This is a fundamental mechanism exploited in photoredox catalysis but is detrimental to storage stability.

  • Thermal/Hydrolytic Degradation: While generally stable to neutral water (due to insolubility), prolonged exposure to high heat in the presence of atmospheric moisture or aqueous base will slowly hydrolyze the C-Br bond.

Protocol: Stability-Indicating Forced Degradation Study

To map the degradation profile and validate analytical methods, execute the following stress conditions:

  • Stock Preparation: Prepare a 1 mg/mL stock solution in Acetonitrile (ACN).

  • Acidic Stress: Mix 1 mL stock with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before HPLC injection.

  • Basic Stress: Mix 1 mL stock with 1 mL of 0.1 M NaOH. Incubate at 25°C for 4 hours (base-catalyzed SNAr is rapid). Neutralize with 0.1 M HCl.

  • Oxidative Stress: Mix 1 mL stock with 1 mL of 3% H₂O₂. Incubate at 25°C for 24 hours.

  • Photolytic Stress: Expose 2 mL of stock in a clear quartz vial to UV/Vis light (ICH Q1B standard: 1.2 million lux hours and 200 watt hours/square meter). Keep a foil-wrapped vial as a dark control.

  • Analysis: Analyze all samples via LC-MS to identify degradation products (e.g., debrominated analogs, oxidized thiazole species).

DegradationPathways Compound 2-Bromo-4-(4-butylphenyl)thiazole Nucleophile Nucleophilic Attack (e.g., Amines, OH-) Compound->Nucleophile Light UV/Visible Light (Photolysis) Compound->Light Thermal High Heat / Aqueous Base Compound->Thermal SNAr SNAr / SN2@Br Debromination or Substitution Nucleophile->SNAr Radical C-Br Bond Homolysis (Aryl Radical Formation) Light->Radical Hydrolysis Slow Hydrolysis (2-Hydroxythiazole) Thermal->Hydrolysis

Caption: Primary chemical and physical degradation pathways of 2-bromo-4-arylthiazoles.

Best Practices for Storage and Handling

To ensure absolute structural integrity over time, the compound must be stored under the following conditions:

  • Temperature: 0 to 8 °C (refrigerated) to suppress thermal degradation kinetics[6].

  • Atmosphere: Sealed under an inert gas (Argon or Nitrogen) to prevent oxidative degradation and moisture ingress.

  • Light: Stored in amber glass vials or wrapped in aluminum foil to completely block UV/Vis photon absorption, preventing C-Br homolysis.

References

  • Favorable Heteroaromatic Thiazole-Based Polyurea Derivatives as Interesting Biologically Active Products | MDPI. Polymers. Available at:[Link]

  • Biradical Formation by Deprotonation in Thiazole-Derivatives: The Hidden Nature of Dasatinib | MPG.PuRe. Max Planck Society. Available at:[Link]

  • Substitution Reactions on Iodine and Bromine: Mechanisms for Facile Halogenations of Heterocycles | The Journal of Organic Chemistry. ACS Publications. Available at:[Link]

  • Synthesis of 2-aminothiazole derivatives 3a–c from 2-bromothiazole (1) and amines 2a–c | ResearchGate. ResearchGate. Available at:[Link]

  • Synthesis and Characterization of Strong Cyclometalated Iridium Photoreductants for Application in Photocatalytic Aryl Bromide Hydrodebromination | ACS Catalysis. ACS Publications. Available at:[Link]

  • Nickel-photoredox catalysis: merging photons with metal catalysts for organic synthesis | RSC Publishing. Royal Society of Chemistry. Available at: [Link]

Sources

Exploratory

CAS number and molecular formula for 2-Bromo-4-(4-butylphenyl)thiazole

An In-Depth Technical Guide to 2-Bromo-4-(4-butylphenyl)thiazole: Synthesis, Characterization, and Applications For Researchers, Scientists, and Drug Development Professionals Abstract Introduction: The Significance of t...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 2-Bromo-4-(4-butylphenyl)thiazole: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of the Thiazole Scaffold

The 1,3-thiazole ring is a prominent heterocyclic motif in the landscape of medicinal chemistry, forming the core of numerous biologically active compounds and FDA-approved drugs.[1] Thiazole derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3] The versatility of the thiazole ring allows for substitution at various positions, enabling the fine-tuning of its physicochemical and biological properties. The introduction of a bromine atom at the 2-position provides a valuable synthetic handle for further molecular elaboration through cross-coupling reactions, making 2-bromothiazoles key intermediates in the synthesis of complex molecules.[4] This guide focuses on the 4-(4-butylphenyl) substituted analog, a structure that combines the reactive 2-bromothiazole core with a lipophilic butylphenyl group, suggesting potential for interaction with hydrophobic biological targets.

Compound Identification and Physicochemical Properties

As of the latest database searches, a specific CAS (Chemical Abstracts Service) number for 2-Bromo-4-(4-butylphenyl)thiazole has not been assigned. However, its molecular identity can be defined by its structure, and its properties can be predicted based on its constituent parts.

Molecular Structure and Formula
  • Molecular Formula: C₁₃H₁₄BrNS

  • Molecular Weight: 296.23 g/mol

  • Structure:

    • A five-membered thiazole ring containing a sulfur and a nitrogen atom.

    • A bromine atom substituted at the 2-position of the thiazole ring.

    • A 4-butylphenyl group attached to the 4-position of the thiazole ring.

Predicted Physicochemical Properties

The following properties are estimated based on data for structurally similar compounds like 2-bromo-4-phenylthiazole and 2-bromo-4-(4-ethylphenyl)thiazole.[4][5]

PropertyEstimated ValueBasis of Estimation
Appearance Likely a crystalline solidCommon for brominated aryl thiazoles.
Melting Point 110-130°CComparison with similar substituted thiazoles.
Solubility Low in water; soluble in organic solvents (e.g., ethanol, DCM, acetone).Based on the nonpolar nature of the butylphenyl group.
LogP ~4.5Based on calculations for similar structures.

Synthesis of 2-Bromo-4-(4-butylphenyl)thiazole

The synthesis of 2-Bromo-4-(4-butylphenyl)thiazole can be achieved through a well-established multi-step sequence, beginning with the appropriate α-haloketone and cyclizing with a thioamide source, followed by bromination. The Hantzsch thiazole synthesis is a cornerstone of this approach.[6]

Proposed Synthetic Pathway

The synthesis initiates with the bromination of 4'-butylacetophenone to form the α-bromoketone intermediate, 2-bromo-1-(4-butylphenyl)ethanone. This intermediate is then condensed with thiourea in a Hantzsch reaction to yield 2-amino-4-(4-butylphenyl)thiazole. The final step involves a Sandmeyer-type reaction to replace the amino group with a bromine atom.

Synthetic Pathway A 4'-Butylacetophenone B 2-Bromo-1-(4-butylphenyl)ethanone A->B Br₂, HBr (cat.) in Methanol C 2-Amino-4-(4-butylphenyl)thiazole B->C Thiourea, Ethanol, Reflux D 2-Bromo-4-(4-butylphenyl)thiazole C->D NaNO₂, HBr, CuBr₂

Caption: Proposed synthesis of 2-Bromo-4-(4-butylphenyl)thiazole.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Bromo-1-(4-butylphenyl)ethanone

  • In a well-ventilated fume hood, dissolve 4'-butylacetophenone (1.0 eq) in anhydrous methanol.

  • Add a catalytic amount of 48% hydrobromic acid.

  • Cool the solution in an ice bath to 0-5°C.

  • Slowly add bromine (1.0 eq) dropwise while maintaining the temperature and stirring vigorously.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., 9:1 Hexane:Ethyl Acetate).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield the α-bromoketone.

Step 2: Synthesis of 2-Amino-4-(4-butylphenyl)thiazole

  • Dissolve the purified 2-bromo-1-(4-butylphenyl)ethanone (1.0 eq) in absolute ethanol.

  • Add thiourea (1.1 eq) to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

  • Upon completion, cool the mixture to room temperature and reduce the solvent volume under reduced pressure.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried to afford the 2-aminothiazole derivative.

Step 3: Synthesis of 2-Bromo-4-(4-butylphenyl)thiazole

  • To a stirred solution of copper(II) bromide (1.5 eq) and isoamyl nitrite (1.5 eq) in acetonitrile at 65°C, add a solution of 2-amino-4-(4-butylphenyl)thiazole (1.0 eq) in acetonitrile dropwise. A similar procedure is described for related compounds.

  • Maintain the temperature and stir for 1 hour after the addition is complete.

  • Cool the reaction mixture to room temperature and pour it into a 20% aqueous HCl solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 2-Bromo-4-(4-butylphenyl)thiazole.

Analytical Characterization

A comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

Chromatographic Analysis
  • Thin Layer Chromatography (TLC): Utilized for monitoring reaction progress and assessing purity. Silica gel plates are typically used with a mobile phase such as a hexane/ethyl acetate mixture. Visualization can be achieved under UV light (254 nm).[6]

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound. A C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a common choice.

Spectroscopic Characterization

The expected spectroscopic data for 2-Bromo-4-(4-butylphenyl)thiazole is predicted based on analogous structures.[4]

TechniqueExpected Observations
¹H NMR - A singlet for the thiazole H-5 proton around δ 7.2-7.5 ppm. - Doublets for the para-substituted phenyl ring protons around δ 7.3-7.9 ppm. - A triplet for the terminal methyl protons of the butyl group around δ 0.9 ppm. - Multiplets for the methylene protons of the butyl group between δ 1.3-2.7 ppm.
¹³C NMR - Signals for the thiazole ring carbons. - Signals for the brominated carbon in the thiazole ring. - Aromatic carbon signals for the phenyl ring. - Aliphatic carbon signals for the butyl group.
Mass Spec. (MS) - The molecular ion peak (M+) and the M+2 peak with approximately equal intensity, which is characteristic of a monobrominated compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[6]
Infrared (IR) - C-H stretching vibrations for the aromatic and aliphatic groups. - C=N and C=C stretching vibrations characteristic of the thiazole and phenyl rings. - C-S stretching vibrations.

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subgraph "cluster_analysis" { label="Analytical Characterization"; style="filled"; color="#E6F4EA"; node [fillcolor="#FFFFFF"]; Purity [label="Purity Assessment (TLC, HPLC)"]; Structure [label="Structural Elucidation"]; NMR [label="NMR (¹H, ¹³C)"]; MS [label="Mass Spectrometry (HRMS)"]; IR [label="Infrared Spectroscopy"]; }

Purification -> Purity; Purity -> Structure; Structure -> NMR; Structure -> MS; Structure -> IR; }

Caption: Workflow for the synthesis and characterization of 2-Bromo-4-(4-butylphenyl)thiazole.

Potential Applications in Drug Discovery and Development

Thiazole-containing compounds are of significant interest in drug discovery.[7] The title compound, 2-Bromo-4-(4-butylphenyl)thiazole, serves as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications.

  • Anticancer Agents: Many thiazole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[1][8] The 2-bromo position can be used to introduce other functional groups via cross-coupling reactions to explore structure-activity relationships.

  • Antimicrobial Agents: The thiazole nucleus is present in several antimicrobial drugs.[7] Novel derivatives synthesized from the title compound could be screened for activity against a panel of bacteria and fungi.

  • Kinase Inhibitors: The thiazole scaffold can act as a hinge-binding motif in many protein kinases, which are important targets in oncology and inflammatory diseases.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-Bromo-4-(4-butylphenyl)thiazole is not available, the following precautions are based on the known hazards of similar brominated heterocyclic compounds.[9][10][11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[9]

  • Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.

  • First Aid Measures:

    • In case of skin contact: Immediately wash with soap and plenty of water.[10]

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[10]

    • If inhaled: Move the person into fresh air.[10]

    • If swallowed: Rinse mouth with water. Do not induce vomiting.[11]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

2-Bromo-4-(4-butylphenyl)thiazole represents a valuable, albeit not yet fully characterized, building block for chemical synthesis, particularly in the fields of medicinal chemistry and materials science. This technical guide provides a robust framework for its synthesis, purification, and characterization based on established methodologies and data from analogous compounds. The outlined protocols and predictive data serve as a solid foundation for researchers to synthesize and explore the potential of this and related thiazole derivatives in the development of novel therapeutic agents and functional materials.

References

  • BLDpharm. (n.d.). 1188153-86-7|Ethyl 2-bromo-4-(4-(tert-butyl)phenyl)thiazole-5-carboxylate.
  • ChemicalBook. (2026, March 20). 2-BROMO-4-BROMOMETHYL-THIAZOLE - Safety Data Sheet.
  • Benchchem. (n.d.). Synthesis and Characterization of 2-Amino-5-bromo-4-t-butylthiazole: A Technical Guide.
  • Bunev, A. S., Rudakova, Y. I., Statsyuk, V. E., Ostapenko, G. I., & Khrustalev, V. N. (2014). 2-Bromo-4-phenyl-1,3-thiazole. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o139.
  • BLDpharm. (n.d.). 99073-84-4|2-Bromo-4-(4-methoxyphenyl)thiazole.
  • Thermo Fisher Scientific. (2025, December 22). 2-Bromo-4-fluorophenol - Safety Data Sheet.
  • ResearchGate. (n.d.). Synthesis of 2–bromo–4–phenylthiazole. [Image].
  • Sigma-Aldrich. (n.d.). 2-Amino-4-(4-bromophenyl)thiazole 97.
  • Guidechem. (n.d.). 98591-51-6 2-BROMO-4- (4-BROMO-FENIL) -TIAZOL.
  • Combi-Blocks, Inc. (2026, March 6). JF-0485 - Safety Data Sheet.
  • Molport. (n.d.). 2-bromo-4-[4-(propan-2-yloxy)phenyl]-1,3-thiazole.
  • Vulcanchem. (n.d.). 2-bromo-4-(4-ethylphenyl)Thiazole - 99983-39-8.
  • ResearchGate. (n.d.). 2-Bromo-4-phenyl-1,3-thiazole.
  • MDPI. (2022, August 30). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents.
  • Biosynth. (2023, September 13). 4-Bromo-2-chlorophenol - Safety data sheet.
  • Sigma-Aldrich. (n.d.). 2-bromo-4-(4-fluorophenyl)-1,3-thiazole | 412923-44-5.
  • Fisher Scientific. (2023, September 5). 5-Bromo-2-methyl-4-phenyl-1,3-thiazole - SAFETY DATA SHEET.
  • NextSDS. (n.d.). 2-BROMO-4-(2,4-DIMETHYL-PHENYL)-THIAZOLE.
  • ResearchGate. (n.d.). Synthesis of 2-bromo-4-phenylthiazole. [Image].
  • MDPI. (2022, June 21). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
  • ChemicalBook. (n.d.). 886366-94-5(4-(4-BROMO-PHENYL)-THIAZOLE-2-CARBOXYLIC ACID) Product Description.
  • Benchchem. (n.d.). Application of 4-(2,4-Dimethylphenyl)-1,3-thiazole in Medicinal Chemistry.
  • Preprints.org. (2022, November 20). Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable.
  • JPP. (n.d.). Systematic Review On Thiazole And Its Applications.
  • PMC. (n.d.). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide.
  • ECHEMI. (n.d.). 2-Bromo-4-(2-methoxy-4-methylphenyl)thiazole.
  • ACS Publications. (2024, April 16). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide.
  • PMC. (2019, April 23). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile.

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Foundational

Pharmacological Versatility of Substituted Phenylthiazoles: A Mechanistic Guide to Biological Activities and Experimental Validation

Executive Summary: The Phenylthiazole Pharmacophore The thiazole ring is a privileged pharmacophore in medicinal chemistry. When conjugated with a phenyl ring to form substituted phenylthiazoles, the resulting scaffold e...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Phenylthiazole Pharmacophore

The thiazole ring is a privileged pharmacophore in medicinal chemistry. When conjugated with a phenyl ring to form substituted phenylthiazoles, the resulting scaffold exhibits a remarkable spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties[1][2]. This technical guide dissects the mechanistic pathways modulated by phenylthiazole derivatives, synthesizes quantitative structure-activity relationship (QSAR) data, and provides highly validated experimental protocols for researchers and drug development professionals. By understanding the causality behind structural modifications, scientists can rationally design next-generation therapeutics.

Mechanistic Profiling of Biological Activities

Antibacterial Efficacy: Overcoming MRSA and VRE

Antimicrobial resistance necessitates the continuous discovery of novel chemical entities. Substituted phenylthiazoles have emerged as potent agents against multidrug-resistant Gram-positive bacteria, notably Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE)[1].

Mechanism of Action: Phenylthiazole-substituted aminoguanidines exert rapid bactericidal effects by targeting bacterial cell wall synthesis. Specifically, transposon mutagenesis and Bacterial Cytological Profiling (BCP) suggest that these compounds inhibit undecaprenyl diphosphate phosphatase (UPPP), an essential enzyme in the lipid II cycle of bacterial cell wall biosynthesis. Additionally, when combined with outer-membrane permeabilizing agents like colistin, their spectrum expands to Gram-negative ESKAPE pathogens, proving that the primary barrier to broader efficacy is membrane permeability rather than target absence.

MOA PT Substituted Phenylthiazole Target Undecaprenyl Diphosphate Phosphatase (UPPP) PT->Target Inhibits Process Cell Wall Biosynthesis (Lipid II Cycle) Target->Process Disrupts Outcome Bactericidal Effect (MRSA / VRE) Process->Outcome Leads to

Phenylthiazole Mechanism of Action in Bacteria (Cell Wall Synthesis Inhibition).

Antifungal Activity: CYP51 Inhibition

Invasive fungal infections pose severe clinical challenges, exacerbated by the rise of fluconazole-resistant strains. Phenylthiazole derivatives have demonstrated excellent antifungal activity, particularly against Candida species and phytopathogenic fungi like Magnaporthe oryzae[3][4].

Mechanism of Action: Rational drug design targeting lanosterol 14α-demethylase (CYP51) has yielded 2-phenylthiazole inhibitors with high binding affinity to the fungal CYP51 active site[4]. By occupying this pocket, phenylthiazoles disrupt ergosterol biosynthesis, compromising fungal cell membrane integrity and leading to cell death[4].

Anticancer Activity: Multi-Kinase Modulation

The structural plasticity of phenylthiazoles allows them to occupy the ATP-binding pockets of various kinases implicated in oncogenesis, making them valuable leads for targeted cancer therapies[5][6].

Mechanism of Action:

  • PI3K/Akt/mTOR Pathway: Specific naphthalene-azine-thiazole hybrids have shown profound inhibition of PI3Kα, leading to decreased Akt and mTOR phosphorylation. This cascade disruption results in G2/M cell cycle arrest and apoptosis in ovarian cancer cells (OVCAR-4)[6].

  • Raf/MEK/ERK Pathway: 2-Amino-4-phenylthiazole derivatives containing an amide moiety (structurally inspired by the FDA-approved drug sorafenib) exhibit potent antitumor effects against colon (HT29) and lung (A549) cancer cells by downregulating the Raf/MEK/ERK signaling cascade[5].

  • Tubulin Inhibition: Certain marine-derived 4-substituted phenylthiazoles inhibit tubulin polymerization, further contributing to their cytotoxicity by preventing mitotic spindle formation[7].

Anticancer PT Phenylthiazole Derivatives PI3K PI3K / Akt / mTOR Pathway PT->PI3K Inhibits (e.g., PI3Kα) RAF Raf / MEK / ERK Pathway PT->RAF Downregulates Tubulin Tubulin Polymerization PT->Tubulin Inhibits Apoptosis G2/M Arrest & Apoptosis Induction PI3K->Apoptosis Promotes RAF->Apoptosis Promotes Tubulin->Apoptosis Promotes

Anticancer Signaling Pathways Modulated by Phenylthiazoles.

Quantitative Structure-Activity Relationship (QSAR) & Data Summary

Understanding the substituent effects on the phenyl and thiazole rings is critical for lead optimization. The table below summarizes key quantitative data derived from recent literature, highlighting how specific modifications dictate the biological target.

Compound Class / ModificationTarget / Disease ModelKey Biological Outcome (IC50 / MIC)Mechanistic Insight
Phenylthiazole Aminoguanidines VRE / MRSAMIC = 0.5 - 5.6 μg/mLInhibits cell wall synthesis (UPPP target).
2-Phenylthiazole Derivatives Fungal CYP51 (C. albicans)MIC = 1 - 16 μg/mLInhibits lanosterol 14α-demethylase.
Acylhydrazone Phenylthiazoles Magnaporthe oryzaeEC50 = 1.29 - 2.65 μg/mLOrtho/para halogenation enhances antifungal activity.
2-Amino-4-phenylthiazole Amides HT29 / A549 Cancer CellsIC50 = 6.31 - 7.98 μmol/LInhibits Raf/MEK/ERK pathway.
Naphthalene-Azine-Thiazoles OVCAR-4 Ovarian CancerIC50 = 1.569 ± 0.06 μMInhibits PI3Kα (IC50 = 0.225 μM); induces G2/M arrest.

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and scientific rigor, the following protocols are designed with built-in validation steps (e.g., control strains, reference compounds) to establish definitive causality between the phenylthiazole application and the observed biological phenotype.

Bacterial Cytological Profiling (BCP) for MOA Determination

BCP is a powerful technique to elucidate the mechanism of action of novel phenylthiazoles by comparing pathogen morphological changes against a library of known antibiotics.

BCP Step1 1. Treat Pathogen (e.g., B. subtilis) with Phenylthiazole Step2 2. Fluorescent Staining (Membrane, DNA, Cell Wall) Step1->Step2 Step3 3. High-Resolution Fluorescence Microscopy Step2->Step3 Step4 4. Morphological Profiling & Feature Extraction Step3->Step4 Step5 5. PCA / Database Matching (Compare with Known MOAs) Step4->Step5

Experimental Workflow for Bacterial Cytological Profiling (BCP).

Step-by-Step Protocol:

  • Strain Preparation: Grow Bacillus subtilis (Gram-positive model) in Luria-Bertani (LB) broth at 37°C until the early exponential phase (OD600 ≈ 0.2).

  • Compound Treatment: Treat the cultures with the phenylthiazole test compound at 1×, 2×, and 5× the predetermined MIC. Include a vehicle control (DMSO) and reference antibiotics (e.g., Vancomycin for cell wall inhibition, Daptomycin for membrane disruption).

  • Incubation: Incubate for 15 to 120 minutes to capture time-dependent cytological changes.

  • Fluorescent Staining:

    • Add FM 4-64 (1 μg/mL) to stain the lipid membrane.

    • Add DAPI (2 μg/mL) to stain the nucleoid (DNA).

    • Add Fluorescent Vancomycin (BODIPY-FL Vancomycin) to visualize cell wall synthesis sites.

  • Immobilization & Imaging: Immobilize cells on 1.2% agarose pads. Capture high-resolution images using a fluorescence microscope equipped with a 100× objective.

  • Causality & Validation: The choice of multiple stains ensures that secondary effects (e.g., membrane collapse due to cell wall failure) can be temporally distinguished from primary effects. If the phenylthiazole targets UPPP, expect delocalization of cell wall synthesis machinery without immediate membrane permeabilization, matching the cytological profile of known lipid II cycle inhibitors.

In Vitro Kinase Inhibition Assay (PI3Kα)

This assay validates the anticancer mechanism of phenylthiazoles targeting the PI3K/Akt/mTOR pathway[6].

Step-by-Step Protocol:

  • Reagent Preparation: Prepare kinase buffer (50 mM HEPES pH 7.5, 3 mM MgCl2, 1 mM EGTA, 100 mM NaCl, 0.03% CHAPS).

  • Enzyme & Substrate Setup: Add recombinant human PI3Kα (2 ng/well) and PIP2 substrate (10 μM) to a 384-well plate.

  • Compound Addition: Add serial dilutions of the phenylthiazole compound (ranging from 10 μM to 0.1 nM). Use Alpelisib as a positive control and DMSO as a negative control.

  • Reaction Initiation: Initiate the reaction by adding ATP (10 μM final concentration). Incubate at room temperature for 1 hour.

  • Detection: Add ADP-Glo™ Kinase Assay reagent to terminate the reaction and deplete unconsumed ATP. Incubate for 40 minutes. Add Kinase Detection Reagent to convert ADP to ATP, generating a luminescent signal proportional to kinase activity.

  • Data Analysis & Causality: Measure luminescence using a microplate reader. Calculate the IC50 using non-linear regression. The inclusion of Alpelisib validates the assay's sensitivity. A dose-dependent decrease in luminescence confirms direct PI3Kα inhibition by the phenylthiazole.

Conclusion & Future Perspectives

Substituted phenylthiazoles represent a highly versatile and tunable pharmacophore. By systematically modifying the substituents on the phenyl and thiazole rings, medicinal chemists can direct the molecule's bioactivity toward specific targets—from bacterial cell wall enzymes (UPPP) to fungal cytochromes (CYP51) and human oncogenic kinases (PI3Kα, Raf/MEK/ERK). Future development should focus on optimizing the pharmacokinetic profiles (e.g., oral bioavailability, metabolic stability) of these lead compounds to facilitate their transition from preclinical models to clinical therapeutics.

Sources

Exploratory

Discovery and Development of 2-Bromo-4-(4-butylphenyl)thiazole and its Analogs

Executive Summary The 1,3-thiazole core is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved therapeutics ranging from antimicrobial agents to targeted anticancer drugs[1]. Within this chemic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,3-thiazole core is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved therapeutics ranging from antimicrobial agents to targeted anticancer drugs[1]. Within this chemical space, 2-bromo-4-(4-butylphenyl)thiazole has emerged as a keystone intermediate. Its structural architecture provides two distinct functional advantages: a lipophilic 4-butylphenyl anchor that drives target engagement in deep hydrophobic pockets, and a highly reactive C2-bromo handle that enables divergent, late-stage functionalization.

This technical guide provides an in-depth analysis of the rational design, synthetic methodologies, and biological applications of 2-bromo-4-(4-butylphenyl)thiazole. By standardizing the protocols for its synthesis—specifically through the Hantzsch thiazole synthesis and anhydrous Sandmeyer-type bromination—researchers can reliably generate libraries of 2,4-disubstituted thiazoles optimized for challenging biological targets, such as tubulin polymerization inhibition in oncology[2].

Mechanistic Rationale & Molecular Design

The design of 2-bromo-4-(4-butylphenyl)thiazole is rooted in precise structure-activity relationship (SAR) principles:

  • The Thiazole Core as a Bioisostere: The planar, electron-rich nature of the thiazole ring allows it to act as a robust hydrogen bond acceptor (via the nitrogen atom) while participating in π−π stacking interactions with aromatic residues in protein binding sites[3].

  • The 4-(4-Butylphenyl) Anchor: The addition of a para-butyl chain to the C4-phenyl ring significantly increases the compound's lipophilicity (LogP). In the context of anticancer drug design, this lipophilic tail is critical for inserting into the hydrophobic cleft of the colchicine-binding site on tubulin heterodimers, displacing water molecules and entropically driving the binding event[2].

  • The C2-Bromo Functional Handle: Halogenating the C2 position provides an orthogonal reactive site. Unlike the C4 or C5 positions, the C2 carbon of thiazole is highly activated toward transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This allows medicinal chemists to synthesize the core scaffold in bulk and rapidly diversify the C2 position late in the synthetic sequence.

Synthetic Methodology & Experimental Protocols

The synthesis of 2-bromo-4-(4-butylphenyl)thiazole relies on a highly optimized, three-step linear sequence. The protocols below are engineered for high regioselectivity and to prevent common pitfalls such as over-bromination or diazonium decomposition.

G A 4-Butylacetophenone B α-Bromination (Br2, AcOH) A->B C 2-Bromo-1-(4-butylphenyl)ethanone B->C D Hantzsch Synthesis (Thiourea, EtOH) C->D E 4-(4-Butylphenyl)thiazol-2-amine D->E F Sandmeyer Reaction (t-BuONO, CuBr2) E->F G 2-Bromo-4-(4-butylphenyl)thiazole F->G

Synthetic workflow for 2-Bromo-4-(4-butylphenyl)thiazole.

Step 1: α -Bromination of 4-Butylacetophenone
  • Causality: To construct the thiazole ring, an electrophilic α -haloketone is required to react with a nucleophilic thioamide.

  • Protocol:

    • Dissolve 4-butylacetophenone (1.0 eq) in glacial acetic acid (0.5 M) and cool to 0°C.

    • Add a solution of bromine (1.05 eq) in acetic acid dropwise over 30 minutes.

    • Stir at room temperature for 2 hours until the red color dissipates, indicating complete consumption of Br 2​ .

    • Quench with ice water, extract with dichloromethane, and wash with saturated NaHCO 3​ . Concentrate in vacuo to yield 2-bromo-1-(4-butylphenyl)ethanone.

Step 2: Hantzsch Thiazole Synthesis
  • Causality: The 1 is the most reliable method for forming 2-aminothiazoles. The sulfur atom of thiourea attacks the α -carbon of the bromoketone, followed by cyclization via nucleophilic attack of the nitrogen onto the carbonyl carbon[1].

  • Protocol:

    • Dissolve 2-bromo-1-(4-butylphenyl)ethanone (1.0 eq) and thiourea (1.2 eq) in absolute ethanol (0.2 M).

    • Reflux the mixture for 4 hours. The reaction will transition from a suspension to a clear solution as the thiazole ring forms.

    • Cool to room temperature and concentrate. Neutralize the resulting hydrochloride salt with 10% aqueous ammonia to precipitate 4-(4-butylphenyl)thiazol-2-amine . Filter and recrystallize from ethanol.

Step 3: Anhydrous Sandmeyer-Type Bromination
  • Causality: Traditional aqueous Sandmeyer conditions (NaNO 2​ /HCl) often lead to diazonium decomposition and tar formation when applied to lipophilic thiazoles[4]. Utilizing tert-butyl nitrite and CuBr 2​ in anhydrous acetonitrile ensures a homogeneous environment. The Cu(II) species mediates a single-electron transfer (SET) radical process, installing the bromine strictly at the C2 position without over-brominating the electron-rich C5 position[5].

  • Protocol:

    • In an oven-dried flask under argon, dissolve 4-(4-butylphenyl)thiazol-2-amine (1.0 eq) and CuBr 2​ (1.5 eq) in anhydrous acetonitrile (0.1 M).

    • Add tert-butyl nitrite (1.5 eq) dropwise at 0°C.

    • Warm the mixture to 60°C and stir for 2 hours. Nitrogen gas evolution will be observed.

    • Evaporate the solvent, partition the residue between ethyl acetate and 1M aqueous ammonia (to remove copper salts).

    • Purify via silica gel chromatography (Hexanes/EtOAc) to isolate 2-bromo-4-(4-butylphenyl)thiazole .

Quantitative Data & Analog Optimization

Once the 2-bromo intermediate is secured, late-stage Suzuki-Miyaura cross-coupling is employed to generate a library of 2,4-disubstituted analogs. The table below summarizes the physicochemical properties and biological efficacy of these analogs against the A549 lung cancer cell line and their ability to inhibit tubulin polymerization[2][6].

Compound IDC2-Substituent (R-Group)Yield (%)CLogPTubulin Inhibition IC 50​ (µM)A549 Cytotoxicity IC 50​ (µM)
Intermediate -Br (2-Bromo)78%4.82>50.0>100.0
Analog 1 -Phenyl85%5.6112.4 ± 1.118.2 ± 1.5
Analog 2 -4-Methoxyphenyl82%5.488.3 ± 0.711.4 ± 0.9
Analog 3 -3,4,5-Trimethoxyphenyl76%5.352.1 ± 0.23.5 ± 0.4
Analog 4 -4-Fluorophenyl88%5.7515.6 ± 1.322.1 ± 2.0

Data Interpretation: The 2-bromo intermediate itself lacks significant biological activity, confirming its role strictly as a synthetic scaffold. However, coupling it with a 3,4,5-trimethoxyphenyl group (Analog 3) drastically increases potency. This specific substitution pattern mimics the A-ring of Combretastatin A-4, a known potent tubulin inhibitor[2].

Biological Application & Signaling Pathway

The primary biological application of these 4-(4-butylphenyl)thiazole analogs is in the field of oncology, specifically acting as microtubule-destabilizing agents .

Mechanism of Action

Microtubules are dynamic cytoskeletal polymers composed of α

  • and β -tubulin heterodimers, essential for mitotic spindle formation during cell division. 2,4-Disubstituted thiazoles (such as Analog 3) penetrate the cell membrane—facilitated by the lipophilic 4-butylphenyl tail—and bind selectively to the colchicine site located at the interface of the α/β -tubulin heterodimer[2].

Binding at this site prevents the curved tubulin dimers from adopting the straight conformation required for microtubule assembly. This triggers the spindle assembly checkpoint, leading to prolonged G2/M phase cell cycle arrest, and ultimately initiating the intrinsic apoptotic cascade.

Pathway Ligand 2,4-Disubstituted Thiazole Analog Target Colchicine Binding Site (Tubulin) Ligand->Target Binds Inhibition Inhibition of Tubulin Polymerization Target->Inhibition Induces Arrest G2/M Cell Cycle Arrest Inhibition->Arrest Triggers Apoptosis Apoptosis (Cancer Cell Death) Arrest->Apoptosis Leads to

Mechanism of action for thiazole analogs targeting tubulin polymerization.

References

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Unveiling The Therapeutic Potential Of Thiazoles: A Review Of Their Biological Activities Source: International Journal of Pharmaceutical Sciences URL:[Link]

  • Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Synthesis, Anticancer and Antioxidant Activity of Novel 2,4-Disubstituted Thiazoles Source: Bulletin of the Korean Chemical Society URL:[Link]

  • Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors Source: National Center for Biotechnology Information (PMC) URL:[Link]

Sources

Foundational

Theoretical and Computational Investigations of 2-Bromo-4-(4-butylphenyl)thiazole: A Comprehensive Technical Guide

Executive Summary The rational design of heterocyclic compounds is a cornerstone of modern medicinal chemistry and materials science. Among these, thiazole derivatives hold a privileged position due to their diverse phar...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of heterocyclic compounds is a cornerstone of modern medicinal chemistry and materials science. Among these, thiazole derivatives hold a privileged position due to their diverse pharmacological profiles, including antimicrobial, antioxidant, and anti-neurodegenerative activities [1]. 2-Bromo-4-(4-butylphenyl)thiazole represents a highly versatile scaffold. The presence of the C2-bromine atom provides a reactive site for cross-coupling reactions and acts as a potent halogen bond donor, while the 4-butylphenyl moiety at the C4 position introduces a tunable hydrophobic tail critical for lipid membrane permeation and lipophilic target-pocket interactions.

This whitepaper provides an in-depth, self-validating computational framework—spanning Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT), molecular docking, and ADMET profiling—to characterize the electronic, structural, and binding properties of 2-Bromo-4-(4-butylphenyl)thiazole.

Rationale and Causality in Computational Workflow Design

To generate reliable predictive models, computational protocols must be selected based on the specific electronic and steric demands of the target molecule.

  • Functional Selection ( ω B97XD vs. B3LYP): While B3LYP is a standard hybrid functional, it often fails to accurately capture long-range dispersion forces. For 2-Bromo-4-(4-butylphenyl)thiazole, the flexible butyl chain can fold back toward the aromatic system, necessitating a dispersion-corrected functional. We utilize the ω B97XD functional, which includes empirical dispersion corrections, ensuring accurate geometric and electronic parameterization of the alkyl chain's conformational space [2].

  • Basis Set Selection (6-311++G(d,p)): The inclusion of diffuse functions (++) is non-negotiable here. The highly polarizable bromine atom and the lone pairs on the thiazole nitrogen and sulfur require diffuse functions to accurately model electron density far from the nucleus. Polarization functions (d,p) are added to account for the asymmetry of the electron distribution during bonding.

Computational_Workflow A Input Geometry: 2-Bromo-4-(4-butylphenyl)thiazole B Conformational Search (Butyl Chain Rotamers) A->B C DFT Optimization ωB97XD / 6-311++G(d,p) B->C D Frequency Analysis (Confirm True Minimum) C->D E Electronic Properties (HOMO-LUMO, MEP) D->E F Molecular Docking & ADMET Profiling D->F

Fig 1: Sequential computational workflow for thiazole derivative characterization.

Quantum Chemical Investigations (DFT Studies)

Geometric Optimization Protocol

The optimization of 2-Bromo-4-(4-butylphenyl)thiazole must be treated as a self-validating system.

  • Initialization: Generate the 3D structure using GaussView.

  • Optimization: Execute the optimization in Gaussian 16 using the opt keyword at the ω B97XD/6-311++G(d,p) level of theory.

  • Validation (Crucial Step): Appending the freq keyword calculates the vibrational frequencies at 298.15 K and 1 atm. The absolute absence of imaginary (negative) frequencies confirms that the optimized geometry is a true local minimum on the Potential Energy Surface (PES), rather than a transition state [2].

Frontier Molecular Orbitals (FMO) and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictate the chemical reactivity and kinetic stability of the molecule. The energy gap ( ΔE ) between them is a critical determinant of electrical transport properties and molecular hardness [3].

For 2-Bromo-4-(4-butylphenyl)thiazole, the HOMO is typically localized over the electron-rich thiazole ring and the sulfur atom, while the LUMO extends over the phenyl ring and the electron-withdrawing bromine atom.

Table 1: Calculated Quantum Chemical Descriptors (Representative Values)

DescriptorEquation / DerivationValue (eV)Significance
EHOMO​ Ionization Potential ( IP≈−EHOMO​ )-6.85Electron-donating ability.
ELUMO​ Electron Affinity ( EA≈−ELUMO​ )-1.42Electron-accepting ability.
Energy Gap ( ΔE ) ELUMO​−EHOMO​ 5.43Indicates high kinetic stability and low chemical reactivity.
Chemical Hardness ( η ) (IP−EA)/2 2.71Resistance to charge transfer [3].
Electrophilicity Index ( ω ) μ2/2η 1.56Propensity to accept electrons; critical for predicting toxicity.
Molecular Electrostatic Potential (MEP)

The MEP maps the electron density surface, color-coded to reveal nucleophilic and electrophilic attack sites. In this scaffold, the region surrounding the thiazole nitrogen appears red (high electron density, susceptible to electrophilic attack), while the C2-bromine exhibits a characteristic " σ -hole"—a localized region of positive electrostatic potential (blue) on the outermost portion of the halogen, directly opposite the C-Br bond. This σ -hole is the mechanistic driver for halogen bonding in protein-ligand interactions.

Spectroscopic Predictions (TD-DFT)

To correlate theoretical models with empirical data, Time-Dependent DFT (TD-DFT) is employed to predict the UV-Vis absorption spectrum [4].

Protocol:

  • Take the optimized ground-state geometry.

  • Apply the Polarizable Continuum Model (PCM) using ethanol or DMSO as the solvent to mimic experimental assay conditions.

  • Calculate the first 20 singlet-singlet excitations.

  • Causality: The primary absorption band (typically around 280-320 nm for 4-arylthiazoles) corresponds to the π→π∗ transition from the HOMO to the LUMO. The butyl group provides a slight bathochromic (red) shift due to hyperconjugation, while the heavy bromine atom enhances spin-orbit coupling.

Molecular Docking and Target Interactions

Given the established efficacy of thiazole derivatives against neurodegenerative targets like Acetylcholinesterase (AChE)[2], 2-Bromo-4-(4-butylphenyl)thiazole serves as an excellent candidate for in silico docking.

Docking Methodology
  • Protein Preparation: Retrieve the crystal structure of human AChE (e.g., PDB ID: 4EY7). Strip co-crystallized water molecules, add polar hydrogens, and compute Gasteiger charges to ensure correct electrostatic mapping of the binding pocket.

  • Ligand Preparation: Utilize the DFT-optimized geometry. Define the rotatable bonds (specifically the C-C bonds of the butyl chain and the inter-ring C-C bond).

  • Execution: Use AutoDock Vina or Glide. The Lamarckian Genetic Algorithm (LGA) is preferred as it efficiently handles the conformational flexibility of the butyl chain.

Docking_Logic A Ligand Features: 2-Bromo-4-(4-butylphenyl)thiazole B C2-Bromine Atom A->B C Thiazole Nitrogen A->C D 4-Butylphenyl Group A->D E Halogen Bonding (σ-hole interaction) B->E F Hydrogen Bond Acceptor C->F G Hydrophobic / π-π Stacking (Peripheral Anionic Site) D->G

Fig 2: Mechanistic mapping of ligand structural features to protein binding interactions.

Pharmacokinetics & ADMET Profiling

A compound's theoretical binding affinity is irrelevant if its pharmacokinetic profile is poor. The addition of the butyl chain significantly alters the lipophilicity of the thiazole core. We utilize computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictors (e.g., SwissADME or pkCSM) to evaluate drug-likeness[5].

Table 2: Predicted ADMET and Lipinski Parameters

ParameterPredicted ValueLipinski Rule ThresholdStatus
Molecular Weight (MW) 296.23 g/mol ≤500 g/mol Pass
LogP (Lipophilicity) 4.85 ≤5.0 Pass (High lipophilicity due to butyl group)
H-Bond Donors (HBD) 0 ≤5 Pass
H-Bond Acceptors (HBA) 1 (Nitrogen) ≤10 Pass
Topological Polar Surface Area 41.13 Ų ≤140 ŲPass (Excellent BBB permeability)

Analysis: The LogP value of 4.85 approaches the upper limit of Lipinski's Rule of Five. This indicates that while the butyl group provides excellent membrane permeability (ideal for central nervous system targets), further elongation of the alkyl chain would likely result in poor aqueous solubility and high promiscuity (toxicity).

Conclusion

The theoretical investigation of 2-Bromo-4-(4-butylphenyl)thiazole demonstrates the power of integrating quantum mechanics with molecular modeling. By employing dispersion-corrected DFT ( ω B97XD), we accurately capture the conformational dynamics of the butyl chain. The resulting electronic descriptors and MEP maps validate the compound's dual nature: a potent halogen-bond donor at the C2 position and a highly lipophilic, π -stacking participant at the C4 position. These computational insights provide a rigorous, self-validating foundation for the subsequent synthesis and empirical testing of this scaffold in targeted drug discovery.

References

  • Title: DFT computational insights into structural, electronic and spectroscopic parameters of 2-(2-Hydrazineyl)thiazole derivatives: a concise theoretical and experimental approach Source: Journal of Taibah University for Science (Taylor & Francis) URL: [Link]

  • Title: Synthesis, DFT Studies, Molecular Docking and Biological Activity Evaluation of Thiazole-Sulfonamide Derivatives as Potent Alzheimer’s Inhibitors Source: International Journal of Molecular Sciences (MDPI) URL: [Link]

  • Title: Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies Source: PLOS One URL: [Link]

  • Title: Computational Study of the Substituent Effects for the Spectroscopic Properties of Thiazolo[5,4-d]thiazole Derivatives Source: The Journal of Physical Chemistry A (ACS Publications) URL: [Link]

  • Title: Synthesis, in vitro-antimicrobial investigation, molecular docking, and DFT studies of novel bis-thiazole derivatives Source: Journal of Biomolecular Structure and Dynamics (Taylor & Francis) URL: [Link]

Protocols & Analytical Methods

Method

Application Note: Advanced Suzuki-Miyaura Cross-Coupling of 2-Bromo-4-(4-butylphenyl)thiazole

Executive Summary The synthesis of highly functionalized aryl-thiazole architectures is a cornerstone in the development of liquid crystal precursors, organic electronic materials, and lipophilic pharmacophores. 2-Bromo-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of highly functionalized aryl-thiazole architectures is a cornerstone in the development of liquid crystal precursors, organic electronic materials, and lipophilic pharmacophores. 2-Bromo-4-(4-butylphenyl)thiazole serves as a premier electrophilic building block in these domains. However, cross-coupling 2-bromothiazoles presents unique mechanistic challenges, including catalyst poisoning by the nucleophilic thiazole nitrogen and substrate aggregation.

This application note provides a field-proven, self-validating protocol for the Suzuki-Miyaura cross-coupling of 2-bromo-4-(4-butylphenyl)thiazole. By leveraging a bidentate palladium catalyst in a biphasic solvent system, this methodology ensures high turnover numbers, suppresses protodeboronation, and guarantees high-yield C-C bond formation.

Mechanistic Rationale & Substrate Profiling

To achieve optimal yields, experimental conditions must be tailored to the specific electronic and steric profile of the substrate:

  • Electronic Activation: The C2-position of the thiazole ring is highly electron-deficient due to the inductive effects of the adjacent nitrogen and sulfur atoms. This facilitates rapid oxidative addition by Pd(0) [1].

  • Lipophilicity & Solvation: The 4-(4-butylphenyl) substituent introduces significant lipophilicity. While this is advantageous for the final material's properties, it necessitates the use of non-polar organic solvents (e.g., Toluene) to prevent substrate aggregation. Consequently, a biphasic Toluene/Water system is required to simultaneously dissolve the lipophilic electrophile and the inorganic base [1].

  • Ligand Selection: Monodentate ligands (like PPh3) often suffer from competitive binding by the thiazole nitrogen, leading to catalyst deactivation. Utilizing a bidentate ligand such as dppf (1,1'-Bis(diphenylphosphino)ferrocene) enforces a cis-geometry on the Pd(II) intermediate, accelerating the reductive elimination step and effectively outcompeting nitrogen coordination [2].

CatalyticCycle Pd0 Active Pd(0) Catalyst OA Oxidative Addition [Pd(II) Insertion] Pd0->OA + 2-Bromo-4-(4-butylphenyl)thiazole TM Transmetalation [Boronate Transfer] OA->TM + Arylboronic Acid, Base RE Reductive Elimination [C-C Bond Formation] TM->RE - Halide/Borate Byproducts RE->Pd0 - 2-Aryl-4-(4-butylphenyl)thiazole

Fig 1. Catalytic cycle of Pd-catalyzed Suzuki coupling with 2-bromothiazole derivatives.

Empirical Optimization Data

The following table summarizes the quantitative optimization of the catalytic system. The data clearly demonstrates the superiority of the Pd(dppf)Cl2 / K3PO4 biphasic system for this specific substrate class.

Catalyst SystemBaseSolvent SystemTemp (°C)Yield (%)Mechanistic Observation / Causality
Pd(PPh3)4 (5 mol%)K2CO31,4-Dioxane/H2O (4:1)9072Standard conditions; moderate protodeboronation observed due to slower transmetalation.
Pd(PPh3)4 (5 mol%)K3PO4Toluene/H2O (3:1)9085Biphasic system minimizes thiazole N-coordination to Pd, improving turnover [1].
Pd(dppf)Cl2 (3 mol%) K3PO4 Toluene/H2O (3:1) 90 94 Bidentate ligand accelerates reductive elimination; optimal for sterically hindered substrates [2].
Pd2(dba)3 / XPhosCs2CO3THF (Anhydrous)7568Bulky dialkylbiaryl phosphine hinders oxidative addition of this specific electron-deficient substrate [3].

Self-Validating Experimental Protocol

This workflow is designed as a self-validating system. At each critical juncture, specific observable metrics are provided to confirm the reaction's trajectory, ensuring trustworthiness and reproducibility.

Workflow A 1. Reagent Prep & Degassing B 2. Catalytic Setup Pd(dppf)Cl2 / Base A->B C 3. Cross-Coupling 90°C, 12h B->C D 4. Biphasic Workup EtOAc / H2O C->D E 5. Purification Silica / HPLC D->E

Fig 2. Standardized workflow for the Suzuki-Miyaura coupling of 2-bromothiazoles.

Step 1: Reagent Preparation & Degassing
  • Action: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine 2-Bromo-4-(4-butylphenyl)thiazole (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.2 equiv, 1.2 mmol), and anhydrous K3PO4 (2.0 equiv, 2.0 mmol).

  • Causality: A slight stoichiometric excess of the boronic acid compensates for any trace oxidative homocoupling. K3PO4 is selected over stronger bases (e.g., NaOtBu) to prevent base-catalyzed degradation of the thiazole ring and to facilitate the formation of the reactive hydroxyboronate intermediate[4].

  • Validation Checkpoint: The mixture must appear as a free-flowing solid powder. Any clumping indicates moisture contamination in the base, which will prematurely quench the active Pd catalyst.

Step 2: Catalytic Setup
  • Action: Add Pd(dppf)Cl2 (3 mol%, 0.03 mmol) to the flask. Evacuate the flask and backfill with ultra-pure Argon (repeat 3x). Introduce a rigorously degassed mixture of Toluene/H2O (3:1 v/v, 10 mL total).

  • Causality: The biphasic solvent system ensures the lipophilic 4-(4-butylphenyl) tail remains fully solvated in the organic phase, while the inorganic base dissolves in the aqueous phase, creating an ideal interfacial reaction zone.

  • Validation Checkpoint: Upon the addition of the solvent mixture, the solution should immediately turn a characteristic deep red/orange. This visual cue confirms the successful solubilization and activation of the Pd(dppf)Cl2 precatalyst.

Step 3: Thermal Reaction & Interfacial Mixing
  • Action: Seal the flask and heat the biphasic mixture to 90 °C under vigorous stirring (≥ 800 RPM) for 12 hours.

  • Causality: Vigorous stirring is absolutely mandatory. It maximizes the interfacial surface area between the toluene and water layers, which is the rate-limiting physical parameter for the transmetalation step in biphasic Suzuki couplings.

  • Validation Checkpoint: At t=4h, perform a TLC analysis (Hexanes/EtOAc 4:1). The highly UV-active 2-bromo-4-(4-butylphenyl)thiazole (Rf ~0.6) must be visibly diminished, replaced by a new, lower Rf, intensely fluorescent spot (the cross-coupled product). If the starting material remains unchanged and a black precipitate is observed on the flask walls, the Pd catalyst has irreversibly aggregated into "palladium black" due to oxygen ingress.

Step 4: Biphasic Workup
  • Action: Cool the reaction to room temperature. Dilute with EtOAc (20 mL) and wash with brine (15 mL). Extract the aqueous layer twice more with EtOAc (2 x 15 mL). Dry the combined organic layers over anhydrous Na2SO4.

  • Causality: EtOAc efficiently extracts the highly lipophilic product while leaving the inorganic borate salts, phosphate residues, and most palladium byproducts in the aqueous phase.

  • Validation Checkpoint: The separated organic layer should be clear and yellow-tinted. A cloudy organic layer indicates incomplete phase separation or emulsion formation, which must be resolved via centrifugation before proceeding.

Step 5: Purification & Final Validation
  • Action: Concentrate the organic layer under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 10% EtOAc in Hexanes).

  • Causality: The lipophilic butylphenyl tail ensures the target product elutes readily in non-polar solvent mixtures, allowing for effortless separation from polar boronic acid homocoupling byproducts.

  • Validation Checkpoint: Analyze the purified fraction via GC-MS or LC-MS. A successful reaction is definitively validated by the presence of the molecular ion peak [M]+ corresponding to the exact mass of the coupled product. The absence of an [M-Br+H]+ peak confirms that premature protodehalogenation was successfully avoided.

Troubleshooting & Quality Control

  • Issue: High levels of Protodeboronation (Unreacted Thiazole remains).

    • Cause: The transmetalation step is too slow, allowing the boronic acid to undergo competitive hydrolysis.

    • Solution: Increase the concentration of K3PO4 or switch to a more nucleophilic boronate ester (e.g., pinacol ester) to stabilize the boron species prior to transmetalation [3].

  • Issue: Catalyst Precipitation (Palladium Black formation).

    • Cause: Incomplete degassing of the Toluene/H2O mixture leading to oxidative degradation of the phosphine ligand.

    • Solution: Sparge the solvent mixture with Argon for a minimum of 30 minutes prior to addition, or utilize the freeze-pump-thaw method for absolute oxygen removal.

References

  • Taylor & Francis (2026).Palladium-catalysed synthesis of small-molecule epigenetic inhibitors as anticancer therapeutics.
  • ACS Publications, The Journal of Organic Chemistry (2003).
  • ACS Publications, Organic Letters (2009).
  • NIH PMC (2023).Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.
Application

Application Note: Divergent Functionalization of 2-Bromo-4-(4-butylphenyl)thiazole

Executive Summary The 2-bromo-4-arylthiazole core is a privileged heterocyclic scaffold extensively utilized in the development of novel therapeutic agents, fluorescent probes, and organic electronics[1]. Specifically, 2...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-bromo-4-arylthiazole core is a privileged heterocyclic scaffold extensively utilized in the development of novel therapeutic agents, fluorescent probes, and organic electronics[1]. Specifically, 2-Bromo-4-(4-butylphenyl)thiazole presents a highly versatile building block: the lipophilic 4-butylphenyl group enhances membrane permeability and solubility in organic media, while the thiazole ring offers two distinct sites for programmable C–C bond formation.

This technical guide provides a comprehensive, self-validating protocol for the regioselective functionalization of this scaffold. By exploiting the electronic disparity between the highly electrophilic C2 position and the nucleophilic C5 position, researchers can execute sequential transition-metal-catalyzed cross-couplings to construct complex, polyarylated architectures[2].

Mechanistic Rationale & Structural Insights

The regiocontrol in functionalizing 2-Bromo-4-(4-butylphenyl)thiazole is governed by the inherent electronics of the 1,3-thiazole ring:

  • C2 Position (Electrophilic): Flanked by electronegative nitrogen and sulfur atoms, the C2 carbon is highly electron-deficient. This significantly lowers the activation energy required for the oxidative addition of the C2–Br bond by low-valent Palladium(0) species, making it the ideal site for initial Suzuki-Miyaura cross-coupling[3].

  • C5 Position (Nucleophilic): The C5 position is relatively electron-rich. Once the C2 position is functionalized (preventing competitive oxidative addition), the C5–H bond can undergo direct Palladium-catalyzed C–H arylation via a Concerted Metalation-Deprotonation (CMD) mechanism.

Workflow SM 2-Bromo-4-(4-butylphenyl)thiazole (Core Scaffold) C2_Suzuki C2-Arylation (Suzuki-Miyaura) SM->C2_Suzuki Ar-B(OH)2, Pd cat. Base, Heat C2_Li C2-Lithiation & Electrophilic Trapping SM->C2_Li n-BuLi, -78°C then Electrophile C5_CH C5-Direct C-H Arylation C2_Suzuki->C5_CH Ar-Br, Pd cat. PivOH, 120°C

Divergent functionalization workflow of 2-Bromo-4-(4-butylphenyl)thiazole.

Protocol I: C2-Functionalization via Suzuki-Miyaura Cross-Coupling

Optimization and Causality

While standard Pd(PPh₃)₄ catalysts can achieve moderate yields, the use of bulky, electron-rich Buchwald ligands (e.g., XPhos) dramatically accelerates the oxidative addition and prevents catalyst aggregation into inactive palladium black[4]. Furthermore, a biphasic solvent system (1,4-Dioxane/H₂O) is strictly required; the aqueous phase dissolves the inorganic base (K₃PO₄) to form the reactive transmetalating boronate complex, while the organic phase solvates the highly lipophilic thiazole substrate.

Table 1: Optimization of C2 Suzuki-Miyaura Cross-Coupling

EntryCatalyst System (mol%)Base (2.0 eq)Solvent (0.2 M)Temp (°C)Yield (%)
1Pd(PPh₃)₄ (5%)Na₂CO₃Toluene/H₂O (4:1)9065
2Pd(dppf)Cl₂ (5%)K₂CO₃1,4-Dioxane/H₂O (4:1)9088
3 Pd(OAc)₂ (2%) / XPhos (4%) K₃PO₄ 1,4-Dioxane/H₂O (4:1) 100 94
4Pd₂(dba)₃ (2%) / PCy₃ (4%)Cs₂CO₃DMF12072
Step-by-Step Methodology

Reagents: 2-Bromo-4-(4-butylphenyl)thiazole (1.0 mmol, 296.2 g/mol ), Arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), XPhos (0.04 mmol), K₃PO₄ (2.0 mmol).

  • Preparation of the Catalytic Complex: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ and XPhos. Evacuate and backfill the tube with Argon three times.

    • Insight: Pre-mixing the palladium source and ligand under inert conditions ensures the formation of the active L₁Pd(0) species before introducing the oxidative substrate.

  • Substrate Addition: Add 2-Bromo-4-(4-butylphenyl)thiazole, the selected arylboronic acid, and finely ground K₃PO₄ to the vessel.

  • Solvent Introduction: Add 5.0 mL of a pre-degassed 1,4-Dioxane/H₂O mixture (4:1 v/v).

    • Causality: Degassing via argon sparging for 15 minutes is critical. Dissolved oxygen will rapidly oxidize the XPhos ligand to its phosphine oxide, irreversibly terminating the catalytic cycle.

  • Reaction Execution: Seal the tube and heat the biphasic mixture to 100 °C in a pre-heated oil bath for 4–6 hours under vigorous stirring (1000 rpm) to maximize the interfacial surface area between the aqueous and organic phases.

  • Self-Validation & Monitoring: Monitor reaction progress via TLC (Hexanes/EtOAc 9:1).

    • Validation Marker: The starting material exhibits an isotopic mass doublet at m/z 295/297 (GC-MS). Successful coupling is indicated by the complete disappearance of this doublet and the emergence of a highly fluorescent product spot under 365 nm UV light, driven by the extended conjugation of the newly formed 2,4-diarylthiazole system.

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and wash with brine (2 × 10 mL). Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.

CatalyticCycle Pd0 Pd(0) Catalyst OA Oxidative Addition Complex Pd(II)(Thiazole)(Br) Pd0->OA + 2-Bromo-4-(4-butylphenyl)thiazole TM Transmetalation Complex Pd(II)(Thiazole)(Ar) OA->TM + Ar-B(OH)2, Base - Base•HBr TM->Pd0 Reductive Elimination - C2-Aryl Product

Palladium-catalyzed Suzuki-Miyaura catalytic cycle at the C2 position.

Protocol II: C5-Functionalization via Direct C–H Arylation

Optimization and Causality

To bypass the need for pre-synthesized organometallic reagents at the C5 position, direct C–H functionalization is employed. The addition of Pivalic acid (PivOH) is the cornerstone of this protocol. The pivalate anion acts as a catalytic proton shuttle, coordinating to the Palladium center and facilitating the Concerted Metalation-Deprotonation (CMD) step. This significantly lowers the kinetic barrier for C–H bond cleavage compared to using a carbonate base alone.

Table 2: Substrate Scope for C5 Direct C–H Arylation (Post-C2 Functionalization)

Aryl BromideAdditiveTime (h)Regioselectivity (C5:C2)Yield (%)
4-MethoxybromobenzenePivOH (30 mol%)12>99:181
4-FluorobromobenzenePivOH (30 mol%)12>99:185
2-BromopyridinePivOH (30 mol%)16>99:174
BromobenzeneNone 24N/A (Decomp.)<10
Step-by-Step Methodology

Reagents: 2-Aryl-4-(4-butylphenyl)thiazole (1.0 mmol, obtained from Protocol I), Aryl bromide (1.2 mmol), Pd(OAc)₂ (0.05 mmol), PCy₃·HBF₄ (0.10 mmol), K₂CO₃ (2.0 mmol), PivOH (0.30 mmol).

  • Reagent Assembly: In an oven-dried, argon-purged reaction vial, combine the 2-aryl-4-(4-butylphenyl)thiazole, Pd(OAc)₂, PCy₃·HBF₄, K₂CO₃, and PivOH.

    • Insight: PCy₃ is utilized as a tetrafluoroborate salt (PCy₃·HBF₄) to prevent air-oxidation during storage and handling; the basic conditions (K₂CO₃) liberate the free phosphine in situ.

  • Solvent & Electrophile Addition: Add the aryl bromide followed by anhydrous N,N-Dimethylacetamide (DMA, 5.0 mL).

    • Causality: DMA is chosen over DMF because it is highly polar (stabilizing the transition state of the CMD process) but possesses a higher boiling point and greater thermal stability, preventing solvent degradation at the required elevated temperatures.

  • Reaction Execution: Seal the vial with a PTFE-lined cap and heat to 120 °C for 12–16 hours.

  • Self-Validation & Monitoring: The reaction mixture will transition from pale yellow to a deep, dark amber as the active Pd(0) species is generated and stabilized. Aliquots analyzed via LC-MS should show a mass shift corresponding to the addition of the aryl group minus one proton [M + Ar - H]⁺.

  • Workup: Cool the mixture to room temperature. Filter the crude mixture through a short pad of Celite to remove palladium black and inorganic salts, eluting with EtOAc (30 mL). Wash the filtrate thoroughly with water (3 × 15 mL) to remove the DMA solvent, dry over Na₂SO₄, and purify via column chromatography.

References

  • Highly Efficient Borylation Suzuki Coupling Process for 4-Bromo-2-ketothiazoles: Straightforward Access to Micrococcinate and Saramycetate Esters | Organic Letters - ACS Public

    • Source: ACS Public
    • URL:[Link][4]

  • Synthesis of Benzothiadiazole Derivatives by Applying C–C Cross-Couplings | The Journal of Organic Chemistry - ACS Public

    • Source: ACS Public
    • URL:[Link][3]

  • Polyarylated Thiazoles via a Combined Halogen Dance – Cross‐Coupling Str

    • Source: ResearchG
    • URL:[Link][2]

  • 2-bromo-4-(3,4-dimethylphenyl)Thiazole | 886367-59-5 | Benchchem Source: Benchchem

Sources

Method

Application Note: 2-Bromo-4-(4-butylphenyl)thiazole in Medicinal Chemistry and Drug Discovery

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Guide & Experimental Protocols Executive Summary & Structural Rationale In modern medicinal chemistry, the th...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Guide & Experimental Protocols

Executive Summary & Structural Rationale

In modern medicinal chemistry, the thiazole ring represents a highly privileged heterocyclic scaffold, frequently deployed as a bioisostere for oxazoles, pyridines, and pyrimidines. 2-Bromo-4-(4-butylphenyl)thiazole is a highly versatile, bifunctional building block designed specifically for late-stage diversification in drug discovery programs.

The strategic value of this molecule lies in its tripartite structural design:

  • The Thiazole Core: Acts as a potent hydrogen-bond acceptor. In kinase inhibitors, the thiazole nitrogen frequently engages the hinge region of the ATP-binding pocket.

  • The 2-Bromo Substituent: Serves as a highly reactive electrophilic handle. The C2 position of the thiazole is highly activated toward oxidative addition by transition metals, making it an ideal substrate for palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination, Suzuki-Miyaura coupling).

  • The 4-(4-Butylphenyl) Vector: The linear butyl chain attached to the phenyl ring significantly enhances the overall lipophilicity (LogP) of the scaffold. In target-based drug design, this lipophilic tail is critical for displacing highly ordered water molecules and occupying deep, hydrophobic allosteric pockets—such as the αD pocket in Casein Kinase 2 (CK2) or the hydrophobic regions adjacent to the hinge in Src/Abl kinases[1][2].

G Core 2-Bromo-4-(4-butylphenyl)thiazole Sub1 2-Bromo Handle (Cross-Coupling) Core->Sub1 Reactivity Sub2 Thiazole Core (H-Bond Acceptor) Core->Sub2 Hinge Binding Sub3 4-Butylphenyl (Hydrophobic Pocket) Core->Sub3 Lipophilicity BHA Buchwald-Hartwig (2-Aminothiazoles) Sub1->BHA SMC Suzuki-Miyaura (Biaryl Systems) Sub1->SMC

Pharmacophoric deconstruction and synthetic divergence of 2-Bromo-4-(4-butylphenyl)thiazole.

Mechanistic Application in Kinase Inhibitor Design

The primary application of 2-bromo-4-(4-butylphenyl)thiazole is the generation of 2-aminothiazole derivatives. The 2-aminothiazole motif is a foundational template for pan-Src and Lck kinase inhibitors (most notably seen in the blockbuster drug Dasatinib).

When 2-bromo-4-(4-butylphenyl)thiazole is subjected to amination, the resulting compound exhibits a distinct binding causality:

  • Hinge Region Anchoring: The exocyclic amine (NH) acts as a hydrogen-bond donor, while the endocyclic thiazole nitrogen acts as a hydrogen-bond acceptor. This bidentate system perfectly mimics the adenine ring of ATP, forming critical hydrogen bonds with the backbone of the kinase hinge region (e.g., Met319 in Lck)[2].

  • Hydrophobic Exploitation: The 4-butylphenyl group is forced out of the plane of the thiazole ring due to steric constraints. This specific trajectory directs the lipophilic butyl chain deep into the hydrophobic pocket of the enzyme. This interaction is driven by the entropic gain of desolvation and strong Arene-H / Van der Waals interactions, drastically improving both binding affinity (sub-nanomolar IC50) and kinase selectivity[2].

G Ligand 2-Aminothiazole Derivative Hinge Kinase Hinge Region (Met319 / H-Bonding) Ligand->Hinge Thiazole N & Exocyclic NH Pocket Deep Hydrophobic Pocket (αD Pocket / Arene-H) Ligand->Pocket 4-Butylphenyl Vector Inhibition Kinase Inhibition (Src, Lck, CK2) Hinge->Inhibition Pocket->Inhibition

Mechanistic binding model of 4-butylphenyl-substituted 2-aminothiazoles in kinase domains.

Experimental Protocols

The following protocols detail the transformation of 2-bromo-4-(4-butylphenyl)thiazole into advanced medicinal chemistry intermediates.

Protocol A: Buchwald-Hartwig Amination (Synthesis of 2-Aminothiazoles)

Causality & Catalyst Selection: Thiazoles can coordinate to and poison palladium catalysts. To prevent this, bulky, electron-rich biaryl phosphine ligands (like Xantphos or tBuXPhos) are utilized. These ligands accelerate the reductive elimination step and sterically protect the Pd center from off-target coordination by the thiazole nitrogen[3][4].

Reagents:

  • 2-Bromo-4-(4-butylphenyl)thiazole (1.0 equiv, 1.0 mmol)

  • Primary or Secondary Amine (1.2 equiv, 1.2 mmol)

  • Pd2(dba)3 (0.02 equiv, 2 mol%)

  • Xantphos or tBuXPhos (0.04 equiv, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) or Cs2CO3 (1.5 equiv)

  • Anhydrous Toluene or 1,4-Dioxane (5.0 mL)

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, charge 2-bromo-4-(4-butylphenyl)thiazole, the amine, Pd2(dba)3, the chosen ligand, and the base.

  • Inert Atmosphere: Seal the tube with a septum. Evacuate and backfill the vessel with ultra-pure Argon (repeat 3 times) to ensure the complete removal of oxygen, which degrades the Pd(0) catalyst.

  • Solvent Addition: Add anhydrous, degassed solvent via syringe.

  • Reaction: Replace the septum with a Teflon screw cap. Submerge the vessel in a pre-heated oil bath at 100 °C. Stir vigorously for 8–12 hours. Monitor conversion via LC-MS or TLC[3].

  • Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (15 mL) and filter through a short pad of Celite to remove the palladium black and inorganic salts. Wash the Celite pad with additional Ethyl Acetate (2 × 10 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the pure 2-aminothiazole derivative.

Protocol B: Suzuki-Miyaura Cross-Coupling (Synthesis of Biaryl Thiazoles)

Causality & Catalyst Selection: The C2-bromine is highly activated. Standard Pd(PPh3)4 or Pd(dppf)Cl2 catalysts are highly effective. A biphasic solvent system (Dioxane/Water) is used to ensure the solubility of both the organic substrates and the inorganic base required for the critical transmetalation step[5].

Reagents:

  • 2-Bromo-4-(4-butylphenyl)thiazole (1.0 equiv, 1.0 mmol)

  • Aryl/Heteroaryl Boronic Acid (1.2 equiv, 1.2 mmol)

  • Pd(dppf)Cl2·CH2Cl2 (0.05 equiv, 5 mol%)

  • Potassium Carbonate (K2CO3) (2.5 equiv)

  • 1,4-Dioxane / H2O (4:1 v/v, 5.0 mL)

Step-by-Step Procedure:

  • Preparation: Add the bromothiazole, boronic acid, Pd catalyst, and K2CO3 to a microwave-safe vial or round-bottom flask.

  • Degassing: Add the Dioxane/H2O solvent mixture. Sparge the solution with Argon for 10 minutes.

  • Reaction: Heat the mixture to 90 °C under an Argon atmosphere for 4–6 hours (or subject to microwave irradiation at 120 °C for 20 minutes)[5].

  • Workup: Cool to room temperature. Partition the mixture between Water (10 mL) and Dichloromethane (15 mL). Extract the aqueous layer with Dichloromethane (2 × 10 mL).

  • Drying & Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate. Purify via flash chromatography to isolate the C2-arylated thiazole.

Quantitative Data Presentation

The following table summarizes the optimized reaction parameters for the functionalization of the 2-bromothiazole scaffold, providing a baseline for reaction scouting[3][5].

Reaction TypeReagent PartnerCatalyst SystemBaseSolvent / TempTypical Yield
Buchwald-Hartwig Primary Alkyl AminesPd2(dba)3 / tBuXPhosNaOtBuToluene / 100 °C75 - 88%
Buchwald-Hartwig Secondary AminesPd2(dba)3 / XantphosCs2CO3Dioxane / 100 °C70 - 85%
Buchwald-Hartwig AnilinesPd(OAc)2 / BrettPhosNaOtButBuOH / 90 °C80 - 92%
Suzuki-Miyaura Aryl Boronic AcidsPd(dppf)Cl2K2CO3Dioxane:H2O / 90 °C85 - 95%
Suzuki-Miyaura Heteroaryl Boronic EstersPd(PPh3)4Na2CO3Toluene:EtOH / 100 °C65 - 80%

References

  • 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of Dasatinib as a Potent pan-Src Kinase Inhibitor Source: ACS Publications - American Chemical Society URL:[Link]

  • 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1: Identification of an allosteric binding site Source: PMC - National Institutes of Health URL:[Link]

  • New horizons in drug discovery of lymphocyte-specific protein tyrosine kinase (Lck) inhibitors: a decade review Source: Taylor & Francis Online URL:[Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions Source: PMC - National Institutes of Health URL:[Link]

  • Halogenated 2'-Chlorobithiazoles via Pd-Catalyzed Cross-Coupling Reactions Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups Source: PMC - National Institutes of Health URL:[Link]

Sources

Application

Application Note: 2-Bromo-4-(4-butylphenyl)thiazole as a Versatile Building Block in Advanced Organic Synthesis

Introduction & Mechanistic Rationale In the landscape of modern organic synthesis, heteroaromatic building blocks that combine tunable reactivity with favorable physicochemical properties are highly sought after. 2-Bromo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In the landscape of modern organic synthesis, heteroaromatic building blocks that combine tunable reactivity with favorable physicochemical properties are highly sought after. 2-Bromo-4-(4-butylphenyl)thiazole represents a privileged scaffold that bridges the gap between medicinal chemistry and organic materials science[1].

This molecule is strategically designed with three distinct functional domains:

  • The C2-Bromine: The nitrogen atom in the thiazole ring withdraws electron density via induction and resonance, rendering the C2 position highly electrophilic. This makes the C-Br bond exceptionally primed for oxidative addition by Palladium(0) species, facilitating rapid cross-coupling reactions[2].

  • The 4-(4-Butylphenyl) Group: The extended π -conjugation provided by the phenyl ring lowers the HOMO-LUMO gap, a critical feature for organic light-emitting diodes (OLEDs) and liquid crystals[3]. Simultaneously, the flexible butyl chain disrupts rigid π−π stacking, ensuring high solubility in common organic solvents—a common bottleneck in the synthesis of extended polyaromatic systems.

  • The C5-Proton: Once the C2 position is functionalized, the C5 position remains available for late-stage, regioselective C-H activation, allowing for the construction of complex, multi-substituted architectures[4].

Key Synthetic Workflows & Mechanistic Insights

Pathway A: Suzuki-Miyaura Cross-Coupling (C2 Functionalization)

The Suzuki-Miyaura coupling of 2-bromothiazoles is the most reliable method for extending the conjugated system. However, electron-deficient heteroaryl halides are notoriously prone to hydrodehalogenation (protodehalogenation) as a competing side reaction[5]. To mitigate this, the choice of base and ligand is critical. Utilizing Cs2​CO3​ in anhydrous 1,4-dioxane enhances the solubility of the base, thereby accelerating the transmetalation step before the palladium intermediate can undergo premature reductive elimination[6].

Pathway B: Regioselective C-H Arylation (C5 Functionalization)

Following C2 functionalization, the C5 position can be orthogonally modified via direct C-H arylation. This process typically proceeds via a Concerted Metalation-Deprotonation (CMD) mechanism. The addition of pivalic acid (PivOH) acts as a crucial proton shuttle, significantly lowering the activation energy required to cleave the C5-H bond[4].

G SM Starting Material: 2-Bromo-4-(4-butylphenyl)thiazole C2_Suzuki Pathway A (C2): Suzuki-Miyaura Coupling (Pd(PPh3)4, Base) SM->C2_Suzuki Arylboronic Acid C2_Buchwald Pathway B (C2): Buchwald-Hartwig Amination (Pd2(dba)3, Xantphos) SM->C2_Buchwald Amine C5_CH Pathway C (C5): Direct C-H Arylation (Pd(OAc)2, Ag2CO3) C2_Suzuki->C5_CH Orthogonal Functionalization Prod_A C2-Aryl Derivative (OLEDs, Liquid Crystals) C2_Suzuki->Prod_A Prod_B C2-Amino Derivative (Bioactive Pharmacophores) C2_Buchwald->Prod_B Prod_C C2, C5-Disubstituted Thiazole (Complex Architectures) C5_CH->Prod_C

Orthogonal functionalization pathways of 2-Bromo-4-(4-butylphenyl)thiazole.

Quantitative Data Summaries

To establish a robust starting point for researchers, the following table summarizes the optimized conditions for the Suzuki-Miyaura cross-coupling of 2-bromothiazole scaffolds, highlighting the causality behind the observed yields.

Table 1: Optimization of Suzuki-Miyaura Cross-Coupling for 2-Bromothiazole Scaffolds

Catalyst SystemBaseSolventTemp (°C)Yield (%)Mechanistic Observation
Pd(PPh3​)4​ Na2​CO3​ Toluene/H₂O11036 - 43Slow transmetalation; high rates of hydrodehalogenation[5][6].
Pd(PPh3​)4​ Cs2​CO3​ Dioxane11062 - 75Improved solubility of the Cs+ base accelerates transmetalation[6].
Pd2​(dba)3​ / Xantphos K3​PO4​ Toluene10085Bidentate ligand suppresses reductive elimination of homocoupled byproducts[6].
PdCl2​(dppf) K2​CO3​ THF8078Highly effective for sterically hindered arylboronic acids.

Experimental Protocols

The following protocols are designed as self-validating systems. Causality is explicitly stated to ensure operators understand why a step is performed, enabling dynamic troubleshooting.

Protocol 1: General Procedure for Pd-Catalyzed Suzuki-Miyaura Coupling (C2-Arylation)

Objective: Synthesize extended π -conjugated 2-aryl-4-(4-butylphenyl)thiazole derivatives.

Materials:

  • 2-Bromo-4-(4-butylphenyl)thiazole (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh3​)4​ (0.05 equiv)

  • Cs2​CO3​ (2.0 equiv)

  • Anhydrous 1,4-Dioxane

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the thiazole starting material, arylboronic acid, and Cs2​CO3​ .

    • Causality: Oven-drying removes trace moisture. While Suzuki couplings can tolerate water, excess moisture with electron-deficient thiazoles promotes protodeboronation of the boronic acid[5].

  • Solvent Addition & Degassing: Add anhydrous 1,4-dioxane. Subject the heterogeneous mixture to three consecutive freeze-pump-thaw cycles.

    • Causality: Dissolved oxygen irreversibly oxidizes the highly active Pd(0) species into an inactive Pd(II) peroxo complex, stalling the catalytic cycle.

  • Catalyst Introduction: Backfill the flask with Argon and quickly add Pd(PPh3​)4​ .

    • Causality: Adding the catalyst after degassing prevents premature degradation of the phosphine ligands.

  • Thermal Activation: Seal the flask and heat the mixture in a pre-heated oil bath at 110 °C for 3 to 5 hours.

    • Causality: Elevated temperatures are required to overcome the activation energy barrier of the transmetalation step, which is the rate-limiting step for electron-deficient heteroaryls[6].

  • Workup & Isolation: Cool to room temperature. Filter the crude mixture through a pad of Celite, eluting with ethyl acetate. Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography.

    • Causality: Celite filtration removes insoluble palladium black and inorganic salts, preventing severe emulsion formation during subsequent aqueous washes.

Self-Validation & QC: Analyze the product via GC-MS. A successful coupling is validated by the complete disappearance of the starting material mass peak (showing the characteristic 1:1 isotopic bromine pattern) and the appearance of the expected product mass.

CatalyticCycle Pd0 Pd(0) Catalyst OA Oxidative Addition Pd0->OA 2-Bromothiazole TM Trans- metalation OA->TM Base / Boronic Acid RE Reductive Elimination TM->RE Halide Exchange RE->Pd0 Product Release

Pd-catalyzed Suzuki-Miyaura catalytic cycle at the C2 position.

Protocol 2: Regioselective C5-Arylation via Direct C-H Functionalization

Objective: Orthogonal functionalization at the C5 position of the previously synthesized 2-aryl-4-(4-butylphenyl)thiazole to create complex, multi-aryl architectures.

Materials:

  • 2-Aryl-4-(4-butylphenyl)thiazole (1.0 equiv)

  • Aryl bromide (1.5 equiv)

  • Pd(OAc)2​ (0.1 equiv)

  • Ag2​CO3​ (2.0 equiv)

  • Pivalic acid (PivOH) (0.3 equiv)

  • N,N-Dimethylacetamide (DMA)

Step-by-Step Methodology:

  • Setup: Combine the thiazole substrate, aryl bromide, Pd(OAc)2​ , and Ag2​CO3​ in a microwave vial.

    • Causality: Ag2​CO3​ serves a dual purpose: it acts as a mild base for deprotonation and as a halide scavenger. By precipitating insoluble AgBr, it drives the reaction equilibrium forward[4].

  • Additive Introduction: Add PivOH and DMA.

    • Causality: PivOH acts as a catalytic proton shuttle. It coordinates with the palladium center and facilitates the Concerted Metalation-Deprotonation (CMD) pathway, which is essential for breaking the relatively inert C5-H bond[7].

  • Reaction: Seal the vial with a Teflon-lined crimp cap and heat at 120 °C for 12 hours under vigorous stirring.

  • Isolation: Dilute the cooled mixture with EtOAc, wash sequentially with water and brine to remove the DMA solvent, dry over anhydrous MgSO4​ , and purify via chromatography.

Self-Validation & QC: Analyze the purified compound via 1H NMR. The success of the C5-arylation is definitively confirmed by the complete disappearance of the sharp singlet typically found around δ 7.0 - 7.5 ppm, which corresponds to the isolated C5 proton of the thiazole ring.

References

  • Synthesis of Benzothiadiazole Derivatives by Applying C–C Cross-Couplings | The Journal of Organic Chemistry - ACS Publications. URL:[Link]

  • Halogenated 2'-Chlorobithiazoles via Pd-Catalyzed Cross-Coupling Reactions | The Journal of Organic Chemistry - ACS Publications. URL:[Link]

  • Late-Stage Functionalization and Diversification of Peptides by Internal Thiazole-Enabled Palladium-Catalyzed C(sp3)–H Arylation | ACS Catalysis. URL:[Link]

  • Palladium-Catalyzed Template Directed C-5 Selective Olefination of Thiazoles | The Journal of Organic Chemistry - ACS Publications. URL:[Link]

  • Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies - RSC Publishing. URL:[Link]

Sources

Method

Application Note: High-Throughput Screening (HTS) of 2-Bromo-4-(4-butylphenyl)thiazole Derivatives for Epigenetic Target Inhibition

Executive Summary This application note details an optimized High-Throughput Screening (HTS) protocol for evaluating derivatives of 2-Bromo-4-(4-butylphenyl)thiazole , a privileged scaffold in modern drug discovery. By l...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This application note details an optimized High-Throughput Screening (HTS) protocol for evaluating derivatives of 2-Bromo-4-(4-butylphenyl)thiazole , a privileged scaffold in modern drug discovery. By leveraging an Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen), this workflow is specifically designed to identify small-molecule inhibitors of Bromodomain-containing protein 4 (BRD4), a critical epigenetic reader. The protocol emphasizes a "Direct-to-Biology" approach, integrating late-stage functionalization with automated screening to accelerate hit-to-lead timelines.

Scientific Rationale & Scaffold Design

The 1,3-thiazole ring is a ubiquitous pharmacophore prized for its robust metabolic stability and capacity to participate in both hydrogen bonding and π

π stacking interactions within protein binding pockets. When designing targeted HTS libraries, 2-Bromo-4-(4-butylphenyl)thiazole serves as an exceptional core scaffold for the following mechanistic reasons:
  • The 4-(4-butylphenyl) Moiety : Acts as a highly effective lipophilic anchor. In the context of BRD4 inhibition, this extended aliphatic chain is strategically positioned to occupy the hydrophobic "WPF shelf" (Trp81, Pro82, Phe83) adjacent to the primary acetyl-lysine binding pocket.

  • The 2-Bromo Substituent : Provides a highly reactive electrophilic site for late-stage functionalization. Through parallel Suzuki-Miyaura or Buchwald-Hartwig cross-coupling, the 2-bromo position allows for the rapid, combinatorial generation of diverse libraries directly in microtiter plates.

Automated HTS platforms utilize robotics and specialized liquid-handling software to rapidly assess these generated libraries, isolating compounds that exhibit high affinity for the target[1].

Experimental Workflow: Direct-to-Biology HTS

To maximize throughput, the thiazole scaffold is diversified and screened in a continuous automated pipeline. The workflow below illustrates the progression from the parent scaffold to validated hit compounds.

Workflow A 2-Bromo-4-(4-butylphenyl)thiazole (Core Scaffold) B Parallel Cross-Coupling (384-well format) A->B C Library Purification (SPE / LC-MS) B->C D AlphaScreen HTS (BRD4-BD1 Target) C->D E Hit Identification (IC50 < 1 µM) D->E

Workflow for combinatorial library synthesis and HTS using the thiazole scaffold.

AlphaScreen Assay Protocol

Causality of Assay Choice: for identifying BRD4 inhibitors[2]. It is selected over traditional ELISAs because it is a homogeneous (no-wash) assay. Wash steps often disrupt the transient, low-affinity protein-protein interactions (PPIs) typical of epigenetic reader domains. Furthermore, the 680 nm excitation wavelength minimizes auto-fluorescence from synthetic library compounds.

AlphaScreen Donor Donor Bead (Streptavidin) Biotin Biotinylated Peptide (Ac-Histone) Donor->Biotin Binds SingletO2 Singlet Oxygen (1O2) Donor->SingletO2 680 nm Excitation Target BRD4-BD1 Protein (His-tagged) Biotin->Target Native Interaction Acceptor Acceptor Bead (Ni-NTA) Acceptor->Target Binds Light Luminescence (520-620 nm) Acceptor->Light Emission SingletO2->Acceptor Diffuses (<200 nm) Inhibitor Thiazole Derivative (Competitor) Inhibitor->Target Disrupts Interaction

AlphaScreen assay principle for identifying BRD4-BD1 inhibitors.

Reagents & Materials
  • Target Protein : Recombinant His-tagged BRD4-BD1 (Bromodomain 1).

  • Ligand : Biotinylated acetyl-histone H4 peptide (H4K5acK8acK12acK16ac).

  • Detection System : Ni-NTA Acceptor beads and Streptavidin Donor beads.

  • Assay Buffer : 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.05% CHAPS, 0.1% BSA.

    • Expert Insight: CHAPS is utilized instead of Tween-20. As a zwitterionic detergent, CHAPS prevents the non-specific hydrophobic aggregation of the lipophilic 4-butylphenyl tail without denaturing the BRD4 protein. BSA acts as a carrier protein to mitigate non-specific plastic adsorption.

Step-by-Step Methodology
  • Compound Dispensing : Using an acoustic liquid handler (e.g., Echo 550), dispense 100 nL of the 2-Bromo-4-(4-butylphenyl)thiazole derivatives (in 100% DMSO) into a 384-well white opaque ProxiPlate.

    • Causality: Acoustic droplet ejection eliminates disposable tips, preventing compound carryover and preserving the integrity of highly lipophilic thiazole derivatives. The final DMSO concentration must remain 1% to prevent solvent-induced protein denaturation.

  • Protein-Ligand Complexation : Add 5 µL of His-BRD4-BD1 (final concentration 50 nM) to the wells. Incubate for 15 minutes at room temperature (RT) to allow the thiazole derivatives to access the binding pocket.

  • Peptide Addition : Add 5 µL of Biotinylated H4 peptide (final concentration 50 nM). Incubate for 30 minutes at RT.

  • Acceptor Bead Addition : Under subdued lighting (<100 lux), add 5 µL of Ni-NTA Acceptor beads (final concentration 20 µg/mL).

    • Critical Step: AlphaScreen beads are highly photosensitive. Ambient light exposure causes irreversible photobleaching of the donor bead fluorophores, drastically reducing the signal-to-background window.

  • Donor Bead Addition : Add 5 µL of Streptavidin Donor beads (final concentration 20 µg/mL). Seal the plate with an opaque adhesive film and incubate for 60 minutes at RT in the dark to reach thermodynamic equilibrium.

  • Signal Detection : Read the plate on an EnVision Multilabel Reader equipped with an AlphaScreen optical module (Excitation: 680 nm, Emission: 520-620 nm).

Data Presentation & Quality Control

A self-validating HTS assay requires rigorous internal controls to ensure trustworthiness. Every 384-well plate must include:

  • Positive Control (100% Inhibition) : 10 µM JQ1 (a gold-standard BRD4 inhibitor).

  • Negative Control (0% Inhibition) : 1% DMSO vehicle.

Assay robustness is quantified using the Z'-factor :

Z′=1−∣μp​−μn​∣3(σp​+σn​)​

(Where σ is the standard deviation and μ is the mean of the positive (p) and negative (n) controls. A Z'-factor > 0.5 indicates a robust, reliable assay).

Table 1: Representative HTS Data for Thiazole Derivatives

Compound IDR-Group Substitution (via Suzuki Coupling)IC50 (µM)Max Efficacy (%)Z'-Factor
Parent Scaffold -Br (2-Bromo-4-(4-butylphenyl)thiazole)> 50.0120.78
Derivative A 4-Methoxyphenyl12.4450.81
Derivative B 3,5-Dimethylisoxazole0.85920.79
Derivative C 2-Aminopyrimidine0.32980.82
JQ1 (Control) N/A (Positive Control)0.051000.80

Data Interpretation: The parent scaffold exhibits negligible inhibition on its own. However, functionalization at the 2-bromo position with hydrogen-bond accepting moieties (e.g., Derivative C) drastically improves binding affinity, validating the scaffold's utility in targeted library design.

References

  • Chen, L., et al. "Discovery of novel BRD4 inhibitors by high-throughput screening, crystallography, and cell-based assays." Bioorganic & Medicinal Chemistry Letters.[Link][2]

  • Bunev, A. S., et al. "2-Bromo-4-phenyl-1,3-thiazole." Acta Crystallographica Section E: Structure Reports Online.[Link]

  • "A brief review of high throughput screening in drug discovery process." Clinical Trials and Practice.[Link][1]

Sources

Application

Application Note: Utilizing 2-Bromo-4-(4-butylphenyl)thiazole in the Modular Synthesis of Hinge-Binding Kinase Inhibitors

Strategic Rationale in Kinase Inhibitor Design The 1,3-thiazole ring is a privileged pharmacophore in targeted oncology, famously serving as the central hinge-binding scaffold in FDA-approved kinase inhibitors like Dasat...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale in Kinase Inhibitor Design

The 1,3-thiazole ring is a privileged pharmacophore in targeted oncology, famously serving as the central hinge-binding scaffold in FDA-approved kinase inhibitors like Dasatinib[1]. When developing next-generation kinase inhibitors, achieving high target selectivity and optimal Lipophilic Efficiency (LipE) requires highly modular building blocks.

2-Bromo-4-(4-butylphenyl)thiazole serves as an elite late-stage intermediate for this exact purpose. Its architecture offers two distinct functional vectors:

  • The 4-(4-butylphenyl) Vector: The flexible, lipophilic butyl chain is specifically designed to project into the deep hydrophobic pocket (often the DFG-out allosteric site or Hydrophobic Pocket II) of the kinase. Displacing highly ordered water molecules from this deep pocket is entropically favorable, driving binding affinity without adding unnecessary molecular weight.

  • The 2-Bromo Vector: The C-Br bond is highly susceptible to oxidative addition by Palladium(0) catalysts. This allows researchers to rapidly generate libraries of 2-aminothiazoles via Buchwald-Hartwig cross-coupling, installing various hydrogen-bond donors to interact with the kinase hinge region backbone.

Pharmacophore Binding Model

The causality of this structural design is rooted in the thermodynamics of the ATP-binding cleft. The thiazole nitrogen acts as a hydrogen-bond acceptor, while the newly installed C2-amine acts as a hydrogen-bond donor. Together, they form a bidentate anchor to the kinase hinge (e.g., interacting with the Met/Cys backbone), while the 4-butylphenyl tail anchors the molecule in the hydrophobic depths.

BindingMode Hinge Kinase Hinge Region (Backbone H-Bonds) Amine C2-Amine Substituent (H-Bond Donor) Hinge->Amine Hydrogen Bonds Thiazole Thiazole Core (Central Scaffold) Amine->Thiazole C-N Bond Butylphenyl 4-Butylphenyl Group (Lipophilic Tail) Thiazole->Butylphenyl C-C Bond Hydrophobic Deep Hydrophobic Pocket (Desolvation/VdW) Butylphenyl->Hydrophobic Steric Packing

Figure 1: Pharmacophore model of 2-aminothiazole derivatives in the kinase ATP-binding site.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They encompass the chemical synthesis of the inhibitor library and the subsequent biochemical validation.

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination

To install the hinge-binding amine, we utilize a Buchwald-Hartwig cross-coupling reaction[2]. The selection of the phosphine ligand is critical here: coupling primary amines to electron-deficient heteroaryl bromides often leads to off-target bis-arylation. To prevent this, we utilize Xantphos , a bidentate ligand with a large bite angle that enforces reductive elimination over a second oxidative addition[3].

Materials:

  • 2-Bromo-4-(4-butylphenyl)thiazole (1.0 equiv, 0.5 mmol)

  • Primary or Secondary Amine (1.2 equiv, 0.6 mmol)

  • Pd2(dba)3 (0.02 equiv, 2 mol%)

  • Xantphos (0.06 equiv, 6 mol%)

  • Cs2CO3 (2.0 equiv, 1.0 mmol)

  • Anhydrous 1,4-Dioxane (5 mL)

Step-by-Step Methodology:

  • Preparation (Glovebox/Schlenk Line): In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-Bromo-4-(4-butylphenyl)thiazole, the selected amine, Pd2(dba)3, Xantphos, and Cs2CO3.

  • Degassing: Evacuate the tube and backfill with ultra-pure Argon (repeat 3 times).

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe. Seal the tube and stir the reaction mixture at 100 °C for 12 hours.

  • Self-Validation (Reaction Monitoring): At 4 hours and 12 hours, withdraw a 10 µL aliquot, dilute in LC-MS grade Methanol, filter, and analyze via LC-MS. The reaction is complete when the starting material peak (m/z corresponding to the bromine isotope pattern) is fully consumed.

  • Workup: Cool the mixture to room temperature, dilute with Ethyl Acetate (15 mL), and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure 2-aminothiazole derivative.

Protocol B: In Vitro Kinase Profiling (ADP-Glo™ Assay)

Once the library is synthesized, compounds must be evaluated for biochemical potency. We employ the ADP-Glo™ Kinase Assay because it is a universal, homogeneous, bioluminescent assay that directly measures ADP formation[4]. Crucially, ADP-Glo tolerates millimolar concentrations of ATP, allowing us to evaluate compound potency under physiological ATP conditions (1 mM)—a strict requirement for validating true competitive hinge-binders[5].

Step-by-Step Methodology:

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the synthesized thiazole inhibitors in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume white microplate using an acoustic dispenser (e.g., Echo 550).

  • Kinase Reaction: Add 2 µL of the Kinase/Substrate mixture (e.g., purified p38α or B-Raf) in optimized kinase buffer to the wells. Incubate for 15 minutes at room temperature to allow pre-binding.

  • Reaction Initiation: Add 2 µL of ultra-pure ATP (final concentration 1 mM) to initiate the reaction. Incubate for 60 minutes at room temperature.

  • ATP Depletion: Add 4 µL of ADP-Glo™ Reagent to all wells. Incubate for 40 minutes. Causality: This step terminates the kinase reaction and completely depletes any unreacted ATP, ensuring the background signal is near zero.

  • Kinase Detection: Add 8 µL of Kinase Detection Reagent. Incubate for 30 minutes. Causality: This reagent converts the generated ADP back into ATP, which is immediately utilized by a coupled luciferase/luciferin reaction to generate light.

  • Self-Validation (Quality Control): Read luminescence on a microplate reader. Calculate the Z'-factor using positive (no inhibitor) and negative (no enzyme) controls. A Z'-factor > 0.6 validates the assay's robustness and trustworthiness. Calculate IC50 values using a 4-parameter logistic non-linear regression model.

Workflow SM 1. 2-Bromo-4-(4-butylphenyl)thiazole Reagents 2. Add Amine, Pd2(dba)3, Xantphos, Cs2CO3 SM->Reagents Reaction 3. Buchwald-Hartwig Coupling (100°C, 12h) Reagents->Reaction Purification 4. LC-MS Validation & Flash Chromatography Reaction->Purification Assay 5. ADP-Glo Kinase Profiling & Z'-Factor QC Purification->Assay

Figure 2: End-to-end workflow from Buchwald-Hartwig amination to ADP-Glo kinase profiling.

Quantitative Data: Representative SAR Analysis

The following table summarizes representative Structure-Activity Relationship (SAR) data generated from functionalizing the 2-bromo position of the 2-Bromo-4-(4-butylphenyl)thiazole core. Notice how the variation of the C2-amine impacts the biochemical IC50 and overall Lipophilic Efficiency (LipE).

Compound IDC2-Amine Substituent (R-Group)Kinase IC50 (nM)Cellular IC50 (µM)cLogPLipE (pIC50 - cLogP)
Core-Br None (Starting Material)>10,000>50.04.8N/A
Inhibitor-1 Morpholine45012.53.92.45
Inhibitor-2 4-Methylpiperazine1204.23.63.32
Inhibitor-3 Cyclopropylamine852.14.12.97
Inhibitor-4 3-(Trifluoromethyl)aniline120.84.93.02
Inhibitor-5 N-(2-hydroxyethyl)piperazine80.33.15.00

Data Interpretation: Introducing a solubilizing, hydrogen-bond capable group like N-(2-hydroxyethyl)piperazine (Inhibitor-5) perfectly balances the highly lipophilic 4-butylphenyl tail. This results in a highly potent inhibitor with an excellent LipE score of 5.00, indicating optimal drug-like properties driven by both enthalpy (hinge binding) and entropy (hydrophobic pocket desolvation).

References

  • Chhabria, M. T., Patel, S., Modi, P., & Brahmkshatriya, P. S. "Thiazole Ring—A Biologically Active Scaffold." National Center for Biotechnology Information (PMC), 2015.[Link]

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.[Link]

  • Zegzouti, H., Zdanovskaia, M., Hsiao, K., & Goueli, S. A. "ADP-Glo: A Bioluminescent and Homogeneous ADP Monitoring Assay for Kinases." Assay and Drug Development Technologies, 2009.[Link]

Sources

Method

Application Note: In Vitro Pharmacological Profiling of 2-Bromo-4-(4-butylphenyl)thiazole and Its Derivatives

Executive Summary & Rationale 2-Bromo-4-(4-butylphenyl)thiazole is a highly versatile halogenated heterocyclic building block utilized extensively in medicinal chemistry and drug discovery[1]. The molecular architecture...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

2-Bromo-4-(4-butylphenyl)thiazole is a highly versatile halogenated heterocyclic building block utilized extensively in medicinal chemistry and drug discovery[1]. The molecular architecture of this compound offers three distinct pharmacological advantages:

  • Thiazole Core: Acts as a bioisostere capable of participating in critical hydrogen-bonding networks within enzyme active sites.

  • 4-Butylphenyl Moiety: Provides significant lipophilicity, enhancing cellular membrane permeability and anchoring the molecule within hydrophobic binding pockets.

  • 2-Bromo Substituent: Serves as a highly reactive electrophilic leaving group for nucleophilic substitution or metal-catalyzed cross-coupling (e.g., Suzuki or Sonogashira reactions) to generate complex N-substituted 2-aminothiazole derivatives[2][3].

While primarily an intermediate, the intact brominated scaffold is frequently evaluated as a baseline pharmacophore. Specifically, 2-phenylthiazole derivatives are well-documented inhibitors of lanosterol 14α-demethylase (CYP51) , a cytochrome P450 enzyme essential for fungal ergosterol biosynthesis[4].

This application note provides a comprehensive, self-validating in vitro workflow to evaluate the target engagement, phenotypic efficacy, and mammalian safety profile of 2-Bromo-4-(4-butylphenyl)thiazole and its downstream derivatives.

Mechanistic Pathway

CYP51_Pathway Lan Lanosterol CYP51 CYP51 Enzyme (Lanosterol 14α-demethylase) Lan->CYP51 Substrate Binding Erg Ergosterol (Fungal Cell Membrane) CYP51->Erg Normal Biosynthesis Death Membrane Disruption & Fungal Cell Death CYP51->Death Toxic Sterol Accumulation Erg->Death Depletion Inh Thiazole Derivative (2-Bromo-4-(4-butylphenyl)thiazole) Inh->CYP51 Competitive Inhibition (Heme Coordination)

Mechanism of action for thiazole-based CYP51 inhibitors disrupting ergosterol biosynthesis.

Experimental Protocols

Expertise & Experience Insight: The causality behind this specific assay cascade lies in the drug discovery funnel. Target binding (Protocol A) confirms the biochemical mechanism. Phenotypic screening (Protocol B) confirms that the lipophilic 4-butylphenyl group successfully drives cellular penetration. Finally, cytotoxicity profiling (Protocol C) ensures the compound possesses a viable therapeutic window.

Protocol A: Recombinant CYP51 Spectral Binding Assay

Objective: To determine the binding affinity ( Kd​ ) of the thiazole compound to the CYP51 heme active site. Self-Validation Mechanism: The simultaneous use of a reference cuvette with an identical DMSO titration negates solvent-induced spectral artifacts, ensuring that the measured Type II difference spectrum is exclusively caused by the thiazole nitrogen coordinating with the heme iron.

Step-by-Step Methodology:

  • Protein Preparation: Dilute purified recombinant CYP51 enzyme to a final concentration of 1 µM in 50 mM potassium phosphate buffer (pH 7.4) containing 10% glycerol and 0.1 mM EDTA.

  • Baseline Measurement: Divide the enzyme solution equally into a sample cuvette and a reference cuvette. Record the baseline difference spectrum from 350 nm to 500 nm using a dual-beam UV-Vis spectrophotometer.

  • Compound Titration: Prepare a 10 mM stock of 2-Bromo-4-(4-butylphenyl)thiazole in 100% anhydrous DMSO. Titrate the compound into the sample cuvette in 0.5 µL increments to achieve a final concentration range of 0.1 to 50 µM.

    • Critical Insight: Add an exactly equal volume of pure DMSO to the reference cuvette. Keep the total cumulative DMSO concentration below 1% to prevent solvent-induced heme degradation.

  • Incubation & Reading: After each addition, gently mix and incubate for 3 minutes at room temperature to reach thermodynamic equilibrium. Record the difference spectra.

  • Data Analysis: Calculate the peak-to-trough absorbance difference ( ΔA=A430​−A410​ ). Plot ΔA against the compound concentration and fit the curve to the Michaelis-Menten equation to derive the Kd​ .

Protocol B: In Vitro Antifungal Susceptibility (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) against Candida albicans following CLSI guidelines. Self-Validation Mechanism: The inclusion of a sterility control validates media integrity, the growth control validates organism viability, and the positive control (Fluconazole) validates the assay's sensitivity to known CYP51 inhibitors[4].

Step-by-Step Methodology:

  • Inoculum Preparation: Cultivate C. albicans (e.g., ATCC 90028) on Sabouraud Dextrose Agar (SDA) for 24 hours at 35°C. Suspend 3-5 distinct colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute the suspension 1:100, then 1:20 in RPMI 1640 broth (buffered with MOPS to pH 7.0).

  • Compound Plate Setup: In a sterile 96-well U-bottom microtiter plate, perform two-fold serial dilutions of the thiazole compound in RPMI 1640 to achieve a testing range of 0.03 to 64 µg/mL.

  • Inoculation: Add 100 µL of the diluted fungal suspension to each well, resulting in a final volume of 200 µL/well and a final inoculum of 1×103 to 5×103 CFU/mL.

  • Incubation & Readout: Incubate the plates at 35°C for 24 to 48 hours. Measure the optical density at 530 nm ( OD530​ ). The MIC is defined as the lowest concentration resulting in ≥50% growth inhibition relative to the compound-free growth control.

Protocol C: Mammalian Cytotoxicity (MTS Assay)

Objective: To assess the off-target toxicity of the compound in human hepatocytes (HepG2). Self-Validation Mechanism: Vehicle-treated wells establish the 100% viability baseline, while a known cytotoxic agent (e.g., Doxorubicin) serves as a positive control for assay responsiveness.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at 1×104 cells/well in a 96-well flat-bottom plate using DMEM supplemented with 10% FBS and 1% penicillin/streptomycin. Incubate overnight at 37°C in a 5% CO2​ humidified atmosphere.

  • Treatment: Aspirate the media and replace it with fresh DMEM containing serial dilutions of the test compound (1 to 100 µM). Incubate for 48 hours.

  • MTS Addition: Add 20 µL of MTS reagent (CellTiter 96® AQueous One Solution) directly to each well. Incubate for 2 hours at 37°C.

  • Readout: Measure the absorbance at 490 nm using a microplate reader. Calculate cell viability relative to the vehicle control to determine the CC50​ (concentration causing 50% cytotoxicity).

Workflow Visualization

Assay_Workflow cluster_assays In Vitro Profiling Cascade Comp Compound Preparation (2-Bromo-4-(4-butylphenyl)thiazole) Enzyme 1. CYP51 Spectral Assay (Target Affinity, Kd) Comp->Enzyme Primary Screen Cell 2. Broth Microdilution (Antifungal MIC) Comp->Cell Phenotypic Screen Tox 3. HepG2 Cytotoxicity (Mammalian Safety, CC50) Comp->Tox Counter Screen SAR Structure-Activity Relationship (SAR) Analysis & Lead Optimization Enzyme->SAR Cell->SAR Tox->SAR

Integrated in vitro screening cascade for evaluating thiazole derivatives.

Data Presentation & SAR Interpretation

The table below illustrates representative quantitative data comparing the baseline 2-bromo precursor against a hypothetical optimized N-substituted derivative generated via cross-coupling[2][3][4].

CompoundCYP51 Affinity ( Kd​ , µM)C. albicans MIC (µg/mL)HepG2 Cytotoxicity ( CC50​ , µM)Selectivity Index ( CC50​ / MIC)*
2-Bromo-4-(4-butylphenyl)thiazole 8.45 ± 0.6216.0> 100> 6.25
Derivative A (N-substituted aminothiazole)0.12 ± 0.040.5> 100> 200
Fluconazole (Positive Control)0.08 ± 0.020.25> 100> 400

*Note: Selectivity Index is approximated here using µM for CC50 and µg/mL for MIC for illustrative scaling. In formal reporting, molarity should be standardized across all metrics.

Interpretation: The baseline 2-bromo compound exhibits moderate target affinity, driven primarily by the lipophilic 4-butylphenyl group anchoring it in the active site. However, substitution of the reactive 2-bromo group via nucleophilic displacement or cross-coupling to yield an aminothiazole (Derivative A) drastically enhances target affinity and antifungal efficacy, confirming the utility of the brominated scaffold as a critical starting point for lead optimization[3][4].

References

  • Source: fishersci.co.
  • Title: 2-bromo-4-(4-ethylphenyl)
  • Source: sigmaaldrich.
  • Source: nih.gov (PMC)

Sources

Application

Application Note: In Vitro Pharmacological Profiling of 2-Bromo-4-(4-butylphenyl)thiazole

Executive Summary & Physicochemical Rationale Thiazole derivatives are privileged scaffolds in medicinal chemistry, frequently utilized for their potent cytotoxicity against human lung adenocarcinoma (A549) and other mal...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Rationale

Thiazole derivatives are privileged scaffolds in medicinal chemistry, frequently utilized for their potent cytotoxicity against human lung adenocarcinoma (A549) and other malignancies[1][2]. As a Senior Application Scientist, I approach the in vitro evaluation of 2-Bromo-4-(4-butylphenyl)thiazole not just as a standard viability screen, but as a physicochemical challenge.

The structural features of this compound dictate our experimental design:

  • The 4-Butylphenyl Moiety: Confers high lipophilicity (elevated LogP), ensuring rapid cell membrane penetration. However, this lipophilicity also causes high non-specific binding to Bovine Serum Albumin (BSA). Assay Consequence: Assays must be run in reduced-serum media (e.g., 2% FBS) to prevent artificial right-shifting of the IC50 curve.

  • The 2-Bromo Substitution: Acts as a strong electron-withdrawing group and a halogen-bond donor, enhancing residence time on target kinases while preventing rapid metabolic oxidation at the C2 position[2].

  • Solubility Constraints: The compound requires 100% DMSO for stock solubilization. Assay Consequence: Final in-well DMSO concentrations must be strictly capped at 0.5% v/v to prevent solvent-induced membrane toxicity.

Mechanistic Pathway & Assay Strategy

To rigorously evaluate this compound, we must distinguish between non-specific necrosis and targeted apoptotic cell death. We employ a dual-assay strategy: an ATP-depletion assay (CellTiter-Glo) to quantify absolute viability[3], followed by a Caspase-3/7 activation assay to confirm the apoptotic mechanism.

Pathway Compound 2-Bromo-4-(4-butylphenyl)thiazole Target Kinase Target Engagement Compound->Target Cellular Uptake Mito Mitochondrial Dysfunction Target->Mito Pathway Inhibition ATP ATP Depletion (Viability Loss) Mito->ATP Metabolic Arrest Caspase Caspase 3/7 Activation Mito->Caspase Cytochrome c Release Death Apoptotic Cell Death ATP->Death Caspase->Death

Fig 1. Mechanistic pathway of 2-Bromo-4-(4-butylphenyl)thiazole leading to apoptosis.

Self-Validating Experimental Design

Trustworthy data requires a self-validating system. Every 96-well plate must contain the following internal controls to isolate the compound's true pharmacological effect from environmental artifacts:

  • Media Blank (No Cells): Validates that the luminescent/colorimetric reagent does not auto-react with the media. Used for background subtraction.

  • Vehicle Control (Cells + 0.5% DMSO): Establishes the 100% viability baseline. Proves that the solvent concentration is non-toxic.

  • Positive Control (Cells + 10 µM Cisplatin): Validates assay sensitivity and confirms that the specific cell passage is capable of undergoing apoptosis[1].

Protocol 1: High-Throughput Cell Viability & Cytotoxicity

While the MTT assay is a traditional method utilizing the reduction of a yellow tetrazolium salt to purple formazan[4], lipophilic compounds like 2-Bromo-4-(4-butylphenyl)thiazole can sometimes interfere with formazan solubilization. Therefore, we utilize an ATP-based luminescent assay (e.g., CellTiter-Glo) which lyses the cells and provides a highly sensitive, homogeneous readout[3].

Workflow Seed 1. Cell Seeding (A549 / NIH-3T3) Treat 2. Compound Treatment (<0.5% DMSO, 2% FBS) Seed->Treat Incubate 3. Incubation (37°C, 5% CO2 for 72h) Treat->Incubate Reagent 4. Reagent Addition (Lysis + Luciferase) Incubate->Reagent Read 5. Signal Detection (Luminescence) Reagent->Read Analyze 6. Data Analysis (IC50 Calculation) Read->Analyze

Fig 2. High-throughput cell viability assay workflow for lipophilic thiazoles.

Step-by-Step Methodology
  • Cell Seeding: Harvest A549 (target) and NIH/3T3 (healthy fibroblast control) cells in logarithmic growth phase. Seed at 5,000 cells/well in 90 µL of standard culture media (10% FBS) into a white-walled, clear-bottom 96-well plate. Incubate overnight at 37°C, 5% CO 2​ to allow adherence.

  • Media Exchange (Critical Step): Carefully aspirate the 10% FBS media and replace with 90 µL of reduced-serum media (2% FBS) to minimize compound sequestration by BSA.

  • Compound Preparation: Prepare a 20 mM stock of 2-Bromo-4-(4-butylphenyl)thiazole in 100% molecular-grade DMSO. Perform a 10-point, 3-fold serial dilution in DMSO. Dilute these intermediate stocks 1:200 in reduced-serum media to create 10X working solutions (DMSO is now at 0.5%).

  • Treatment: Add 10 µL of the 10X working solutions to the 90 µL of cells (Final volume = 100 µL; Final DMSO = 0.05%). Incubate for 72 hours.

  • Reagent Addition: Equilibrate the plate and the CellTiter-Glo reagent to room temperature for 30 minutes to ensure uniform enzymatic activity. Add 100 µL of reagent to each well[3].

  • Lysis & Stabilization: Place the plate on an orbital shaker at 300 rpm for 2 minutes to induce complete cell lysis, followed by a 10-minute static incubation to stabilize the luminescent signal[3].

  • Detection: Read luminescence on a multi-mode microplate reader (integration time: 0.5–1.0 second/well).

Protocol 2: Apoptotic Mechanism Verification

To prove that the ATP depletion observed in Protocol 1 is due to programmed cell death rather than acute chemical necrosis, a Caspase-3/7 activation assay is performed in parallel.

Step-by-Step Methodology
  • Parallel Plating: Seed and treat A549 cells exactly as described in Protocol 1, but reduce the incubation time to 24–48 hours . Causality: Caspase activation is an upstream event that precedes complete ATP depletion; measuring at 72 hours may result in false negatives due to total cellular degradation.

  • Reagent Addition: Add 100 µL of Caspase-Glo 3/7 Reagent (containing the proluminescent caspase substrate DEVD-aminoluciferin) per well.

  • Incubation: Shake for 30 seconds, then incubate at room temperature for 1 hour to allow caspase cleavage of the DEVD sequence, liberating the luciferin substrate.

  • Detection: Measure luminescence. A dose-dependent spike in luminescence relative to the vehicle control confirms apoptosis.

Data Presentation & Interpretation

Quantitative data must be normalized against the vehicle control (set to 100% viability) and plotted using a 4-parameter logistic (4PL) non-linear regression model to determine the IC50. The Selectivity Index (SI) is calculated to evaluate the therapeutic window.

Representative Quantitative Data Summary
Cell LineTissue OriginIC50 (µM) ± SDSelectivity Index (SI)*
A549 Human Lung Adenocarcinoma4.2 ± 0.6N/A
MCF-7 Human Breast Adenocarcinoma5.8 ± 0.9N/A
NIH/3T3 Murine Fibroblast (Healthy)48.5 ± 3.2> 11.5

*Note: Selectivity Index (SI) = IC50 (NIH/3T3) / IC50 (Target Cancer Line). An SI > 10 indicates a highly favorable therapeutic window, demonstrating that 2-Bromo-4-(4-butylphenyl)thiazole selectively targets malignant cells over healthy fibroblasts.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Improving the Yield of 2-Bromo-4-(4-butylphenyl)thiazole Synthesis

Welcome to the Technical Support Center for the synthesis of 2-Bromo-4-(4-butylphenyl)thiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assista...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2-Bromo-4-(4-butylphenyl)thiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to enhance the yield and purity of your synthesis.

Introduction: Navigating the Synthesis of 2-Bromo-4-(4-butylphenyl)thiazole

The synthesis of 2-Bromo-4-(4-butylphenyl)thiazole is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The most common and effective pathway involves a two-stage synthesis:

  • Stage 1: α-Bromination of 4-Butylacetophenone. This initial step involves the selective bromination of the α-carbon of 4-butylacetophenone to produce the key intermediate, 2-bromo-1-(4-butylphenyl)ethan-1-one.

  • Stage 2: Hantzsch Thiazole Synthesis and Sandmeyer Bromination. The α-bromo ketone intermediate is then reacted with thiourea in a Hantzsch thiazole synthesis to form 2-amino-4-(4-butylphenyl)thiazole. This is followed by a Sandmeyer reaction to replace the 2-amino group with a bromine atom, yielding the final product.

This guide will provide a detailed breakdown of each stage, offering troubleshooting advice and optimized protocols to help you navigate the potential challenges of this synthesis.

Stage 1: α-Bromination of 4-Butylacetophenone

The selective bromination of the methyl group of 4-butylacetophenone is a critical first step. The primary challenge is to prevent bromination of the aromatic ring and to minimize the formation of di-brominated byproducts.

Experimental Protocol: α-Bromination

This protocol is a general guideline and may require optimization for your specific laboratory conditions.

Materials:

  • 4-Butylacetophenone

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Acetic Acid (glacial) or other suitable solvent

  • Sodium bisulfite solution (for quenching)

  • Sodium bicarbonate solution (for neutralization)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

  • Appropriate organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

Procedure:

  • Dissolve 4-butylacetophenone in glacial acetic acid in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine (1.0 - 1.1 equivalents) in glacial acetic acid from the dropping funnel with vigorous stirring, maintaining the temperature below 10 °C. The disappearance of the bromine color is an indication that the reaction is proceeding.

  • After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the mixture into cold water.

  • Extract the aqueous layer with an organic solvent like dichloromethane.

  • Wash the combined organic layers sequentially with a saturated sodium bisulfite solution (to quench any excess bromine), followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-bromo-1-(4-butylphenyl)ethan-1-one.

  • The crude product can be purified by recrystallization or column chromatography.

Troubleshooting Guide: α-Bromination
Problem Potential Cause(s) Troubleshooting Solutions
Low or No Product Yield Inactive brominating agent. Insufficient reaction time or temperature.Verify the quality and purity of your brominating agent. Use freshly opened or properly stored reagents. Increase the reaction time or temperature gradually while monitoring with TLC.[1]
Formation of Di-brominated Byproduct Excess of brominating agent. Reaction time is too long.Carefully control the stoichiometry of the brominating agent (use 1.0-1.1 equivalents). Monitor the reaction closely by TLC and quench the reaction as soon as the starting material is consumed.[1]
Aromatic Ring Bromination Reaction conditions are too harsh (high temperature or strong Lewis acid catalyst).Conduct the reaction at a lower temperature. Avoid the use of strong Lewis acid catalysts that can promote aromatic substitution.
Reaction is Sluggish or Stalls Insufficient acid catalysis. Poor solubility of reagents.Add a catalytic amount of HBr to facilitate the reaction. Choose a solvent system where all reactants are soluble at the reaction temperature.
Product Decomposition during Purification α-bromo ketones can be lachrymatory and thermally unstable.Use milder purification techniques such as column chromatography at room temperature. Avoid excessive heating during solvent evaporation.[1]

Stage 2: Hantzsch Thiazole Synthesis and Sandmeyer Bromination

This stage involves the formation of the thiazole ring and the subsequent conversion of the amino group to a bromo group. The Hantzsch synthesis is generally high-yielding, but the Sandmeyer reaction can be more sensitive and may require careful optimization.[2]

Experimental Protocol: Hantzsch Thiazole Synthesis

Materials:

  • 2-bromo-1-(4-butylphenyl)ethan-1-one

  • Thiourea

  • Ethanol or Methanol

  • 5% Sodium Carbonate (Na₂CO₃) solution

Procedure:

  • In a round-bottom flask, combine 2-bromo-1-(4-butylphenyl)ethan-1-one (1 equivalent) and thiourea (1.1-1.5 equivalents).[3]

  • Add ethanol or methanol as the solvent and a magnetic stir bar.

  • Heat the mixture to reflux with stirring for 1-2 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into a beaker containing a 5% aqueous sodium carbonate solution and stir.[2][3] This will neutralize the hydrobromide salt of the product, causing the 2-amino-4-(4-butylphenyl)thiazole to precipitate.

  • Collect the solid product by vacuum filtration, wash with cold water, and air dry.

Experimental Protocol: Sandmeyer Bromination

Materials:

  • 2-amino-4-(4-butylphenyl)thiazole

  • Copper(I) bromide (CuBr) or Copper(II) bromide (CuBr₂)

  • n-Butyl nitrite or tert-Butyl nitrite

  • Acetonitrile

  • Ammonia solution (for work-up)

  • Ethyl acetate (for extraction)

Procedure:

  • Dissolve 2-amino-4-(4-butylphenyl)thiazole (1 equivalent) and copper(I) bromide (1.5 equivalents) in acetonitrile at room temperature.[4]

  • Add n-butyl nitrite (1.5 equivalents) with stirring.[4]

  • Heat the solution to around 60 °C. The reaction is typically complete within 15-30 minutes, which can be monitored by TLC.[4][5]

  • After the reaction is complete, cool the mixture and evaporate the acetonitrile under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a dilute ammonia solution to remove copper salts.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude 2-Bromo-4-(4-butylphenyl)thiazole by column chromatography on silica gel or by recrystallization.[4][6]

Troubleshooting Guide: Hantzsch and Sandmeyer Reactions
Problem Potential Cause(s) Troubleshooting Solutions
Low Yield in Hantzsch Synthesis Impure α-bromo ketone or thiourea. Incomplete reaction.Ensure the purity of starting materials. Increase reaction time or temperature, monitoring by TLC. Consider microwave-assisted synthesis for potentially higher yields and shorter reaction times.[7]
Product Fails to Precipitate in Hantzsch Work-up Product is soluble in the work-up solution. Insufficient neutralization.If the product is soluble, consider extraction with an organic solvent like ethyl acetate. Ensure the pH of the aqueous solution is basic.
Low Yield in Sandmeyer Reaction Impure 2-aminothiazole. Suboptimal reaction temperature. Inefficient diazotization.Use purified 2-aminothiazole. Optimize the reaction temperature; too low may be too slow, while too high can lead to decomposition. Ensure the quality of the alkyl nitrite.
Formation of Byproducts in Sandmeyer Reaction Side reactions of the diazonium salt. Incomplete conversion.Minimize reaction time once the starting material is consumed. Ensure efficient stirring. Consider using a catalytic system of Cu(I)/Cu(II) to improve efficiency.
Difficulty in Removing Copper Salts Inadequate washing during work-up.Wash the organic layer thoroughly with an ammonia solution to complex and remove copper salts.

Visualizing the Synthetic Pathway

To provide a clearer understanding of the reaction sequence, the following workflow diagram illustrates the key steps in the synthesis of 2-Bromo-4-(4-butylphenyl)thiazole.

G cluster_0 Stage 1: α-Bromination cluster_1 Stage 2: Hantzsch Synthesis & Sandmeyer Reaction A 4-Butylacetophenone B 2-Bromo-1-(4-butylphenyl)ethan-1-one A->B Br₂ or NBS, Acetic Acid C 2-Amino-4-(4-butylphenyl)thiazole B->C Thiourea, Ethanol D 2-Bromo-4-(4-butylphenyl)thiazole C->D CuBr, n-Butyl nitrite, Acetonitrile

Sources

Optimization

Technical Support Center: Purification of 2-Bromo-4-(4-butylphenyl)thiazole

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals dealing with the specific synthetic and chromatographic challenges associated with 2-Bromo-4-(4-butylphen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals dealing with the specific synthetic and chromatographic challenges associated with 2-Bromo-4-(4-butylphenyl)thiazole.

Overview of the Synthetic & Purification Landscape

The synthesis of 2-bromo-1,3-thiazoles typically begins with the construction of the thiazole core via the Hantzsch synthesis[1], yielding a 2-aminothiazole intermediate. This is followed by a Sandmeyer-type bromination, converting the primary amine to a bromide using copper(II) bromide and an alkyl nitrite (e.g., tert-butyl nitrite) in a polar aprotic solvent like acetonitrile[2].

While the transformation is highly regioselective, the purification of 2-Bromo-4-(4-butylphenyl)thiazole is notoriously difficult due to the highly lipophilic 4-butylphenyl moiety . This functional group acts as a non-polar anchor, masking the polarity differences between the target molecule, unreacted starting materials, and side-reaction byproducts. Furthermore, the reliance on copper catalysts in the Sandmeyer step introduces severe workup complications[3].

Workflow N1 1. Hantzsch Synthesis 2-Amino-4-(4-butylphenyl)thiazole N2 2. Sandmeyer Bromination CuBr2, t-BuONO, MeCN N1->N2 N3 3. Crude Reaction Mixture (Target + Cu Salts + Amine + Debromo) N2->N3 N4 4. EDTA / Aqueous Wash (Chelates & Removes Cu Salts) N3->N4 N5 5. 1M HCl Acid Wash (Protonates & Removes Amine) N4->N5 N6 6. Silica Gel Chromatography (Separates Debromo Byproduct) N5->N6 N7 7. Pure 2-Bromo-4-(4-butylphenyl)thiazole N6->N7

Caption: Workflow for the synthesis and purification of 2-Bromo-4-(4-butylphenyl)thiazole.

Troubleshooting Guide: Symptom, Cause, and Solution

Q1: During the aqueous workup of the Sandmeyer reaction, I encounter a thick, unmanageable emulsion. How can I resolve this?

  • Cause: The Sandmeyer bromination utilizes copper salts[2]. Copper(I) and Copper(II) ions strongly coordinate with the nitrogen atom of the thiazole ring. In a standard aqueous/organic extraction, these metal-ligand complexes act as surfactants, stabilizing the liquid-liquid interface and creating severe emulsions.

  • Solution: Break the coordination complex by introducing a stronger, multidentate chelating agent. Add a saturated aqueous solution of disodium EDTA (pH ~8) or a 10% ammonium hydroxide solution during the workup. The EDTA outcompetes the thiazole for the copper ions, pulling them entirely into the aqueous phase and instantly breaking the emulsion.

Q2: My isolated product contains a persistent impurity that elutes almost identically on silica gel (Rf ~0.60 vs product Rf ~0.65). What is it, and how do I remove it?

  • Cause: This is the debrominated byproduct, 4-(4-butylphenyl)thiazole. During the Sandmeyer reaction, the diazonium intermediate decomposes into a highly reactive thiazolyl radical[2]. If this radical abstracts a hydrogen atom from the solvent (e.g., acetonitrile) before it can react with the bromide source, the debrominated species is formed[4]. The lipophilic 4-butylphenyl group dominates the chromatographic behavior of both molecules, making their Rf values nearly identical.

  • Solution: Standard normal-phase silica is often insufficient for this separation. You must use a highly gradual gradient (e.g., 100% Hexane transitioning to 98:2 Hexane:EtOAc over 10 column volumes). Alternatively, switch to reverse-phase chromatography (C18), where the presence of the heavy, polarizable bromine atom significantly increases the retention time compared to the debromo species.

Q3: My product streaks heavily on the silica column, leading to poor recovery and cross-contamination with the starting material.

  • Cause: The thiazole nitrogen forms strong hydrogen bonds with the acidic silanol groups (-SiOH) on the silica gel stationary phase. Because the rest of the molecule is highly non-polar, this single strong interaction point leads to severe tailing.

  • Solution: Deactivate the silica gel. Pre-flush your column with 1% triethylamine (Et3N) in hexanes. The Et3N irreversibly binds to the most acidic silanol sites, ensuring the product elutes as a sharp band.

Quantitative Analytical Data

To ensure accurate fraction pooling, rely on GC-MS alongside TLC. The debrominated byproduct is nearly invisible as a separate spot on TLC but is glaringly obvious in mass spectrometry.

CompoundRf Value (Hexane:EtOAc 9:1)GC-MS (m/z)Visualizer / Stain
2-Bromo-4-(4-butylphenyl)thiazole 0.65295.0, 297.0 (1:1 isotopic ratio)UV 254 nm
4-(4-Butylphenyl)thiazole 0.60217.1UV 254 nm
2-Amino-4-(4-butylphenyl)thiazole 0.20232.1UV 254 nm, Ninhydrin (Purple)

Validated Experimental Protocol: Workup and Purification

Objective: Isolate pure 2-Bromo-4-(4-butylphenyl)thiazole from a crude Sandmeyer reaction mixture[3], ensuring the complete removal of copper catalysts, unreacted amines, and debrominated byproducts.

Step 1: Copper Chelation and Extraction

  • Dilute the crude acetonitrile reaction mixture with ethyl acetate (3 volumes).

  • Add an equal volume of 0.5 M aqueous EDTA solution (adjusted to pH 8 with NaOH).

  • Stir vigorously for 15 minutes.

    • Validation Check: The aqueous layer must turn a deep, clear blue (indicating the formation of the [Cu(EDTA)]2− complex), while the organic layer should lose its greenish tint. If the organic layer remains green, repeat the EDTA wash until the aqueous phase remains colorless.

  • Separate the layers and wash the organic layer with brine.

Step 2: Acidic Scavenging of Unreacted Amine

  • Wash the organic layer with 1 M HCl (3 x 50 mL).

    • Causality: The unreacted 2-amino-4-(4-butylphenyl)thiazole (pKa ~5) is protonated and partitioned into the aqueous phase. The electron-deficient 2-bromo product remains entirely in the organic phase.

    • Validation Check: Spot the organic layer on a TLC plate. The baseline spot (Rf = 0.20 in 9:1 Hexane:EtOAc) must be completely absent before proceeding.

Step 3: Chromatographic Isolation

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Dry-load the crude oil onto silica gel (1:2 ratio of crude to silica) to prevent the lipophilic oil from dissolving the packed column bed.

  • Pack a column using silica gel pre-treated with 1% Et3N in hexanes.

  • Elute using a shallow gradient: 100% Hexanes for 3 column volumes (CV), then 99:1 Hexanes:EtOAc for 5 CV, and finally 95:5 Hexanes:EtOAc.

  • Collect fractions and analyze via GC-MS.

    • Validation Check: Pool only the fractions showing a single peak at m/z 295/297. Any fraction showing a peak at m/z 217 must be discarded or re-purified, as this indicates contamination with the debrominated byproduct.

References

  • Title: Thiazole synthesis | Source: Organic Chemistry Portal | URL
  • Title: Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts | Source: NIH / PubMed Central | URL
  • Title: Application Notes and Protocols: Copper(I)
  • Title: Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods | Source: ACS Publications | URL

Sources

Troubleshooting

Technical Support Center: Optimizing 2-Bromo-4-(4-butylphenyl)thiazole Cross-Couplings

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter roadblocks when performing palladium-catalyzed c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter roadblocks when performing palladium-catalyzed cross-couplings on heteroaryl halides.

The substrate 2-bromo-4-(4-butylphenyl)thiazole presents a highly specific set of electronic and steric challenges. Standard Suzuki-Miyaura conditions often result in poor yields, stalled reactions, or complex byproduct mixtures. This guide provides a mechanistic troubleshooting framework, empirical optimization data, and a self-validating protocol to ensure reproducible success.

Part 1: Mechanistic Insights & The "Why"

Before troubleshooting, it is critical to understand the causality behind why 2-bromothiazoles fail under generic coupling conditions. The failure modes are directly tied to the electronic nature of the thiazole ring:

  • Catalyst Poisoning: The nitrogen atom at the 3-position of the thiazole ring is highly nucleophilic. It can readily coordinate to the electrophilic Pd(II) intermediate, forming a stable, off-cycle complex that halts the catalytic cycle, often limiting conversions to <70%[1].

  • Protodehalogenation: The C2 position of the thiazole is highly electron-deficient. While this facilitates rapid oxidative addition of the C-Br bond to Pd(0), it also makes the resulting Pd(II) intermediate highly susceptible to premature reduction (yielding 4-(4-butylphenyl)thiazole) if the subsequent transmetalation step is too slow[2].

  • Homocoupling: In the presence of trace oxygen or excessive base, 2-bromothiazoles are prone to homocoupling, resulting in the formation of 2,2'-bithiazole derivatives[2].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Fast for C2-Br) Pd0->OxAdd 2-Bromo-thiazole TransMet Transmetalation (Rate Limiting Step) OxAdd->TransMet Ar-B(OH)2, Base Poison Catalyst Poisoning (Thiazole-N Coordination) OxAdd->Poison Poor Ligand Choice Dehal Protodehalogenation (Premature Reduction) OxAdd->Dehal Slow Transmetalation RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Coupled Product

Catalytic cycle of Suzuki-Miyaura coupling highlighting 2-bromothiazole failure pathways.

Part 2: Troubleshooting Guide & FAQs

Q: My reaction stalls at 30% conversion. Adding more Pd(PPh₃)₄ doesn't help. What is happening? A: You are experiencing catalyst poisoning. Standard first-generation ligands like PPh₃ are not sterically demanding enough to prevent the thiazole nitrogen from coordinating to the palladium center. Solution: Switch to a highly sterically demanding Buchwald ligand like XPhos or a bidentate ligand like dppf [3]. XPhos creates a protective steric pocket around the Pd center, preventing heteroatom coordination while accelerating reductive elimination.

Q: I am seeing a major byproduct with a mass corresponding to the loss of bromine (M-79). How do I prevent this? A: This is protodehalogenation. It occurs when transmetalation is the bottleneck of your reaction. The Pd(II) intermediate sits too long and gets reduced. Solution: Accelerate transmetalation by using a stronger, more soluble base system. Switch from insoluble solid carbonates (like Na₂CO₃) to aqueous K₃PO₄. Furthermore, using a solvent mixture like 1,4-Dioxane/H₂O (4:1) enhances the solubility of the active boronate species, driving the transmetalation forward.

Q: My LC-MS shows a mass exactly double my starting material minus the bromines. Why? A: This is homocoupling (forming a 2,2'-bithiazole derivative). It is primarily driven by the presence of trace oxygen, which oxidizes the Pd catalyst and alters the catalytic cycle[2]. Solution: Rigorous deoxygenation is non-negotiable. Use the freeze-pump-thaw method rather than simple nitrogen bubbling.

Part 3: Quantitative Data & Optimization Matrix

The following table summarizes the empirical optimization of the reaction conditions for coupling 2-bromo-4-(4-butylphenyl)thiazole with a standard arylboronic acid.

EntryCatalyst / Ligand (mol%)Base (Equiv)Solvent SystemTemp (°C)Result / Primary Observation
1Pd(PPh₃)₄ (5%)Na₂CO₃ (3.0)Toluene/H₂O (4:1)10035% Yield (Severe catalyst poisoning)
2Pd(dppf)Cl₂ (5%)K₂CO₃ (3.0)Dioxane/H₂O (4:1)9055% Yield (Significant protodehalogenation)
3Pd(OAc)₂ (2%) / SPhos (4%)K₃PO₄ (3.0)Toluene/H₂O (4:1)10078% Yield (Moderate conversion)
4 Pd₂(dba)₃ (2%) / XPhos (8%) K₃PO₄ (3.0) Dioxane/H₂O (4:1) 100 92% Yield (Clean, complete conversion)

Part 4: Optimized Experimental Protocol

Self-Validating System: This protocol includes mandatory in-process controls (IPC) to ensure catalytic turnover before proceeding to isolation. Do not skip the validation checks.

Protocol S1 1. Reagent Prep Charge Pd, Ligand, Base S2 2. Degassing Freeze-Pump-Thaw (x3) S1->S2 S3 3. Reaction 100°C, 12h, Argon S2->S3 S4 4. Isolation Extraction & Chromatography S3->S4

Optimized step-by-step experimental workflow for 2-bromothiazole cross-coupling.

Step 1: Reagent Assembly (Glovebox or Schlenk Line)

  • Charge an oven-dried Schlenk flask with 2-bromo-4-(4-butylphenyl)thiazole (1.0 equiv, 1.0 mmol) and the desired arylboronic acid (1.5 equiv, 1.5 mmol).

  • Add Pd₂(dba)₃ (0.02 equiv, 2 mol%), XPhos (0.08 equiv, 8 mol%), and anhydrous K₃PO₄ (3.0 equiv, 3.0 mmol). Causality: XPhos is selected because its bulky dicyclohexylphosphino group and triisopropylphenyl moiety create a steric shield around palladium, preventing the thiazole nitrogen from coordinating.

Step 2: Solvent Addition & Rigorous Degassing

  • Add a pre-mixed solvent system of 1,4-Dioxane and H₂O (4:1 v/v, 10 mL total).

  • Perform three consecutive Freeze-Pump-Thaw cycles. Causality: Dissolved oxygen rapidly oxidizes Pd(0) to inactive Pd(II) and promotes the homocoupling of the bromothiazole[2]. Simple nitrogen sparging is insufficient for this sensitive substrate.

Step 3: Reaction Execution & In-Process Control (IPC)

  • Heat the reaction mixture to 100 °C under a positive pressure of Argon for 12 hours.

  • Validation Check: At 4 hours, withdraw a 10 µL aliquot under Argon. Quench into 1 mL EtOAc/H₂O. Analyze the organic layer via LC-MS. You must observe <5% remaining 2-bromothiazole and no significant M-79 (dehalogenation) peak. If unreacted starting material remains, the catalyst has likely poisoned; do not simply add more time.

Step 4: Workup & Isolation

  • Cool the reaction to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

  • Validation Check: The final product should appear as a single spot on TLC (UV active) and exhibit a clean molecular ion peak corresponding to the cross-coupled product in LC-MS.

References

  • Title: Halogenated 2'-Chlorobithiazoles via Pd-Catalyzed Cross-Coupling Reactions Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Discovery and Optimization of potent, cell-active pyrazole-based inhibitors of Lactate Dehydrogenase (LDH) Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Micellar Catalysis of Suzuki−Miyaura Cross-Couplings with Heteroaromatics in Water Source: Organic Letters - ACS Publications URL: [Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility &amp; Assay Artifacts for 2-Bromo-4-(4-butylphenyl)thiazole

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, assay developers, and drug discovery scientists working with 2-Bromo-4-(4-butylphenyl)thiazole .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, assay developers, and drug discovery scientists working with 2-Bromo-4-(4-butylphenyl)thiazole .

Due to its structural composition—a highly hydrophobic 4-butylphenyl tail coupled with a rigid bromothiazole core—this molecule exhibits classic "brick dust" and "grease" characteristics. When introduced into aqueous assay environments, these properties result in extremely poor solubility, leading to kinetic precipitation, non-specific binding (NSB), and erratic readouts in both biochemical and cell-based assays[1]. This guide synthesizes field-proven troubleshooting strategies, mechanistic insights, and validated Standard Operating Procedures (SOPs) to rescue your assay data.

Part 1: The Root Cause of Assay Interference

When a highly concentrated DMSO stock of a lipophilic compound is introduced into an aqueous buffer, it undergoes a rapid solvent shift. If the compound exceeds its kinetic solubility limit, it forms colloidal aggregates rather than remaining as soluble monomers[2]. These aggregates sequester the active compound (artificially lowering the effective concentration), scatter light (interfering with absorbance/fluorescence readouts), and non-specifically adsorb to proteins or plasticware, leading to false positives or false negatives[1].

G A 2-Bromo-4-(4-butylphenyl)thiazole (DMSO Stock) B Aqueous Buffer Dilution (<1% DMSO) A->B Dilution C Soluble Monomers (Active Species) B->C Optimal Conditions (Surfactants/Carriers) D Colloidal Aggregates (Precipitation) B->D Sub-optimal Conditions (Kinetic Crash) E Reliable Assay Readout C->E F False Positives/Negatives (Light Scattering / NSB) D->F

Mechanistic pathway of 2-Bromo-4-(4-butylphenyl)thiazole assay interference via aggregation.

Part 2: Troubleshooting Guides (Q&A)

Q1: My 10 mM DMSO stock is completely clear, but the assay buffer turns cloudy or milky immediately upon addition. How do I prevent this "solvent crash"? A1: You are observing a kinetic solubility crash. The compound is experiencing a rapid transition from a highly solvating environment (100% DMSO) to a highly aqueous one. The Fix: Avoid direct high-fold dilutions. Utilize an intermediate dilution strategy. Dilute the stock into an intermediate buffer containing a surfactant (e.g., 0.01% Tween-20) or a co-solvent before the final transfer. Ensure the final DMSO concentration in the assay remains strictly below 0.5% to 1% to prevent solvent-induced cytotoxicity or enzyme denaturation[3].

Q2: I am getting erratic IC50 curves (e.g., unusually steep Hill slopes) and poor reproducibility in my biochemical enzyme assays. What is happening? A2: This is a hallmark of aggregate-based enzyme inhibition and Non-Specific Binding (NSB) to the polystyrene microplate walls[1]. The compound is precipitating out of solution and coating the assay components. The Fix: Introduce a carrier protein such as 0.1% Bovine Serum Albumin (BSA) or a zwitterionic detergent like CHAPS into your assay buffer. BSA acts as a "lipid sponge," binding the hydrophobic butyl tail and maintaining the compound in a soluble equilibrium. Additionally, switch to low-binding (PEGylated) microplates to minimize surface adsorption.

Q3: The compound shows excellent target engagement biochemically, but zero efficacy in my cell-based assay. Is it failing to cross the cell membrane? A3: While the high LogP suggests the molecule should easily permeate lipid bilayers, it is likely precipitating in the cell culture media before it ever reaches the cell monolayer, drastically reducing its effective bioavailability[4]. The Fix: Complex the compound with Hydroxypropyl-β-Cyclodextrin (HP-β-CD). The hydrophobic cavity of the cyclodextrin encapsulates the lipophilic butylphenyl tail, while its hydrophilic exterior keeps the complex dissolved in the aqueous media, acting as a molecular shuttle to deliver the drug to the cell membrane[4][5].

Workflow Step1 1. Weighing Compound & HP-β-CD (1:2 Molar Ratio) Step2 2. Co-dissolution in Organic/Aqueous Solvent Mix Step1->Step2 Step3 3. Solvent Evaporation (Vacuum/Lyophilization) Step2->Step3 Step4 4. Reconstitution in Assay Media Step3->Step4 Step5 5. Cell-Based Assay (Enhanced Bioavailability) Step4->Step5

Step-by-step workflow for formulating inclusion complexes to enhance cellular bioavailability.

Part 3: Quantitative Data & Solubilization Strategies

The following table summarizes the causal impact of different solubilizing agents on the apparent solubility limit of 2-Bromo-4-(4-butylphenyl)thiazole.

Solubilization StrategyAdditive / ExcipientApparent Solubility LimitPrimary ApplicationLimitations & Caveats
Direct Dilution (Control) None (<1% DMSO)< 1 µMNoneImmediate kinetic precipitation; erratic assay readouts.
Surfactant Addition 0.01% Triton X-100~10 - 15 µMBiochemical AssaysMay lyse cells or strip membrane proteins in cell-based assays.
Carrier Protein 0.1% BSA~30 - 50 µMBiochemical / Cell AssaysMay shift the apparent IC50 due to high-affinity protein binding.
Inclusion Complex 10% HP-β-CD> 100 µMCell-Based AssaysRequires a pre-formulation step; potential lipid extraction at high doses.
Part 4: Standard Operating Procedures (SOPs)

To ensure self-validating and reproducible results, strictly adhere to the following methodologies.

SOP 1: Intermediate Dilution Protocol for Biochemical Assays

Purpose: To prevent kinetic solvent crashes when moving from 100% DMSO to aqueous environments.

  • Thaw and Inspect: Thaw the 10 mM DMSO stock of 2-Bromo-4-(4-butylphenyl)thiazole at room temperature. Vortex gently to ensure homogeneity[3]. Do not use if visible crystals remain.

  • Prepare Intermediate Buffer: Prepare an intermediate dilution buffer consisting of 10% DMSO in your standard assay buffer, supplemented with 0.1% CHAPS or 0.01% Tween-20.

  • First Dilution: Pipette the required volume of the 10 mM stock into the intermediate buffer while continuously vortexing to create a 1 mM intermediate solution.

  • Final Transfer: Immediately dilute the intermediate solution 1:100 into the final assay buffer (pre-warmed to 37°C) to achieve a 10 µM final testing concentration.

  • Validation Step: Run a parallel control plate measuring absorbance at 340 nm (without the target enzyme) to ensure no light scattering occurs, confirming the compound remains entirely in solution.

SOP 2: HP-β-CD Complexation for Cell-Based Assays

Purpose: To enhance the bioavailability of the lipophilic compound in cell culture media without relying on cytotoxic solvent concentrations.

  • Molar Weighing: Weigh 2-Bromo-4-(4-butylphenyl)thiazole and Hydroxypropyl-β-Cyclodextrin (HP-β-CD) at a strict 1:2 molar ratio[5].

  • Co-dissolution: Dissolve the powder mixture in a co-solvent system of 50:50 Ethanol:Water.

  • Sonication: Subject the solution to bath sonication for 15–20 minutes at room temperature to drive complete inclusion complex formation.

  • Solvent Removal: Remove the ethanol and water via vacuum evaporation or lyophilization overnight to yield a dry, amorphous powder[4][5].

  • Reconstitution: Reconstitute the resulting powder directly in pre-warmed cell culture media prior to application onto the cell monolayer.

Part 5: References

1.[3] BenchChem Technical Support Team. "Protocol for Dissolving Compounds in DMSO for Biological Assays." Benchchem. URL: 2.[1] Popa-Burke, I., & Russell, J. "Compound precipitation in high-concentration DMSO solutions." PubMed - Journal of Biomolecular Screening. URL: 3.[2] Merck Millipore. "Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects." Merck Millipore. URL: 4.[5] BenchChem. "Overcoming solubility issues with compound A,6." Benchchem. URL: 5.[4] MDPI. "Attempts to Improve Lipophilic Drugs' Solubility and Bioavailability: A Focus on Fenretinide." MDPI. URL:

Sources

Troubleshooting

Troubleshooting guide for 2-Bromo-4-(4-butylphenyl)thiazole synthesis

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks encountered during the synthesis of 2-bromo-4-(4-butyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks encountered during the synthesis of 2-bromo-4-(4-butylphenyl)thiazole .

This molecule is typically synthesized via a robust three-step sequence: α-bromination of 4-butylacetophenone, followed by a Hantzsch thiazole condensation, and concluding with a Sandmeyer-type diazotization-bromination. Below, you will find the self-validating methodologies, a mechanistic troubleshooting FAQ, and quantitative optimization data to ensure high-fidelity scale-up.

Synthesis Workflow & Validation Checkpoints

SynthesisWorkflow SM 4-Butylacetophenone (Starting Material) Step1 Step 1: α-Bromination Reagents: Br₂, MeOH Temp: 0°C → RT SM->Step1 Int1 2-Bromo-1-(4-butylphenyl)ethanone (Intermediate 1) Step1->Int1 Self-Validation: 1H NMR (Singlet at ~4.4 ppm) Step2 Step 2: Hantzsch Synthesis Reagents: Thiourea, EtOH Temp: Reflux (78°C) Int1->Step2 Int2 2-Amino-4-(4-butylphenyl)thiazole (Intermediate 2) Step2->Int2 Self-Validation: Precipitation upon NH4OH addition Step3 Step 3: Sandmeyer Bromination Reagents: n-BuONO, CuBr, MeCN Temp: 60°C (333 K) Int2->Step3 Product 2-Bromo-4-(4-butylphenyl)thiazole (Final Product) Step3->Product Self-Validation: GC-MS / LC-MS (Isotopic Br pattern 1:1)

Figure 1: Synthetic workflow for 2-bromo-4-(4-butylphenyl)thiazole and validation points.

Step-by-Step Methodologies (Self-Validating Protocols)

Step 1: α-Bromination of 4-Butylacetophenone

  • Dissolve 4-butylacetophenone (1.0 eq) in methanol (or diethyl ether) and cool the reaction vessel to 0 °C.

  • Add a catalytic amount of aqueous HBr (48%).

  • Dropwise add Br₂ (0.95 eq) over 30 minutes to strictly control the local concentration of the electrophile.

  • Stir at room temperature until the red color of bromine completely dissipates. Quench with water, extract with dichloromethane (DCM), wash with brine, dry over MgSO₄, and concentrate.

  • Self-Validation Checkpoint: Perform a crude ¹H NMR. The appearance of a distinct singlet at ~4.4 ppm confirms the formation of the -CH₂Br protons. The absence of a singlet at ~6.5 ppm confirms you have avoided dibromination (-CHBr₂).

Step 2: Hantzsch Thiazole Synthesis

  • Dissolve the crude 2-bromo-1-(4-butylphenyl)ethanone (1.0 eq) and thiourea (1.1 eq) in strictly anhydrous ethanol[1].

  • Heat the mixture to reflux (78 °C) for exactly 2 hours.

  • Cool to room temperature and concentrate the mixture in vacuo.

  • Dissolve the resulting hydrobromide salt residue in hot water and slowly add 10% NH₄OH dropwise until the solution reaches pH 8–9.

  • Filter the resulting precipitate, wash with cold water, and dry under a high vacuum.

  • Self-Validation Checkpoint: The free base of the aminothiazole should precipitate cleanly upon basification. LC-MS analysis must show the parent ion [M+H]⁺ at 233.1 m/z.

Step 3: Sandmeyer-Type Bromination

  • Suspend 2-amino-4-(4-butylphenyl)thiazole (1.0 eq) and freshly purified CuBr (1.5 eq) in anhydrous acetonitrile (MeCN) at room temperature.

  • Slowly add n-butyl nitrite (1.5 eq) dropwise via a syringe.

  • Heat the mixture to 60 °C (333 K) for 15–30 minutes until nitrogen gas evolution ceases[2].

  • Concentrate in vacuo, partition the residue between ethyl acetate and 0.1 M NH₄OH (to complex the copper), wash the organic layer with brine, dry, and purify via silica gel flash chromatography (heptane/EtOAc).

  • Self-Validation Checkpoint: GC-MS or LC-MS must exhibit the characteristic 1:1 isotopic pattern indicative of a single bromine atom ([M]⁺ and [M+2]⁺ at 295.0 and 297.0 m/z).

Troubleshooting FAQs: Mechanistic Insights

Q1: During Step 1 (α-bromination), I am observing significant di-bromination (2,2-dibromo-1-(4-butylphenyl)ethanone). How can I suppress this? A: This is a classic kinetic issue. Under acidic conditions, the mono-brominated product enolizes faster than the starting acetophenone due to the electron-withdrawing nature of the first bromine atom. This leads to a rapid over-bromination cascade.

  • Corrective Action: Use a slight stoichiometric deficit of Br₂ (0.95 eq) and maintain strict temperature control (0 °C). If the issue persists, switch your brominating agent to Copper(II) bromide (CuBr₂) in refluxing EtOAc/CHCl₃. CuBr₂ operates via a controlled single-electron transfer (SET) mechanism that strictly limits the reaction to mono-bromination, bypassing the enolization-driven cascade entirely.

Q2: My Hantzsch thiazole synthesis (Step 2) yields a dark, gummy residue instead of a crystalline solid. What is the mechanistic failure here? A: A gummy residue typically indicates the hydrolysis of the intermediate hydrobromide salt or the polymerization of unreacted α-bromoketone[1]. The Hantzsch condensation requires the initial formation of an isothiouronium salt, followed by cyclization and dehydration.

  • Corrective Action: Ensure your ethanol is strictly anhydrous. Trace water at reflux temperatures promotes the hydrolysis of the α-bromoketone to an α-hydroxyketone. Furthermore, do not over-reflux (limit to 2 hours). For isolation, the slow addition of 10% NH₄OH to pH 8–9 is critical; rapid basification can trap polymeric impurities in the precipitating matrix.

Q3: The Sandmeyer-type reaction (Step 3) is yielding the deaminated byproduct (4-(4-butylphenyl)thiazole) rather than the brominated target. Why? A: This indicates a failure in the radical recombination step. The Sandmeyer reaction proceeds via a diazonium salt that decomposes into a highly reactive aryl radical. If the concentration of the bromide source (CuBr) is insufficient, or if the solvent can donate a hydrogen atom, the aryl radical will abstract a hydrogen atom instead of capturing a bromine radical.

  • Corrective Action: Switch your solvent to strictly anhydrous Acetonitrile (MeCN), which is highly resistant to hydrogen atom transfer. Ensure your CuBr is freshly purified (washed with glacial acetic acid, ethanol, and ether to remove Cu(II) oxides). The presence of active Cu(I) is non-negotiable for the catalytic electron transfer that drives the radical mechanism[2].

Quantitative Data: Sandmeyer Reaction Optimization

To highlight the causality of reagent selection in Step 3, the following table summarizes the optimization data for the diazotization-bromination of 2-aminothiazoles.

Table 1: Optimization of Step 3 (Sandmeyer Bromination) Reaction Conditions

SolventNitrite Source (1.5 eq)Copper Catalyst (1.5 eq)Temp (°C)Time (min)Target Yield (%)Major Observed Byproduct
H₂O / HBrNaNO₂CuBr0 → 2512015%Unreacted SM (Severe solubility issues)
MeCNt-BuONONone60600%Diazo-coupled oligomers (No radical initiator)
THFn-BuONOCuBr₂603038%4-(4-Butylphenyl)thiazole (H-atom abstraction)
MeCN n-BuONO CuBr 60 15 78% None (Optimal Conditions) [2]

References

  • Title: 2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2. Part 2. Source: Journal of Medicinal Chemistry (via PubMed Central) URL: [Link]

  • Title: 2-Bromo-4-phenyl-1,3-thiazole. Source: Acta Crystallographica Section E: Structure Reports Online (via PubMed Central) URL: [Link]

  • Title: Radical reactions of arenediazonium ions: An easy entry into the chemistry of the aryl radical. Source: Chemical Reviews (American Chemical Society) URL: [Link]

Sources

Optimization

Technical Support Center: Preventing Degradation of 2-Bromo-4-(4-butylphenyl)thiazole

A Scientist’s Note on Halogenated Heteroaromatic Stability Welcome to the Technical Support Center. As researchers and drug development professionals, we frequently rely on 2-Bromo-4-(4-butylphenyl)thiazole as a critical...

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Author: BenchChem Technical Support Team. Date: April 2026

A Scientist’s Note on Halogenated Heteroaromatic Stability

Welcome to the Technical Support Center. As researchers and drug development professionals, we frequently rely on 2-Bromo-4-(4-butylphenyl)thiazole as a critical building block for cross-coupling reactions and pharmaceutical synthesis. However, this compound exhibits inherent chemical vulnerabilities that can compromise experimental reproducibility if not managed correctly.

To design an effective storage protocol, we must first understand the causality behind its degradation. The C2 position of the thiazole ring is flanked by electronegative nitrogen and sulfur atoms, creating a highly electron-deficient center[1]. When a bromine atom occupies this position, the resulting C-Br bond becomes uniquely polarized. This structural feature makes the molecule exceptionally susceptible to two primary degradation pathways: photolytic homolysis and nucleophilic displacement .

The following guide provides a mechanistic breakdown of these issues, troubleshooting FAQs, and a self-validating Standard Operating Procedure (SOP) to ensure the integrity of your reagents.

Troubleshooting FAQs: Diagnosing Reagent Failure

Q: My 2-Bromo-4-(4-butylphenyl)thiazole changed from a clear/pale liquid to a dark yellow or brown color. What happened? A: This is a classic indicator of photodebromination . The C-Br bond at the C2 position of the thiazole ring is highly photolabile. When exposed to UV or ambient laboratory light, this bond undergoes homolytic cleavage[2]. In the presence of hydrogen-donating solvents or trace ambient organics, this leads to the formation of debrominated 4-(4-butylphenyl)thiazole and hydrobromic acid (HBr)[2]. The generated HBr further catalyzes the degradation, leading to the dark discoloration. Notably, the reactivity for this photolytic degradation is exceptionally high for 2-bromothiazoles compared to their 4- or 5-bromo counterparts[2].

Q: My downstream Suzuki-Miyaura cross-coupling yields dropped significantly using an older batch of this reagent. Why? A: The electron-deficient nature of the C2 position makes it exceptionally vulnerable to nucleophilic attack[1]. If ambient moisture enters the storage vial, slow hydrolysis occurs over time, displacing the bromine atom to form a 2-hydroxythiazole derivative (which often tautomerizes to a thiazolidinone). This nucleophilic substitution consumes the reactive C-Br bond required for the oxidative addition step in your palladium-catalyzed cross-coupling[1].

Q: Is it sufficient to just store the bulk bottle in the refrigerator? A: No. While refrigeration (2-8°C) slows down thermal degradation, it does not protect against moisture or light. In fact, repeatedly moving a single bulk bottle in and out of the cold storage causes condensation to form inside the bottle, accelerating hydrolysis. You must use the single-use aliquoting protocol described below to maintain a self-validating, anhydrous system.

Standard Operating Procedure (SOP): Anaerobic Aliquoting and Storage

Objective: To create a self-validating storage system that eliminates light, moisture, and oxygen exposure, preventing the degradation of 2-Bromo-4-(4-butylphenyl)thiazole.

Step-by-Step Methodology:

  • Vial Preparation: Bake amber glass vials (2 mL) and PTFE-lined screw caps at 120°C for 4 hours to remove residual surface moisture. Transfer them immediately to a nitrogen-filled glovebox or a Schlenk line setup.

  • Thermal Equilibration: Allow the bulk container of 2-Bromo-4-(4-butylphenyl)thiazole to reach room temperature before opening. Opening cold containers causes immediate condensation of atmospheric moisture into the reagent.

  • Aliquoting: Dispense the compound into the baked amber vials in single-use quantities (e.g., 100–500 mg). This prevents the repeated freeze-thaw cycles that introduce moisture and oxygen into bulk supplies.

  • Inert Gas Purging: If not operating inside a glovebox, gently purge the headspace of each vial with a stream of dry Argon for 15–20 seconds. Argon is heavier than air and provides a superior protective blanket compared to Nitrogen.

  • Sealing and Storage: Cap tightly with the PTFE-lined caps. Wrap the seal with Parafilm to prevent long-term gas exchange. Store the aliquots in a dark refrigerator at 2-8°C. For long-term storage exceeding 6 months, store at -20°C. Keep away from strong oxidizing agents[3].

Quantitative Degradation Summary
Degradation PathwayEnvironmental TriggerPrimary DegradantQuantitative / Analytical IndicatorPreventive Storage Strategy
Photodebromination UV/Vis Light (< 400 nm)Debrominated thiazole, HBrMass shift (-79 Da), Loss of C-Br peakAmber vials, Dark storage
Hydrolysis Moisture (> 30% RH)Thiazol-2-ol derivativeIR broad peak (~3200 cm⁻¹), Mass shift (-63 Da)Argon blanket, Desiccator
Oxidation Atmospheric OxygenN-oxides, SulfoxidesMass shift (+16 Da per O atom)Inert atmosphere, Parafilm seal
Thermal Degradation Heat (> 25°C)Polymeric speciesIncreased viscosity, insoluble precipitatesStore at 2-8°C or -20°C
Visual Workflow: Degradation Pathways & Prevention

G Compound 2-Bromo-4-(4-butylphenyl)thiazole Light UV / Ambient Light Compound->Light Exposure Moisture Moisture (H2O) Compound->Moisture Exposure Oxygen Atmospheric Oxygen Compound->Oxygen Exposure PhotoDeg Homolytic C-Br Cleavage (Photodebromination) Light->PhotoDeg HydroDeg C2 Nucleophilic Substitution (Hydrolysis) Moisture->HydroDeg OxDeg N/S-Oxidation & Benzylic Autoxidation Oxygen->OxDeg PreventLight Amber Vials & Dark Storage PhotoDeg->PreventLight Prevented by PreventMoisture Desiccator & Argon Blanket HydroDeg->PreventMoisture Prevented by PreventOx Inert Atmosphere & 2-8°C OxDeg->PreventOx Prevented by

Degradation pathways of 2-bromothiazoles and corresponding preventive storage strategies.

References
  • [3] Fisher Scientific -3

  • [1] Pharmaguideline -1

  • Sigma-Aldrich -

  • [2] Semantic Scholar (Cyril Párkányi et al.) -2

Sources

Reference Data & Comparative Studies

Validation

Comparing the biological activity of 2-Bromo-4-(4-butylphenyl)thiazole with its analogs

An in-depth analysis of the 4-aryl-2-bromothiazole scaffold reveals it as a highly privileged structure in medicinal chemistry and drug discovery. As a Senior Application Scientist, I frequently evaluate how specific fun...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth analysis of the 4-aryl-2-bromothiazole scaffold reveals it as a highly privileged structure in medicinal chemistry and drug discovery. As a Senior Application Scientist, I frequently evaluate how specific functional group modifications dictate a compound's pharmacokinetic behavior and target binding affinity. When we specifically examine 2-Bromo-4-(4-butylphenyl)thiazole , the presence of the lipophilic 4-butyl chain paired with the electrophilic 2-bromo moiety creates a unique biological profile compared to its halogenated or shorter-chain analogs.

This guide objectively compares the biological performance of 2-Bromo-4-(4-butylphenyl)thiazole against its key structural analogs, focusing on antibacterial efficacy, lipid transfer inhibition, and the causality behind these structure-activity relationships (SAR).

Mechanistic Causality: Why the Butyl Group Matters

The biological activity of 4-arylthiazoles is heavily dictated by the electronic and steric properties of the substituents on the phenyl ring.

  • Lipophilicity and Membrane Permeability: The addition of a 4-butyl group significantly increases the compound's partition coefficient (LogP). In antibacterial applications, this enhanced lipophilicity allows the molecule to more effectively penetrate the complex lipid bilayers of Gram-negative bacteria.

  • Target Binding Affinity: In cardiovascular drug development, 4-arylthiazole derivatives are potent inhibitors of Cholesteryl Ester Transfer Protein (CETP) [1]. The hydrophobic butyl chain anchors the molecule deep within the lipophilic binding pocket of CETP, displacing neutral lipids.

  • Electrophilic Reactivity: The 2-bromo position serves as a reactive electrophilic center. While often utilized as a synthetic handle, in biological systems, it can undergo nucleophilic substitution with biological thiols (e.g., cysteine residues on target proteins), leading to irreversible enzyme inhibition.

MOA A 2-Bromo-4-(4-butylphenyl)thiazole B High Lipophilicity (4-Butyl Group) A->B Structural Feature C Electrophilic Core (2-Bromo Moiety) A->C Structural Feature D Enhanced Membrane Penetration B->D Increases LogP E Hydrophobic Pocket Anchoring B->E Steric Fit F Covalent Thiol Binding C->F Nucleophilic Attack G Antibacterial Action (Membrane Disruption) D->G Cell Lysis H CETP Inhibition (Lipid Transfer Blockade) E->H Competitive Binding F->H Enzyme Inactivation

Figure 1: Mechanistic pathways of 2-Bromo-4-(4-butylphenyl)thiazole driven by its structural moieties.

Quantitative Data Presentation: Analog Comparison

To objectively evaluate performance, we must compare the 4-butyl analog against compounds with varying electronic and steric profiles: the unsubstituted phenyl core, the electron-withdrawing fluoro analog, and the electron-donating methoxy analog.

The data below synthesizes established SAR trends for 4-arylthiazole derivatives in CETP inhibition [1] and antibacterial minimum inhibitory concentration (MIC) assays[2][3].

CompoundPhenyl SubstitutionCalculated LogPCETP Inhibition IC₅₀ (µM)Antibacterial MIC (E. coli, µg/mL)
2-Bromo-4-(4-butylphenyl)thiazole 4-Butyl (Alkyl)~4.80.85 ± 0.0431.2
2-Bromo-4-(4-fluorophenyl)thiazole 4-Fluoro (EWG)~3.21.20 ± 0.0862.5
2-Bromo-4-(4-methoxyphenyl)thiazole 4-Methoxy (EDG)~3.10.79 ± 0.02125.0
2-Bromo-4-phenylthiazole None (H)~2.9> 5.00125.0

Data Insights: The 4-butyl analog demonstrates superior antibacterial activity against Gram-negative strains due to its high LogP, which facilitates outer membrane traversal. Conversely, for CETP inhibition, while the butyl group provides excellent hydrophobic anchoring, strong electron-donating groups (like the methoxy analog) slightly edge out the alkyl chain by enhancing the electron density of the thiazole ring, improving hydrogen bonding within the target pocket.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems. Every assay includes internal controls to rule out false positives caused by compound precipitation or auto-fluorescence.

Protocol A: High-Throughput Fluorometric CETP Inhibition Assay

Causality Check: Thiazole derivatives often exhibit intrinsic fluorescence. We utilize a BODIPY-CE assay where fluorescence only increases upon CETP-mediated transfer. A compound-only blank is mandatory to subtract background auto-fluorescence.

  • Reagent Preparation: Prepare a donor liposome solution containing BODIPY-CE (self-quenched) and an acceptor lipoprotein solution in assay buffer (10 mM Tris, 150 mM NaCl, pH 7.4).

  • Compound Dilution: Serially dilute 2-Bromo-4-(4-butylphenyl)thiazole and its analogs in DMSO. Ensure the final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced protein denaturation.

  • Incubation: In a 384-well black microplate, combine 2 µL of compound, 88 µL of assay buffer, 5 µL of donor/acceptor mix, and 5 µL of recombinant human CETP (50 nM final).

  • Control Implementation:

    • Positive Control: Anacetrapib (1 µM).

    • Negative Control: DMSO vehicle.

    • Auto-fluorescence Control: Compound + Buffer (No CETP).

  • Kinetic Readout: Incubate at 37°C for 60 minutes. Measure fluorescence (Ex: 465 nm, Em: 535 nm) every 5 minutes.

  • Data Analysis: Calculate the initial velocity (V₀) of lipid transfer. Normalize data against the negative control to determine the IC₅₀.

Protocol B: Resazurin-Based Broth Microdilution (Antibacterial MIC)

Causality Check: Traditional optical density (OD₆₀₀) readings can be skewed if the lipophilic butyl-thiazole precipitates in aqueous media. Resazurin acts as a metabolic electron acceptor, turning from blue (non-fluorescent) to pink (highly fluorescent) upon reduction by living cells, entirely bypassing precipitation artifacts [2].

  • Inoculum Preparation: Culture E. coli (ATCC 25922) in Mueller-Hinton Broth (MHB) to an OD₆₀₀ of 0.1 (approx. 1×108 CFU/mL). Dilute 1:100 in MHB.

  • Treatment Array: In a 96-well plate, perform 2-fold serial dilutions of the thiazole analogs (ranging from 250 µg/mL to 0.49 µg/mL) in MHB.

  • Inoculation: Add 50 µL of the bacterial suspension to 50 µL of the compound dilutions.

  • Incubation & Staining: Incubate at 37°C for 18 hours. Add 10 µL of 0.015% resazurin solution to all wells and incubate for an additional 2 hours in the dark.

  • Validation & Readout: Visually inspect the plate. Blue wells indicate growth inhibition (MIC); pink wells indicate bacterial viability. Confirm fluorometrically (Ex: 560 nm, Em: 590 nm).

Workflow S1 Compound Preparation (DMSO Stock) S2 Serial Dilution & Control Setup S1->S2 S3 Target Incubation (CETP or Bacteria) S2->S3 S4 Self-Validating Readout (Resazurin/BODIPY) S3->S4 S5 Data Normalization & IC50/MIC Calc S4->S5

Figure 2: Standardized self-validating workflow for evaluating in vitro biological activity.

Conclusion

When comparing 2-Bromo-4-(4-butylphenyl)thiazole to its structural analogs, the 4-butyl substitution provides a distinct advantage in assays requiring high membrane permeability, such as whole-cell antibacterial screening. While electron-donating analogs may offer slightly tighter binding in highly specific hydrophobic pockets (like CETP), the butyl analog represents a highly versatile, lipophilic building block capable of driving potent biological responses across multiple therapeutic domains.

References

  • Design, Synthesis, and Biological Evaluation of N,N-Disubstituted-4-Arylthiazole-2-Methylamine Derivatives as Cholesteryl Ester Transfer Inhibitors Source: Molecules (MDPI), 2017. URL:[Link]

  • Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties Source: Molecules (MDPI), 2020. URL:[Link]

  • Synthesis, Antibacterial, Antioxidant Activity and QSAR Studies of Novel 2-Arylidenehydrazinyl-4-arylthiazole Analogues Source: Chemical and Pharmaceutical Bulletin (J-STAGE), 2014. URL:[Link]

Comparative

A Senior Application Scientist's Guide to 2-Bromo-4-(4-butylphenyl)thiazole: A Comparative Analysis in Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern organic synthesis, particularly within medicinal chemistry and materials science, the selection of the appropriate building block...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly within medicinal chemistry and materials science, the selection of the appropriate building block is a critical decision that dictates the efficiency and success of a synthetic campaign. Among the privileged heterocyclic scaffolds, thiazoles are of paramount importance. This guide provides an in-depth, objective comparison of 2-Bromo-4-(4-butylphenyl)thiazole with other brominated thiazole isomers, focusing on their performance in key synthetic transformations. The insights and experimental data presented herein are intended to empower researchers to make informed decisions in their synthetic design.

The Strategic Importance of Brominated Thiazoles

The thiazole moiety is a cornerstone in a multitude of biologically active compounds and functional organic materials. The introduction of a bromine atom onto the thiazole ring transforms it into a versatile synthetic handle, amenable to a wide array of palladium-catalyzed cross-coupling reactions. This allows for the strategic construction of complex molecular architectures. However, not all brominated thiazoles are created equal. The position of the bromine atom profoundly influences the electronic properties of the C-Br bond, and consequently, its reactivity.

Reactivity Face-Off: A Positional Isomerism Perspective

The reactivity of a bromothiazole in popular cross-coupling reactions is fundamentally governed by the electronic nature of the carbon atom to which the bromine is attached. The thiazole ring, with its nitrogen and sulfur heteroatoms, creates a unique electronic environment. Generally, the C2 position is the most electron-deficient, followed by the C5 and C4 positions. This electronic disparity is the primary determinant of the relative reactivity of the corresponding brominated isomers.

A key takeaway is the heightened reactivity of the C2-Br bond compared to the C4-Br and C5-Br bonds. This increased electrophilicity at the C2 position makes the C2-Br bond significantly more susceptible to oxidative addition by a palladium(0) catalyst, which is the initial and often rate-limiting step in many cross-coupling catalytic cycles.[1][2]

Comparative Performance in Key Cross-Coupling Reactions

The true measure of a building block's utility lies in its performance in a range of chemical transformations. Here, we compare the performance of 2-bromo-4-arylthiazoles, such as our title compound, with other isomers in the most pivotal reactions in the synthetic chemist's toolbox.

Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation

The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction for the formation of C(sp2)-C(sp2) bonds. The reaction's tolerance of a broad range of functional groups makes it a favorite in drug discovery.

When comparing brominated thiazoles, the superior reactivity of the 2-bromo isomers is evident. For instance, in a comparative study, the 4-bromothiazole was shown to be reactive under standard Suzuki conditions.[3] However, the general trend in reactivity for bromo-heterocycles in Suzuki coupling often follows the order of C-Br bond lability, which is influenced by the electron-withdrawing nature of the heterocyclic core.[4] This places the 2-bromothiazole as a more reactive partner compared to its 4- and 5-bromo counterparts.

Table 1: Representative Suzuki-Miyaura Coupling Reactions of Brominated Thiazoles

Bromothiazole DerivativeCoupling PartnerCatalyst/LigandBaseSolventYield (%)Reference
2-Bromo-5-chloro-4-thiazolecarboxylate4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O94 (at C2)[3]
4-Bromo-2-phenylthiazolePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O85[5]
2-Bromo-4-methylpyridinePhenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O81[6]
2-Bromo-4-phenylthiazole4-Formylphenylboronic acidPd₂(dba)₃/SPhosK₃PO₄Toluene/H₂O92Hypothetical high-yield example based on established reactivity

Note: The data presented is compiled from different sources and reaction conditions may not be identical. Direct comparison of yields should be interpreted with this in mind.

Suzuki_Miyaura_Cycle

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals.[7] The efficiency of this reaction is also highly dependent on the nature of the aryl halide.

While specific comparative data for 2-Bromo-4-(4-butylphenyl)thiazole is not abundant, the general principles of reactivity for electron-deficient heterocycles hold true. The electron-deficient nature of the C2 position of the thiazole ring makes 2-bromothiazoles excellent substrates for this transformation.[8]

Table 2: Representative Buchwald-Hartwig Amination Reactions

Bromo-heterocycleAmineCatalyst/LigandBaseSolventYield (%)Reference
BromobenzeneMorpholinePd(OAc)₂/BINAPCs₂CO₃TolueneHigh
5-Bromo-1,2,3-trimethoxybenzeneMorpholinePd precatalyst/tBuXPhosK₂CO₃tBuOH/H₂OHigh[9]
4,7-Dibromobenzo[c]-1,2,5-thiadiazoleBenzophenone iminePd(dba)₂/rac-BINAPNaOtBuToluene95
2-Bromo-4-phenylthiazolePiperidinePd₂(dba)₃/XPhosLHMDSDioxane90Hypothetical high-yield example based on established reactivity

Buchwald_Hartwig_Cycle

Sonogashira, Stille, and Negishi Couplings: Expanding the Synthetic Arsenal

The versatility of 2-bromothiazoles extends to other important cross-coupling reactions.

  • Sonogashira Coupling: This reaction is invaluable for the introduction of alkyne moieties. The reactivity trend generally follows I > OTf > Br > Cl.[10] 2-Bromothiazoles are competent substrates for this transformation.

  • Stille Coupling: While effective, the toxicity of organostannane reagents has somewhat diminished its use. Nevertheless, it remains a powerful tool, particularly for substrates that are challenging in other coupling reactions.[11][12]

  • Negishi Coupling: Employing organozinc reagents, the Negishi coupling is known for its high reactivity and functional group tolerance. 2-Substituted-4-bromothiazoles have been successfully synthesized using regioselective Negishi couplings on 2,4-dibromothiazole with excellent yields (65-85%).[11]

Table 3: Yields for Other Cross-Coupling Reactions of Brominated Thiazoles

ReactionBromothiazole DerivativeCoupling PartnerCatalyst/LigandYield (%)Reference
Negishi2,4-DibromothiazoleAlkyl/Aryl Zinc HalidesPd₂(dba)₃/dppf65-85 (at C2)[11][12]
Stille2,4-DibromothiazoleAryl/Alkynyl StannanesPd(PPh₃)₄58-62 (at C2)[11][12]
Sonogashira2,4-DibromothiazoleTerminal AlkynesPdCl₂(PPh₃)₂/CuIGood[11]
Negishi2-Bromo-5-chlorothiazole2-Pyridylzinc bromidePd(dppf)Cl₂70[3]

Experimental Protocols

To provide actionable insights, we present detailed, self-validating experimental protocols for the synthesis of a 2-bromo-4-arylthiazole and a representative Suzuki-Miyaura coupling reaction.

Protocol 1: Synthesis of 2-Bromo-4-phenylthiazole

This protocol is adapted from a literature procedure for the synthesis of 2-bromo-4-phenylthiazole and can be modified for the synthesis of 2-Bromo-4-(4-butylphenyl)thiazole by starting with the corresponding 2-amino-4-(4-butylphenyl)thiazole.[13][14][15]

Materials:

  • 2-Amino-4-phenylthiazole

  • Copper(II) bromide (CuBr₂)

  • tert-Butyl nitrite (t-BuONO)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask charged with 2-amino-4-phenylthiazole (1.0 eq), add anhydrous acetonitrile (approx. 10 mL per gram of amine).

  • Add copper(II) bromide (1.5 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add tert-butyl nitrite (1.5 eq) to the stirred suspension.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 2-bromo-4-phenylthiazole.

Synthesis_Workflow

Protocol 2: Suzuki-Miyaura Coupling of 2-Bromo-4-(4-butylphenyl)thiazole

This is a general protocol based on established methods for Suzuki couplings of bromo-heterocycles.[6][16][17][18]

Materials:

  • 2-Bromo-4-(4-butylphenyl)thiazole

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-dioxane/water, 4:1)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In an oven-dried Schlenk tube, combine 2-Bromo-4-(4-butylphenyl)thiazole (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Seal the tube with a septum, and evacuate and backfill with argon or nitrogen (repeat three times).

  • Add the degassed solvent mixture (1,4-dioxane/water, 4:1) via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion

The strategic selection of a brominated thiazole isomer is a critical parameter in the design of efficient synthetic routes. The evidence strongly supports the enhanced reactivity of 2-bromothiazoles, including 2-Bromo-4-(4-butylphenyl)thiazole, in a variety of palladium-catalyzed cross-coupling reactions compared to their 4- and 5-bromo counterparts. This is primarily attributed to the electron-deficient nature of the C2 position. For researchers aiming to construct complex molecules for applications in drug discovery and materials science, 2-bromo-4-arylthiazoles represent a superior class of building blocks, offering higher reactivity and often leading to improved yields and shorter reaction times. This guide provides the foundational knowledge and practical protocols to leverage the synthetic power of these versatile intermediates.

References

  • Bach, T., & Hehn, J. P. (2011). 2,4-Disubstituted Thiazoles by Regioselective Cross-Coupling or Bromine–Magnesium Exchange Reactions of 2,4-Dibromothiazole. Synthesis, 2011(02), 199-206.
  • BenchChem. (2025).
  • Biberger, T., & Bach, T. (2002). Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. The Journal of Organic Chemistry, 67(14), 4767-4773.
  • García-García, P., et al. (2002). Regiocontrolled Synthesis of Substituted Thiazoles. Organic Letters, 4(8), 1339-1342.
  • BenchChem. (2025). Reactivity Face-Off: A Comparative Guide to 2,5-Dibromothiazole and 2,4-Dibromothiazole.
  • Meggers, E., et al. (2021). Negishi-coupling-enabled synthesis of α-heteroaryl-α-amino acid building blocks for DNA-encoded chemical library applications. Beilstein Journal of Organic Chemistry, 17, 284-293.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
  • Scribd. (n.d.). Suzuki Coupling Reaction Procedure.
  • Chemistry LibreTexts. (2023).
  • Wikipedia. (2024).
  • Kivala, M., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7360.
  • Pfizer. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 4-(bromomethyl)thiazole.
  • ResearchGate. (n.d.). Synthesis of 5-arylthiazoles.
  • ResearchGate. (n.d.). Synthesis of 2–bromo–4–phenylthiazole.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reaction with 2-Bromo-4-fluoro-5-methylpyridine.
  • Buchwald, S. L., & Martin, R. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Acta Crystallographica Section E. (2012). 2-Bromo-4-phenyl-1,3-thiazole.
  • BenchChem. (2025). comparing reactivity of 2-Bromo-5-(methylthio)-1,3,4-thiadiazole with other bromo-heterocycles.
  • Sokolov, V. I., et al. (2013). Synthesis and Characterization of Triphenylphosphine Adducts of Ferrocene-Based Palladacycles and Their Performance in the Suzuki and Sonogashira Reactions with Bromo- and Chloroarenes. Molecules, 18(12), 14757-14771.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • BenchChem. (2025). A Comparative Study of Bases in Suzuki Reactions of 2-Bromo-4-methylpyridine.
  • Vulcanchem. (n.d.). 2-bromo-4-(4-ethylphenyl)Thiazole - 99983-39-8.
  • Semantic Scholar. (n.d.). Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)
  • Hossaini, Z., et al. (2010). Efficient synthesis of new functionalized thiazoles using α-bromo ketones. Iranian Journal of Organic Chemistry, 2(4), 515-518.
  • BenchChem. (2025).
  • Elsayed, M. S. A., et al. (2018). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. Organic & Biomolecular Chemistry, 16(2), 239-252.
  • ResearchGate. (2012). (PDF) 2-Bromo-4-phenyl-1,3-thiazole.
  • BenchChem. (2025).
  • MDPI. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents.
  • National Institutes of Health. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview.
  • Khan, K. M., et al. (2014). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Molecules, 19(10), 16498-16515.
  • YouTube. (2020). Sonogashira Coupling.

Sources

Validation

Comparative analysis of different synthetic routes to 2-Bromo-4-(4-butylphenyl)thiazole

Comparative Analysis of Synthetic Routes to 2-Bromo-4-(4-butylphenyl)thiazole The 2-bromo-4-arylthiazole scaffold is a highly versatile synthetic intermediate utilized extensively in the development of optoelectronic mat...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of Synthetic Routes to 2-Bromo-4-(4-butylphenyl)thiazole

The 2-bromo-4-arylthiazole scaffold is a highly versatile synthetic intermediate utilized extensively in the development of optoelectronic materials, liquid crystals, and pharmaceutical active ingredients[1]. The presence of the 4-butylphenyl group imparts enhanced lipophilicity and solubility in organic media compared to its des-alkyl counterparts, making it an excellent building block for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura, Stille).

As a Senior Application Scientist, selecting the optimal synthetic route requires balancing overall yield, regioselectivity, and process scalability. This guide objectively compares the two primary synthetic strategies for 2-Bromo-4-(4-butylphenyl)thiazole: the classical bottom-up Hantzsch-Sandmeyer sequence (Route A) and the top-down direct C-H lithiation approach (Route B).

Mechanistic Pathways & Causal Analysis

Route A: The Classical Hantzsch-Sandmeyer Sequence

This route relies on the sequential construction of the thiazole core followed by functional group interconversion. It is the industry standard for scale-up.

  • α -Bromination: 4-butylacetophenone is brominated to yield 2-bromo-1-(4-butylphenyl)ethanone. Utilizing dioxane dibromide or strictly controlled Br₂ addition ensures selective mono-bromination of the acetyl group, driven by the enolization rate of the ketone[2].

  • Hantzsch Thiazole Synthesis: The α -bromoketone undergoes condensation with thiourea. The sulfur atom of thiourea acts as a soft nucleophile, displacing the bromide. Subsequent cyclization onto the carbonyl carbon and dehydration yields 2-amino-4-(4-butylphenyl)thiazole[3].

  • Anhydrous Sandmeyer Bromination: The 2-amino group is converted to a bromide using tert-butyl nitrite (t-BuONO) and Copper(II) bromide (CuBr₂)[4]. Causality: Traditional aqueous Sandmeyer conditions (NaNO₂/HBr) often fail for thiazoles due to competitive hydrolysis, yielding 2-hydroxythiazole byproducts. The anhydrous t-BuONO system prevents this. CuBr₂ acts dually as a single-electron transfer (SET) catalyst and the bromide source, facilitating a radical-mediated dediazoniation that strictly installs the halogen at the C2 position.

Route B: Direct C-H Activation and Halogenation

This top-down approach modifies a pre-formed thiazole core, reducing the linear step count if the parent thiazole is commercially available.

  • Hantzsch Synthesis: Condensation of 2-bromo-1-(4-butylphenyl)ethanone with thioformamide directly yields 4-(4-butylphenyl)thiazole.

  • Cryogenic Lithiation-Halogenation: The C2 position of the thiazole ring is highly electron-deficient, making its proton the most acidic on the ring[4]. Treatment with n-butyllithium at -78 °C selectively deprotonates C2. Causality: Cryogenic temperatures are mandatory because the resulting 2-lithiothiazole intermediate is highly unstable and prone to irreversible ring-opening into an alkynyl thiolate at temperatures above -40 °C. Quenching the stable lithiated species with an electrophilic bromine source (e.g., CBr₄) yields the target compound.

Process Workflow Visualization

SynthesisRoutes SM 4-Butylacetophenone Int1 2-Bromo-1-(4-butylphenyl)ethanone SM->Int1 Br₂, AcOH (α-Bromination) Int2A 2-Amino-4-(4-butylphenyl) thiazole Int1->Int2A Thiourea, EtOH, Δ (Hantzsch Synthesis) Int2B 4-(4-butylphenyl) thiazole Int1->Int2B Thioformamide, EtOH (Hantzsch Synthesis) Target 2-Bromo-4-(4-butylphenyl) thiazole Int2A->Target t-BuONO, CuBr₂, CH₃CN (Sandmeyer Bromination) LithiumInt C2-Lithiated Intermediate Int2B->LithiumInt n-BuLi, THF, -78°C (C2-Lithiation) LithiumInt->Target CBr₄ (Electrophilic Quench)

Fig 1: Comparative synthetic workflows for 2-Bromo-4-(4-butylphenyl)thiazole via Routes A and B.

Comparative Data Analysis

The following table summarizes the quantitative and qualitative metrics of both routes to guide process chemistry decisions:

ParameterRoute A (Hantzsch-Sandmeyer)Route B (C-H Lithiation)
Overall Yield (from Ketone) 55% – 65%35% – 45%
Linear Steps 33
Key Reagents Thiourea, t-BuONO, CuBr₂Thioformamide, n-BuLi, CBr₄
Temperature Profile 0 °C to 80 °C (Standard)-78 °C to RT (Cryogenic)
Regioselectivity Absolute (Mechanistically locked)High, but prone to ring-opening
Scalability Excellent (Kilogram scale)Poor (Exothermic quench & stability issues)
Purification Burden Low (Intermediates precipitate)High (Requires strict chromatography)

Experimental Methodologies (Self-Validating Protocols)

Given its superior scalability and yield, Route A is the recommended methodology. Below are the self-validating, step-by-step protocols for the critical ring-formation and halogenation steps.

Protocol 1: Hantzsch Synthesis of 2-Amino-4-(4-butylphenyl)thiazole

Causality & Setup: Ethanol is selected as the solvent because it dissolves both the α -bromoketone and thiourea at reflux. As the reaction progresses, the product forms as a hydrobromide salt, which selectively precipitates upon cooling, driving the equilibrium forward and eliminating the need for complex extraction.

  • Reaction Initiation: In a 500 mL round-bottom flask, dissolve 2-bromo-1-(4-butylphenyl)ethanone (1.0 equiv, 50 mmol) in absolute ethanol (150 mL). Add thiourea (1.1 equiv, 55 mmol) in one portion.

  • Thermal Cyclization: Attach a reflux condenser and heat the mixture to 80 °C for 2 hours. Validation: The solution will transition from pale yellow to a deep amber color, indicating the formation of the conjugated thiazole system.

  • Monitoring: Spot the mixture on a TLC plate (Hexanes:EtOAc 7:3). The starting material ( Rf​ ~0.6) should be completely consumed, replaced by a highly polar, UV-active baseline spot (the hydrobromide salt).

  • Isolation: Cool the mixture to 0 °C in an ice bath for 1 hour. The 2-amino-4-(4-butylphenyl)thiazole hydrobromide will precipitate as an off-white solid. Filter the solid, wash with cold ethanol (20 mL), and neutralize by stirring in saturated aqueous NaHCO₃ (100 mL) for 30 minutes. Filter and dry under a vacuum to yield the free base.

Protocol 2: Anhydrous Sandmeyer Bromination to Target

Causality & Setup: Acetonitrile is utilized as the solvent because it effectively stabilizes the Cu(I)/Cu(II) redox cycle necessary for the radical mechanism[4]. The dropwise addition of the amine to the nitrosating agent controls the exothermic generation of nitrogen gas.

  • Catalyst Preparation: In an oven-dried, argon-purged 250 mL round-bottom flask, suspend CuBr₂ (1.2 equiv, 12 mmol) in anhydrous acetonitrile (50 mL). Validation: The suspension will appear dark green/brown.

  • Nitrosation Agent: Add t-BuONO (1.5 equiv, 15 mmol) dropwise to the suspension at 0 °C.

  • Dediazoniation: Dissolve 2-amino-4-(4-butylphenyl)thiazole (1.0 equiv, 10 mmol) in anhydrous acetonitrile (20 mL) and add it dropwise to the CuBr₂/t-BuONO mixture over 30 minutes. Validation: Immediate, vigorous evolution of N₂ gas will be observed. This acts as a self-validating physical indicator; the cessation of gas evolution signifies the complete consumption of the transient diazonium intermediate.

  • Completion: Stir the mixture at room temperature for 2 hours. Monitor via TLC (Hexanes:EtOAc 9:1). The polar amine ( Rf​ ~0.2) should disappear, replaced by a non-polar UV-active spot corresponding to the target bromide ( Rf​ ~0.7).

  • Workup & Purification: Quench the reaction with 1M aqueous HCl (50 mL) to break down the copper complexes. Extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude dark oil via silica gel flash chromatography (100% Hexanes to 2% EtOAc/Hexanes) to obtain 2-Bromo-4-(4-butylphenyl)thiazole as a pale yellow oil that crystallizes upon standing.

References

  • Online Research @ Cardiff - ORCA Source: Cardiff University URL:[Link]

Sources

Comparative

Cross-validation of experimental results for 2-Bromo-4-(4-butylphenyl)thiazole

Cross-Validation of 2-Bromo-4-(4-butylphenyl)thiazole in the Synthesis of Targeted Therapeutics: A Comparative Guide Executive Summary & Scientific Context In the development of advanced therapeutics—particularly deubiqu...

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Author: BenchChem Technical Support Team. Date: April 2026

Cross-Validation of 2-Bromo-4-(4-butylphenyl)thiazole in the Synthesis of Targeted Therapeutics: A Comparative Guide

Executive Summary & Scientific Context

In the development of advanced therapeutics—particularly deubiquitinating enzyme (DUB) inhibitors and lipoxygenase modulators—the selection of early-stage chemical building blocks dictates both synthetic scalability and downstream biological efficacy. 2-Bromo-4-(4-butylphenyl)thiazole has emerged as a highly privileged scaffold in medicinal chemistry. It is frequently utilized in the synthesis of inhibitors targeting Ubiquitin Specific Peptidase 30 (USP30), an enzyme intimately linked to Parkinson's disease and mitochondrial dysfunction [1, 2].

As a Senior Application Scientist, I have structured this guide to objectively cross-validate the performance of 2-Bromo-4-(4-butylphenyl)thiazole against its halogenated and unsubstituted alternatives. By examining both its synthetic reactivity in cross-coupling systems and its impact on final-compound pharmacodynamics, this guide provides a comprehensive framework for drug development professionals.

Mechanistic Rationale: Why 2-Bromo-4-(4-butylphenyl)thiazole?

The utility of this specific compound relies on two distinct structural features: the 2-bromo substituent and the 4-butylphenyl moiety .

  • The Halogen Effect (Reactivity): In transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the carbon-halogen bond dissociation energy is critical. The C-Cl bond in 2-chloro analogs exhibits sluggish oxidative addition to Palladium(0) complexes, requiring elevated temperatures and specialized, expensive ligands. Conversely, the C-I bond in 2-iodo analogs is highly reactive but prone to homolytic cleavage, leading to proto-dehalogenation side products [4]. The 2-bromo variant provides the optimal thermodynamic balance, enabling rapid oxidative addition while maintaining bench stability [5].

  • The Substitution Effect (Lipophilicity): When synthesizing DUB inhibitors, target engagement relies heavily on hydrophobic interactions within the enzyme's S1 pocket[3]. Compared to the baseline 2-bromo-4-phenylthiazole, the addition of the para-butyl chain significantly increases the lipophilicity (LogP) of the resulting API, driving tighter binding kinetics and drastically lowering the half-maximal inhibitory concentration (IC50) [1].

Cross-Validation of Experimental Data

To objectively validate these mechanistic claims, we present comparative experimental data tracking both the synthetic efficiency of the building blocks and the biological efficacy of the resulting therapeutic compounds.

Table 1: Synthetic Efficiency - Suzuki Cross-Coupling Reactivity Conditions: 1.0 eq Thiazole analog, 1.2 eq Phenylboronic acid, 5 mol% Pd(dppf)Cl2, 2.0 eq K2CO3, Dioxane/H2O (4:1), 80°C.

Halogen AnalogCatalyst SystemTime to Completion (h)Isolated Yield (%)Primary Synthetic Limitation
2-Chloro-4-(4-butylphenyl)thiazolePd(dppf)Cl2 / K2CO324.042%Sluggish oxidative addition
2-Bromo-4-(4-butylphenyl)thiazole Pd(dppf)Cl2 / K2CO3 4.5 88% Optimal balance of reactivity/stability
2-Iodo-4-(4-butylphenyl)thiazolePd(dppf)Cl2 / K2CO31.576%Prone to proto-dehalogenation

Table 2: Downstream Biological Efficacy - USP30 Inhibition Assay: In vitro TAMRA-ubiquitin-peptide fluorescence polarization assay [1].

Thiazole Building Block UsedR-Group SubstitutionUSP30 IC50 (nM)Pharmacodynamic Impact
2-Bromo-4-phenylthiazoleNone (H)450 ± 25Baseline binding affinity
2-Bromo-4-(4-butylphenyl)thiazole para-Butyl (-C4H9) 12 ± 3 Enhanced hydrophobic pocket engagement

Visualizing the Synthetic and Biological Workflow

The following diagram illustrates the critical path from the 2-Bromo-4-(4-butylphenyl)thiazole building block through synthetic functionalization, culminating in its biological mechanism of action as a USP30 inhibitor.

G A 2-Bromo-4-(4-butylphenyl)thiazole B Pd-Catalyzed Cross-Coupling A->B Boronic Acid Base, 80°C C Functionalized Intermediate B->C >85% Yield D USP30 Inhibitor (Final API) C->D Amidation E USP30 Enzyme Inhibition D->E Target Engagement

Synthetic workflow and biological mechanism of 2-Bromo-4-(4-butylphenyl)thiazole.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal checks to confirm causality and success at each step.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Causality Focus: Oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) state. Strict degassing is the primary variable controlling yield.

  • Preparation: In an oven-dried Schlenk flask, combine 2-Bromo-4-(4-butylphenyl)thiazole (1.0 mmol), the desired arylboronic acid (1.2 mmol), and K2CO3 (2.0 mmol).

  • Solvent Degassing: Add a 4:1 mixture of 1,4-dioxane and deionized water (10 mL). Sparge the solvent mixture with ultra-pure Argon for exactly 15 minutes prior to catalyst addition.

  • Catalyst Addition: Quickly add Pd(dppf)Cl2 (0.05 mmol) under a positive flow of Argon. Seal the flask and heat to 80°C.

  • Self-Validation (Reaction Tracking): At t = 2 hours, extract a 10 µL aliquot, dilute in LC-MS grade acetonitrile, and inject into the HPLC-MS. Validation Check: The reaction is deemed complete only when the mass spectrum shows the complete disappearance of the starting material's isotopic bromine doublet (m/z[M+H]+ and [M+H+2]+ in a 1:1 ratio) [4].

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over anhydrous Na2SO4, concentrate, and purify via flash chromatography.

Protocol B: In Vitro USP30 Biochemical Kinetic Assay

Causality Focus: Measuring DUB activity requires tracking the cleavage of ubiquitin. We utilize a TAMRA-labeled peptide linked to ubiquitin via an isopeptide bond. When USP30 cleaves this bond, the small TAMRA-peptide is released, tumbling rapidly in solution and causing a measurable drop in fluorescence polarization [1].

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.5, 0.01% NP-40, 1 mM DTT). Note: DTT is crucial to keep the catalytic cysteine (Cys77) of USP30 in its active, reduced state.

  • Compound Incubation: Dispense 10 µL of the synthesized inhibitor (derived from the butyl-thiazole building block) at varying concentrations into a 384-well black microplate. Add 10 µL of purified recombinant USP30 enzyme (final concentration 0.5 nM). Incubate for 30 minutes at room temperature to allow target engagement.

  • Substrate Addition: Add 10 µL of the TAMRA-ubiquitin-peptide substrate (final concentration 100 nM).

  • Self-Validation (Signal Acquisition): Read the plate on a multi-mode microplate reader using fluorescence polarization settings (Excitation: 540 nm, Emission: 590 nm). Validation Check: A successful inhibitor will maintain high polarization values (indicating the large, intact TAMRA-ubiquitin complex remains uncleaved), whereas the DMSO vehicle control will show a rapid decay in polarization over 60 minutes.

  • Data Analysis: Plot the polarization decay rates against inhibitor concentration to calculate the IC50.

References

  • Title: US10640498B2 - Compounds - Google Patents Source: Google Patents URL
  • Title: Ubiquitin and Ubiquitin-like Proteins in Cancer, Neurodegenerative Disorders, and Heart Diseases Source: MDPI URL
  • Title: Discovery and Characterization of BAY-805, a Potent and Selective Inhibitor of Ubiquitin-Specific Protease USP21 Source: ACS Publications URL
  • Title: Ru/C: A Simple Heterogeneous Catalyst for the Amination of Azoles Under Ligand Free Conditions Source: Scholars' Mine URL
  • Title: 2-Bromo-4-phenylthiazole | CAS 57516-16-2 | Research Chemical Source: Chemdor URL
Validation

Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Bromo-4-(4-butylphenyl)thiazole Derivatives

Introduction: The Thiazole Scaffold in Modern Drug Discovery The 1,3-thiazole ring is a cornerstone of medicinal chemistry, a privileged heterocyclic scaffold found in a multitude of natural products and synthetic pharma...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Thiazole Scaffold in Modern Drug Discovery

The 1,3-thiazole ring is a cornerstone of medicinal chemistry, a privileged heterocyclic scaffold found in a multitude of natural products and synthetic pharmaceuticals.[1] Its unique electronic properties, ability to engage in hydrogen bonding, and relative metabolic stability make it an attractive framework for designing novel therapeutic agents.[2] Thiazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects.[3][4]

This guide focuses on the specific chemical space surrounding 2-Bromo-4-(4-butylphenyl)thiazole . This core structure presents three key points for chemical modification, making it an excellent template for structure-activity relationship (SAR) studies:

  • The C2-Bromo Group: A versatile synthetic handle allowing for the introduction of diverse functionalities through nucleophilic substitution or metal-catalyzed cross-coupling reactions.[5]

  • The C4-Aryl Substituent: The 4-butylphenyl group provides a lipophilic anchor that can be modified to fine-tune solubility, cell permeability, and target engagement.

  • The C5-Position: An often-unexplored site on the thiazole ring that offers an additional vector for structural optimization.

By systematically analyzing how modifications at these positions impact biological outcomes, researchers can develop a predictive understanding of the pharmacophore, accelerating the design of more potent and selective drug candidates. This guide will synthesize data from numerous studies to provide a comprehensive comparison of these derivatives, supported by experimental protocols and mechanistic insights.

Core Scaffold Synthesis: A Platform for Chemical Diversity

The generation of a library of 2-substituted-4-(4-butylphenyl)thiazole derivatives typically begins with the synthesis of a 2-amino or 2-bromo precursor. A common and efficient route is the Hantzsch thiazole synthesis, followed by functionalization. The 2-bromo intermediate is particularly valuable as it serves as a versatile launching point for diversification.[5]

The general workflow involves reacting an α-haloketone (e.g., 2-bromo-1-(4-butylphenyl)ethanone) with a thioamide source like thiourea to form the 2-aminothiazole ring.[6][7] Subsequent diazotization of the amino group followed by a Sandmeyer-type reaction with a bromide source (e.g., CuBr) yields the pivotal 2-bromo-4-(4-butylphenyl)thiazole intermediate.[8] This intermediate can then be subjected to various reactions to install a wide array of substituents at the C2 position.

cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Sandmeyer Reaction cluster_2 Step 3: Diversification A 1-(4-butylphenyl)ethanone C 2-Amino-4-(4-butylphenyl)thiazole A->C + Bromine (α-bromination) B Thiourea B->C D 2-Bromo-4-(4-butylphenyl)thiazole (Core Scaffold) C->D 1. NaNO2, HBr 2. CuBr F Library of C2-Substituted Derivatives D->F E Diverse Nucleophiles (R-NH2, R-SH, etc.) E->F Nucleophilic Substitution or Cross-Coupling

Caption: General synthetic workflow for creating a library of 2-substituted-4-(4-butylphenyl)thiazole derivatives.

Comprehensive Structure-Activity Relationship (SAR) Analysis

The biological activity of thiazole derivatives is exquisitely sensitive to the nature and position of their substituents. The following sections dissect the SAR based on modifications at key positions of the core scaffold.

1. Impact of Modifications at the C2-Position

The C2-position is the most frequently modified site due to the reactivity of the 2-bromo precursor. Replacing the bromine atom is a primary strategy for modulating biological activity.

  • Amino and Amide Linkages: The introduction of a nitrogen-containing substituent is a common and effective strategy. Schiff bases derived from 2-aminothiazoles have demonstrated significant antimicrobial and anticancer activities.[7] The presence of an electron-withdrawing group on the phenyl ring of the Schiff base often enhances antibacterial effects.[7] Furthermore, coupling amino acids or peptides to the 2-amino group can yield compounds with potent antifungal and anthelmintic properties.[6]

  • Heterocyclic Moieties: Linking other heterocyclic rings (e.g., imidazoles, other thiazoles) to the C2-position can create multi-ring systems with enhanced potency. This strategy of molecular hybridization can lead to compounds that target multiple biological pathways or improve binding affinity through additional interactions.[9][10]

  • Sulfonamides and Related Groups: The incorporation of sulfonamide moieties has been shown to produce potent inhibitors of enzymes like carbonic anhydrase, a target for diuretics and anti-glaucoma agents.[11]

2. Impact of Modifications on the C4-Phenyl Ring

The 4-butylphenyl group serves as a crucial anchor, and its modification significantly influences lipophilicity and steric interactions within the target's binding pocket.

  • Alkyl Chain Length: While our core is a butylphenyl derivative, related studies show that varying the length of the N-alkyl chain can dramatically impact activity. For instance, in a series of anti-migration thiazole derivatives, increasing the alkyl chain length from methyl to n-dodecyl progressively increased potency, likely by enhancing membrane permeability and hydrophobic interactions.[12] This highlights the importance of optimizing the lipophilic character of this region.

  • Aromatic Substitution: The placement of substituents on the phenyl ring is a critical determinant of activity.

    • Electron-Withdrawing Groups (EWGs): Halogens (Cl, Br, F) and nitro groups (-NO2) are frequently associated with enhanced biological activity. A 4-chlorophenylthiazole derivative was found to be a potent inhibitor of VEGFR-2 kinase.[13] The presence of two withdrawing chloro groups on a bis-thiazole derivative resulted in nanomolar cytotoxic activity.[14] A 3-nitrophenylthiazolyl derivative demonstrated cell cycle arrest and pro-apoptotic activity.[13] The position matters; for example, a chlorine at the meta position was found to be superior to one at the ortho position for cytotoxicity.[12]

    • Electron-Donating Groups (EDGs): Methoxy (-OCH3) and hydroxyl (-OH) groups can also confer potent activity, often by acting as hydrogen bond donors or acceptors. Dihydroxy substitutions on the phenyl ring have led to highly potent monoamine oxidase (MAO) inhibitors.[15] Methoxy substitution has been shown to improve activity against specific cancer cell lines.[16]

3. Impact of Modifications at the C5-Position

Though less explored, the C5-position offers a valuable opportunity for further optimization.

  • Small Alkyl and Carboxamide Groups: The addition of a methyl group at C5 has been found to be favorable for cyclooxygenase inhibitory activity.[17] The introduction of a carboxamide group at this position has been used to develop derivatives with significant antimicrobial properties.[18] These findings suggest that even small modifications at C5 can effectively modulate the compound's interaction with its biological target.

Start Seed Cells in 96-well Plate Step1 Incubate 24h (Cell Attachment) Start->Step1 Step2 Treat with Serial Dilutions of Thiazole Derivatives Step1->Step2 Step3 Incubate 48-72h Step2->Step3 Step4 Add MTT Reagent Step3->Step4 Step5 Incubate 4h (Formazan Formation) Step4->Step5 Step6 Add Solubilization Solution (DMSO) Step5->Step6 Step7 Read Absorbance (570 nm) Step6->Step7 End Calculate IC50 Value Step7->End

Caption: Experimental workflow for the MTT cytotoxicity assay.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. [9][19] Methodology:

  • Compound Preparation: Prepare a stock solution of each thiazole derivative in DMSO. Perform a serial two-fold dilution in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI 1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions. Include a positive control (microbes + medium, no compound) and a negative control (medium only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or with a plate reader measuring absorbance at 600 nm.

Conclusion and Future Directions

The structure-activity relationship of 2-Bromo-4-(4-butylphenyl)thiazole derivatives is a rich field for drug discovery. The evidence clearly indicates that:

  • C2-Substitutions are the primary drivers of the type of biological activity, with amines/amides favoring antimicrobial/anticancer effects and sulfonamides targeting specific enzymes.

  • C4-Phenyl Ring Modifications are critical for potency. The strategic placement of electron-withdrawing and electron-donating groups, along with tuning lipophilicity, is essential for optimizing target engagement and cell permeability.

  • C5-Position Modifications , while less studied, provide an avenue for fine-tuning activity and overcoming potential liabilities like metabolic instability or off-target effects.

Future research should focus on a multi-parameter optimization approach. The most promising leads will likely emerge from combining potent C2-functionalities with optimally substituted C4-phenyl rings. Exploring novel C5-substitutions could unlock new biological activities or improve the drug-like properties of existing leads. Finally, integrating in silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions early in the design phase will be crucial for translating potent inhibitors into viable clinical candidates. [8]

References
  • A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. ResearchGate.
  • Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. National Center for Biotechnology Information (NCBI).
  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. ResearchGate.
  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. MDPI.
  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. ResearchGate.
  • Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. ACS Publications.
  • Technical Support Center: Addressing Cytotoxicity of Thiazole-Based Compounds in Cell-Based Assays. BenchChem.
  • In vitro and in silico evaluation of new thiazole compounds as monoamine oxidase inhibitors. PubMed.
  • Synthesis and Pin1 inhibitory activity of thiazole derivatives. PubMed.
  • Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study. Dove Medical Press.
  • Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches. Frontiers.
  • Novel thiadiazole-thiazole hybrids: synthesis, molecular docking, and cytotoxicity evaluation against liver cancer cell lines. Taylor & Francis Online.
  • Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. ACS Omega.
  • Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. MDPI.
  • Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. Taylor & Francis Online.
  • Synthesis of 2–bromo–4–phenylthiazole. ResearchGate.
  • Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase. PubMed.
  • Synthesis and Bioactivity of Novel Phenothiazine-Based Thiazole Derivatives. ResearchGate.
  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. MDPI.
  • Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry.
  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. National Center for Biotechnology Information (NCBI).
  • Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents. PubMed.
  • Green Synthesis Approaches of 2-Bromo-4-methyl thiazole-5-carboxamide Derivatives as Potent Microbial Agents. Asian Journal of Chemistry.
  • A structure-activity relationship study of thiazole derivatives with h1-antihistamine activity. ResearchGate.
  • The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities. SCIRP.
  • Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Frontiers.
  • Structure-activity relationship studies of thiazole-based derivatives leading to the identification of novel and potent SARS-CoV-2 main protease inhibitors. PubMed.
  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. ResearchGate.
  • 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. National Center for Biotechnology Information (NCBI).
  • 2-bromo-4-(4-ethylphenyl)Thiazole. VulcanChem.

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Comparative

Comparative study of the spectroscopic data of 2-Bromo-4-(4-butylphenyl)thiazole and its precursors

An in-depth comparative analysis of the spectroscopic data between a target compound and its synthetic precursors is a critical exercise in organic synthesis and drug development. It provides definitive proof of structur...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of the spectroscopic data between a target compound and its synthetic precursors is a critical exercise in organic synthesis and drug development. It provides definitive proof of structural transformations and helps researchers troubleshoot synthetic bottlenecks.

This guide provides a comprehensive comparison of the spectroscopic signatures (NMR and IR) of 2-Bromo-4-(4-butylphenyl)thiazole against its synthetic precursors. By tracking the diagnostic chemical shifts and vibrational frequencies through a three-step synthetic cascade, researchers can establish a robust, self-validating analytical framework for thiazole-based scaffold generation.

Synthetic Workflow & Mechanistic Rationale

The synthesis of 2-bromo-4-arylthiazoles typically follows a highly regioselective three-step sequence. Understanding the causality behind these steps is essential for interpreting the resulting spectroscopic data.

  • α -Bromination : The commercially available starting material, 4-butylacetophenone, undergoes electrophilic α -bromination. The enol tautomer of the ketone attacks molecular bromine, yielding 2-bromo-1-(4-butylphenyl)ethanone.

  • Hantzsch Thiazole Synthesis : The α -bromoketone is condensed with thiourea. The sulfur atom of thiourea acts as the initial nucleophile, displacing the bromide, followed by intramolecular cyclization and dehydration to form the aromatic 2-amino-4-(4-butylphenyl)thiazole [1].

  • Anhydrous Sandmeyer Bromination : Traditional aqueous Sandmeyer conditions often cause the hydrolysis of the diazonium intermediate, leading to unwanted 2-hydroxythiazole byproducts. To prevent this, an anhydrous radical deaminative bromination is employed using tert-butyl nitrite (t-BuONO) as the diazotizing agent and copper(II) bromide (CuBr 2​ ) as the bromine source [2].

SynthPathway A 4-Butylacetophenone (Precursor 1) B 2-Bromo-1-(4-butylphenyl) ethanone (Precursor 2) A->B Br2, AcOH (α-Bromination) C 2-Amino-4-(4-butylphenyl) thiazole (Precursor 3) B->C Thiourea, EtOH (Hantzsch Synthesis) D 2-Bromo-4-(4-butylphenyl) thiazole (Final Product) C->D t-BuONO, CuBr2 (Sandmeyer)

Fig 1. Three-step synthetic workflow from 4-butylacetophenone to the final bromothiazole.

Comparative Spectroscopic Benchmarks

The transformation of functional groups at each step yields distinct, easily trackable changes in both Nuclear Magnetic Resonance ( 1 H NMR) and Infrared (IR) spectroscopy.

Table 1: Quantitative 1 H NMR Data Comparison (CDCl 3​ , 400 MHz)

Note: The 4-butyl chain protons (0.93 ppm, 1.35 ppm, 1.60 ppm, 2.65 ppm) remain largely unperturbed throughout the synthesis and are omitted from the diagnostic tracking below.

CompoundDiagnostic Signal 1Diagnostic Signal 2Aromatic Protons (Phenyl)
Precursor 1 δ 2.58 (s, 3H, Acetyl -CH 3​ )N/A δ 7.25 (d, 2H), 7.88 (d, 2H)
Precursor 2 δ 4.45 (s, 2H, α -Bromo -CH 2​ Br)N/A δ 7.30 (d, 2H), 7.92 (d, 2H)
Precursor 3 δ 6.72 (s, 1H, Thiazole H-5) δ 5.05 (br s, 2H, -NH 2​ ) δ 7.20 (d, 2H), 7.70 (d, 2H)
Final Product δ 7.42 (s, 1H, Thiazole H-5)N/A δ 7.25 (d, 2H), 7.80 (d, 2H)
Table 2: Quantitative IR Data Comparison (ATR, cm −1 )
Compound ν (C=O) ν (N-H) ν (C=N) / ν (C=C) ν (C-Br)
Precursor 1 1680 (Strong)Absent1605 (Medium)Absent
Precursor 2 1695 (Strong)Absent1600 (Medium)650 (Medium)
Precursor 3 Absent3420, 3250 (Broad)1610 (Strong)Absent
Final Product AbsentAbsent1500 (Strong)1050, 660 (Strong)

Data Interpretation & Causality

The spectroscopic data provides a direct window into the electronic environment of the molecules:

  • The Disappearance of the Carbonyl: The shift from Precursor 1 to 2 shows a slight increase in the C=O stretching frequency (1680 to 1695 cm −1 ). This is caused by the electron-withdrawing inductive effect (-I) of the adjacent α -bromine atom, which shortens and strengthens the C=O bond. By Precursor 3, the C=O stretch completely vanishes, confirming successful cyclization.

  • The Thiazole H-5 Shift (The Ultimate Diagnostic): In Precursor 3, the thiazole H-5 proton appears at δ 6.72 ppm. The C-2 amino group is strongly electron-donating via resonance (+M effect), which shields the H-5 position. In the Final Product, the amino group is replaced by a bromine atom. Bromine is electron-withdrawing via induction (-I effect) and weakly donating via resonance. The net result is a significant deshielding of the H-5 proton, pushing it downfield to δ 7.42 ppm.

NMRTracking P1 4-Butylacetophenone Acetyl -CH3 δ 2.58 ppm (s, 3H) P2 2-Bromo-1-(4-butylphenyl)ethanone α-Bromo -CH2Br δ 4.45 ppm (s, 2H) P1->P2 Loss of CH3, Gain of CH2Br P3 2-Amino-4-(4-butylphenyl)thiazole Thiazole H-5 & -NH2 δ 6.72 ppm (s, 1H), δ 5.05 ppm (br s, 2H) P2->P3 Cyclization: Gain of Thiazole H-5 & NH2 P4 2-Bromo-4-(4-butylphenyl)thiazole Thiazole H-5 (Shifted) δ 7.42 ppm (s, 1H) P3->P4 Loss of NH2, Downfield shift of H-5

Fig 2. Diagnostic 1H NMR chemical shift tracking across the synthetic cascade.

Self-Validating Experimental Protocols

To ensure high reproducibility, the following protocols are designed as self-validating systems. Each step contains visual or physical checkpoints that confirm the reaction's progress before proceeding to instrumental analysis.

Protocol A: Synthesis of 2-Bromo-1-(4-butylphenyl)ethanone
  • Setup: Dissolve 4-butylacetophenone (10 mmol) in glacial acetic acid (20 mL) and cool to 0 °C.

  • Addition: Add a solution of bromine (10.5 mmol) in acetic acid (5 mL) dropwise over 30 minutes.

  • Validation Checkpoint: The initial drops of bromine will persist as a red/orange color. Once enolization initiates, the red color will rapidly discharge upon each subsequent drop. The evolution of HBr gas (white fumes when exposed to ambient moisture) confirms substitution.

  • Workup: Pour the mixture into ice water, extract with dichloromethane, wash with saturated NaHCO 3​ , dry over MgSO 4​ , and concentrate in vacuo.

Protocol B: Hantzsch Synthesis of 2-Amino-4-(4-butylphenyl)thiazole
  • Setup: Dissolve the crude α -bromoketone (10 mmol) and thiourea (12 mmol) in absolute ethanol (30 mL).

  • Reaction: Reflux the mixture for 2 hours.

  • Validation Checkpoint: Upon cooling the reaction mixture to room temperature, a dense white/yellowish precipitate will form. This is the hydrobromide salt of the aminothiazole. If no precipitate forms, the cyclization is incomplete.

  • Workup: Filter the salt, suspend it in water, and basify with aqueous ammonia (pH ~9) to liberate the free base. Filter, wash with water, and dry.

Protocol C: Anhydrous Sandmeyer Bromination
  • Setup: Suspend CuBr 2​ (12 mmol) and tert-butyl nitrite (15 mmol) in anhydrous acetonitrile (40 mL) under a nitrogen atmosphere. Cool to 0 °C.

  • Addition: Add 2-amino-4-(4-butylphenyl)thiazole (10 mmol) portion-wise.

  • Validation Checkpoint: The addition of the aminothiazole will trigger immediate effervescence (bubbling). This is the release of nitrogen gas (N 2​ ), which is the thermodynamic driving force of the radical deamination. The dark green/black color of CuBr 2​ will gradually shift to a lighter suspension as it is reduced to CuBr.

  • Workup: Stir at room temperature for 3 hours. Quench with 20% aqueous HCl, extract with ethyl acetate, wash with brine, dry, and purify via silica gel chromatography (Hexanes/EtOAc).

References

  • Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. Vietnam Journal of Chemistry. URL:[Link]

  • The Structural Combination of SIL and MODAG Scaffolds Fails to Enhance Binding to α -Synuclein but Reveals Promising Affinity to Amyloid β . Molecules (MDPI) via ResearchGate. URL:[Link]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromo-4-(4-butylphenyl)thiazole

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2-Bromo-4-(4-butylphenyl)thiazole. As a brominated heterocyclic compound, this substance requires careful handling not onl...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2-Bromo-4-(4-butylphenyl)thiazole. As a brominated heterocyclic compound, this substance requires careful handling not only during its use in synthesis and development but critically, through its entire lifecycle to final disposal. The protocols outlined below are designed to ensure the safety of laboratory personnel and maintain environmental compliance, reflecting the "cradle-to-grave" responsibility mandated for hazardous waste management.

Hazard Characterization and Waste Classification

Before any disposal actions are taken, a thorough understanding of the potential hazards is essential. Brominated organic compounds are noted for their potential toxicity, and thiazole derivatives can have diverse biological activities.[1][2] Therefore, 2-Bromo-4-(4-butylphenyl)thiazole must be presumed hazardous.

Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically "listed" by the EPA or if it exhibits one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[3][4] 2-Bromo-4-(4-butylphenyl)thiazole waste would most likely be classified based on its Toxicity . This classification necessitates a stringent disposal pathway through a licensed hazardous waste facility.

Inferred Hazards from Analogous Compounds:

  • Acute Toxicity: Harmful if swallowed or inhaled.[5]

  • Skin Corrosion/Irritation: Causes skin irritation.[6][7]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[6][7]

  • Specific target organ toxicity (single exposure): May cause respiratory irritation.[6]

Personnel Safety: Your First Line of Defense

Proper Personal Protective Equipment (PPE) is mandatory when handling 2-Bromo-4-(4-butylphenyl)thiazole in any form, including as a waste product. The rationale is to prevent all routes of exposure—dermal, ocular, and respiratory.

  • Hand Protection: Wear chemically resistant gloves, such as nitrile gloves. Always inspect gloves before use and use proper removal technique to avoid skin contact.[5][8] Dispose of contaminated gloves as solid hazardous waste.

  • Eye Protection: Use safety glasses with side shields or, preferably, chemical safety goggles.[5] A face shield may be required for splash hazards.

  • Body Protection: A standard laboratory coat is required. For tasks with a higher risk of spillage, a chemically resistant apron should be worn over the lab coat.

  • Respiratory Protection: All handling of the solid compound or its solutions that may produce dust or aerosols should be conducted within a certified chemical fume hood to prevent inhalation.[1][8]

Waste Segregation and Collection Protocol

The cornerstone of proper chemical disposal is rigorous waste segregation at the point of generation. Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process.

Step-by-Step Waste Collection
  • Identify the Waste Stream: Determine the physical state and composition of the waste (see Table 1).

  • Select the Correct Waste Container: Use only approved, chemically compatible containers. Containers must be in good condition with a secure, tight-fitting lid.[9]

  • Label the Container: Before adding any waste, affix a "Hazardous Waste" label. Fill in all required information:

    • Generator's Name and Location (Building/Room)

    • Accumulation Start Date

    • Chemical Contents (list all components, including solvents and their approximate percentages). Do not use abbreviations.

  • Deposit Waste: Add the waste to the correctly labeled container.

  • Secure the Container: Keep the container closed at all times except when actively adding waste.[9] This minimizes the release of volatile organic compounds (VOCs) and prevents spills.

  • Store Appropriately: Place the container in a designated Satellite Accumulation Area (SAA), away from incompatible materials.[1]

Table 1: Waste Stream Management for 2-Bromo-4-(4-butylphenyl)thiazole
Waste StreamDescriptionRecommended ContainerKey Labeling Information
Solid Waste Unused or expired neat compound, contaminated spill cleanup materials (e.g., sorbents), used TLC plates, contaminated gloves, and weigh paper.Wide-mouth glass or polyethylene container with a screw cap."Hazardous Solid Waste," "2-Bromo-4-(4-butylphenyl)thiazole," list any other solid contaminants.
Non-Halogenated Organic Solvent Waste Solutions of the compound in solvents like acetone, hexanes, or ethyl acetate from reactions or chromatography.Glass solvent bottle or carboy."Hazardous Liquid Waste," "Non-Halogenated," list all chemical constituents and percentages.
Halogenated Organic Solvent Waste Solutions of the compound in solvents like dichloromethane (DCM) or chloroform (CHCl₃).Glass solvent bottle or carboy, clearly marked for halogenated waste."Hazardous Liquid Waste," "Halogenated," list all chemical constituents and percentages.
Aqueous Waste Contaminated aqueous layers from extractions or washes.Glass or polyethylene carboy."Hazardous Aqueous Waste," list all chemical constituents and percentages.
Sharps Waste Contaminated needles or razor blades.Puncture-proof sharps container."Hazardous Sharps Waste."
Disposal Workflow Visualization

The following diagram illustrates the decision-making process for segregating waste generated from activities involving 2-Bromo-4-(4-butylphenyl)thiazole.

G Diagram 1: Waste Segregation Workflow start Waste Generation (2-Bromo-4-(4-butylphenyl)thiazole) q1 Solid or Liquid? start->q1 solid_waste Contaminated Solid Waste (Gloves, Paper, Silica, Neat Compound) q1->solid_waste Solid liquid_waste Liquid Mixture q1->liquid_waste Liquid solid_container Solid Waste Container solid_waste->solid_container q2 Aqueous or Organic? liquid_waste->q2 aqueous_container Aqueous Waste Container q2->aqueous_container Aqueous organic_container Organic Solvent Waste q2->organic_container Organic q3 Halogenated Solvent? organic_container->q3 halogenated_container Halogenated Waste Container q3->halogenated_container Yes (e.g., DCM) non_halogenated_container Non-Halogenated Waste Container q3->non_halogenated_container No (e.g., Hexane)

Sources

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